molecular formula C7H5BrN2 B1291407 3-Bromo-6-methylpicolinonitrile CAS No. 717843-48-6

3-Bromo-6-methylpicolinonitrile

Cat. No.: B1291407
CAS No.: 717843-48-6
M. Wt: 197.03 g/mol
InChI Key: ARSYSTQQVJUEBW-UHFFFAOYSA-N
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Description

3-Bromo-6-methylpicolinonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSYSTQQVJUEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620669
Record name 3-Bromo-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717843-48-6
Record name 3-Bromo-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-Bromo-6-methylpicolinonitrile, a substituted pyridine derivative, has emerged as a versatile and valuable intermediate. Its unique arrangement of a bromine atom, a nitrile group, and a methyl group on the picoline scaffold offers multiple reaction handles for diversification, making it a key component in the synthesis of novel pharmaceutical agents and other functional materials. This guide provides an in-depth technical overview of this compound, including its chemical properties, synthesis, reactivity, and applications, with a focus on empowering researchers in their drug discovery and development endeavors.

Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: 3-Bromo-6-methylpyridine-2-carbonitrile[1]

  • Common Name: this compound[1]

  • CAS Number: 717843-48-6[1]

  • Molecular Formula: C₇H₅BrN₂[1]

  • Molecular Weight: 197.04 g/mol [1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
AppearanceWhite to off-white solid[2]
Melting PointNot reported
Boiling Point299.3 °C at 760 mmHg (Predicted)[3]
Density1.61 g/cm³ (Predicted)[3]
SolubilitySoluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.General Knowledge
pKaNot reported

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from readily available precursors. The logical pathway involves the introduction of the bromine and nitrile functionalities onto the 6-methylpyridine core. A plausible and commonly employed strategy is the Sandmeyer reaction, which allows for the conversion of an amino group into a variety of functionalities, including halogens and nitriles.

Proposed Synthetic Pathway:

The synthesis commences with the commercially available 2-amino-6-methylpyridine. This starting material undergoes a diazotization reaction followed by a Sandmeyer-type reaction to introduce the bromine at the 3-position. Subsequent cyanation of the corresponding 2-bromo-3-bromo-6-methylpyridine intermediate would yield the target molecule. However, a more direct approach involves the bromination of 2-cyano-6-methylpyridine. A detailed, step-by-step protocol based on established chemical principles is provided below.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative procedure based on the principles of the Sandmeyer reaction for the synthesis of aryl bromides.

  • Step 1: Diazotization of 2-Amino-6-methylpyridine

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 eq) in a solution of 48% hydrobromic acid (HBr) (3.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is typically accompanied by a color change.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Step 2: Sandmeyer Bromination

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (2.0 eq) and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with continuous stirring.

    • Effervescence (evolution of nitrogen gas) should be observed. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification

    • Pour the reaction mixture into water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dibromo-6-methylpyridine.

  • Step 4: Cyanation

    • The crude 2,3-dibromo-6-methylpyridine can be subjected to a nucleophilic substitution with a cyanide source, such as copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP at elevated temperatures to introduce the nitrile group at the 2-position, yielding this compound.

Logical Flow of Synthesis:

Synthesis_Workflow A 2-Amino-6-methylpyridine B Diazotization (NaNO₂, HBr, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuBr) C->D E 2,3-Dibromo-6-methylpyridine D->E F Cyanation (CuCN, DMF/NMP, heat) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the 3-position is a prime site for transition-metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed into a variety of other functionalities.

A. Palladium-Catalyzed Cross-Coupling Reactions:

The C-Br bond in this compound is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the 3-position.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with a primary or secondary amine, providing access to a wide range of 3-amino-6-methylpicolinonitrile derivatives.

Workflow for Cross-Coupling Reactions:

Cross_Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Start->Suzuki_Reagents Buchwald_Reagents R¹R²NH Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Start->Buchwald_Reagents Suzuki_Product 3-Aryl/Vinyl-6-methylpicolinonitrile Suzuki_Reagents->Suzuki_Product Buchwald_Product 3-(R¹R²N)-6-methylpicolinonitrile Buchwald_Reagents->Buchwald_Product

Caption: Key cross-coupling reactions of this compound.

B. Transformations of the Nitrile Group:

The nitrile group is a versatile functional handle that can be converted into other important moieties:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-bromo-6-methylpicolinic acid) or amide (3-bromo-6-methylpicolinamide).

  • Reduction: The nitrile can be reduced to a primary amine (3-bromo-6-methyl-2-(aminomethyl)pyridine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Cycloadditions: The nitrile group can participate in cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of biologically active molecules. Its utility has been demonstrated in the development of inhibitors for various therapeutic targets.

A notable application is in the synthesis of O-GlcNAcase (OGA) inhibitors. OGA is an enzyme implicated in the pathology of tauopathies, including Alzheimer's disease. A patent discloses the use of this compound as a key intermediate in the preparation of monocyclic OGA inhibitors, highlighting its importance in the development of potential therapeutics for neurodegenerative diseases.

Spectroscopic Characterization

¹H NMR (Predicted):

  • A singlet for the methyl protons (CH₃) around δ 2.5-2.7 ppm.

  • Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring, with coupling constants typical for ortho-coupling (J ≈ 8 Hz).

¹³C NMR (Predicted):

  • A signal for the methyl carbon (CH₃) around δ 20-25 ppm.

  • Signals for the aromatic carbons, including the carbon bearing the bromine atom, the carbon bearing the nitrile group, and the other ring carbons, in the range of δ 110-160 ppm.

  • A signal for the nitrile carbon (C≡N) around δ 115-120 ppm.

IR Spectroscopy:

  • A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups in the region of 2850-3100 cm⁻¹.

  • C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

  • A C-Br stretching vibration in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry:

  • The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • The molecular ion peak [M]⁺ would be observed at m/z 196 and 198.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, stemming from the presence of the bromo and nitrile functionalities, allows for the facile generation of diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its potential in the development of novel and impactful chemical entities. This guide serves as a foundational resource to aid in the effective utilization of this versatile intermediate.

References

  • Molbase. (n.d.). This compound | 717843-48-6. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-6-methylpyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Pyridinecarbonitrile, 3-Bromo-6-Methyl-. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-6-methylpicolinonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-6-methylpicolinonitrile, a key heterocyclic building block. We will delve into its core molecular properties, plausible synthetic routes, analytical characterization, and its critical role in modern synthetic chemistry, particularly within the realm of drug discovery.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound, also known as 3-bromo-6-methylpyridine-2-carbonitrile, is a functionalized pyridine derivative. Its structure incorporates three key features that dictate its utility: a pyridine ring, a bromine atom, and a nitrile group. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate for the synthesis of complex organic molecules.

The molecular weight of this compound is 197.03 g/mol .[1] Its chemical formula is C₇H₅BrN₂.[1] The compound typically appears as a white to off-white solid with low solubility in water but good solubility in common organic solvents like dichloromethane and chloroform.[2]

PropertyValueSource(s)
IUPAC Name 3-bromo-6-methylpyridine-2-carbonitrile[1]
Synonyms This compound, 3-Bromo-2-cyano-6-methylpyridine[1]
CAS Number 717843-48-6[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Appearance White to off-white solid[2]
Purity (Typical) ≥98%[3]
Storage Inert atmosphere, room temperature
Molecular Structure and Reactivity

The reactivity of this compound is governed by its distinct functional groups. The bromine atom at the 3-position is a key reactive site, serving as an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[4] The nitrile group provides a handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The pyridine nitrogen atom influences the electronic properties of the ring and can act as a coordination site for metal catalysts.

Molecular_Reactivity cluster_molecule cluster_nodes mol This compound A Bromine Atom (C3) mol->A  Primary site for  cross-coupling reactions  (e.g., Suzuki, Buchwald) B Nitrile Group (C2) mol->B  Can be converted to  amines, amides, or  carboxylic acids C Pyridine Ring mol->C  Modulates reactivity,  acts as a ligand D Methyl Group (C6) mol->D  Influences solubility  and steric profile

Caption: Key reactive sites of this compound.

Section 2: Synthesis and Purification

Representative Synthetic Protocol

This protocol is a representative example based on general procedures for pyridine bromination. Causality: The choice of a Lewis acid catalyst like aluminum chloride (AlCl₃) is crucial as it activates the pyridine ring, which is otherwise deactivated towards electrophilic substitution, facilitating the addition of bromine.

Step 1: Reaction Setup

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add anhydrous aluminum chloride (2.0 eq.).

  • Carefully add 6-methylpicolinonitrile (1.0 eq.) to the flask. The mixture may be heated gently (e.g., 100 °C) to form a molten complex.[5]

Step 2: Bromination

  • Once the complex is formed and the desired temperature is reached, add bromine (1.1 eq.) dropwise via the dropping funnel over a period of 1 hour.[5]

  • After the addition is complete, maintain the reaction mixture at the same temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture onto crushed ice. This is a highly exothermic step and should be performed with caution in a fume hood.

  • Acidify the aqueous solution with concentrated hydrochloric acid.

  • Wash the acidic solution with an organic solvent (e.g., ethyl acetate) to remove any non-basic organic impurities.

  • Basify the aqueous layer to a pH > 9 with a strong base (e.g., 8M NaOH solution) to deprotonate the pyridine nitrogen.

  • Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

  • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.[5]

Synthesis_Workflow start 6-Methylpicolinonitrile step1 Complexation with AlCl₃ (Lewis Acid Catalyst) start->step1 step2 Electrophilic Bromination (Addition of Br₂) step1->step2 step3 Reaction Quench (Ice Water) step2->step3 step4 Aqueous Work-up (Acid/Base Extraction) step3->step4 step5 Purification (Column Chromatography) step4->step5 end This compound step5->end

Caption: Plausible synthesis workflow for this compound.

Section 3: Analytical Characterization

To ensure the identity, purity, and stability of this compound, a suite of analytical techniques is employed. Each technique provides a piece of self-validating data that, when combined, confirms the structure and quality of the compound.

TechniqueExpected Result / Interpretation
¹H NMR - A singlet integrating to 3H in the ~2.3-2.7 ppm range for the methyl (CH₃) protons. - Two doublets in the aromatic region (~7.0-8.5 ppm), each integrating to 1H, corresponding to the two protons on the pyridine ring. The coupling constant (J-value) would be consistent with ortho-coupling.
Mass Spec (EI) - A characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly 1:1 intensity ratio at m/z 196 and 198, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.[6]
HPLC/UPLC - A single major peak under appropriate chromatographic conditions, with purity typically assessed as >98% by area normalization.
FT-IR - A sharp, strong absorption band around 2220-2240 cm⁻¹, characteristic of the C≡N (nitrile) stretch. - Bands in the 1400-1600 cm⁻¹ region corresponding to aromatic C=C and C=N stretching.

Trustworthiness through Orthogonal Methods: The combination of these techniques provides a robust validation of the final compound. Mass spectrometry confirms the elemental composition and molecular weight, while NMR spectroscopy elucidates the precise connectivity of atoms. HPLC confirms the purity, ensuring the absence of significant starting materials or byproducts.

Section 4: Applications in Drug Discovery & Medicinal Chemistry

The primary value of this compound lies in its utility as a versatile building block for constructing more complex molecular architectures, particularly active pharmaceutical ingredients (APIs). The C-Br bond is readily functionalized via palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[7][8]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[8][9] In this context, this compound serves as the electrophilic partner, reacting with a wide array of organoboron reagents.

Authoritative Protocol for a Representative Suzuki-Miyaura Coupling:

Objective: To couple this compound with a generic arylboronic acid.

Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) is critical. The palladium(0) species initiates the catalytic cycle by oxidatively adding to the C-Br bond. The base is required to activate the boronic acid for the transmetalation step, where the organic group is transferred from boron to palladium.

Step 1: Reagent Preparation

  • In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).

Step 2: Reaction Assembly

  • Add a suitable base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Add a solvent system, commonly a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.

Step 3: Reaction Execution

  • Heat the reaction mixture to a temperature between 80-120 °C. The reaction can often be performed efficiently using microwave irradiation, which can significantly reduce reaction times.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Step 4: Product Isolation

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization to obtain the desired biaryl picolinonitrile derivative.

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B  R-Br adds  to Pd(0) C Ar-Pd(II)-X (Intermediate) B->C D Transmetalation (Ar'-B(OH)₂) C->D  Base activates  boronic acid E Ar-Pd(II)-Ar' (Intermediate) D->E F Reductive Elimination E->F F->A  Regenerates  Catalyst G Ar-Ar' (Product) F->G

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 5: Safety, Handling, and Storage

As with any halogenated organic compound, this compound should be handled with care by trained personnel. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted from the supplier, general precautions for related compounds apply.

Precaution CategoryGuideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
Handling Handle exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., argon) is recommended to ensure long-term stability.
Disposal Dispose of waste material in accordance with local, state, and federal regulations.

Trustworthiness in Safety: The hazard statements for a commercially available sample include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Precautionary statements emphasize wearing protective gear and thorough washing after handling.

Conclusion

This compound is a strategically important intermediate in synthetic organic chemistry. Its well-defined reactive sites—the bromine atom for cross-coupling and the nitrile group for further derivatization—provide chemists with a reliable and versatile tool for the assembly of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development, particularly in the rapid and efficient discovery of new pharmaceutical and agrochemical agents.

References

  • Molbase. This compound | 717843-48-6. [Link]

  • LookChem. 2-Pyridinecarbonitrile, 3-Bromo-6-Methyl. [Link]

  • PubChem. 3-Bromo-6-methylpyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Rossi, S., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly. [Link]

  • ChemUniverse. This compound [P98766]. [Link]

  • PubChemLite. 3-bromo-6-methoxypicolinonitrile (C7H5BrN2O). [Link]

  • D'Agostino, M., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • ResearchGate. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C-N Bond Cleavage. [Link]

  • NIST. Quinoline, 3-bromo-. NIST Chemistry WebBook. [Link]

  • Alonso, F., et al. (2020). Advances in Cross-Coupling Reactions. Molecules. [Link]

  • Narender, P., et al. (2018). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]

  • Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane. [Link]

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A Technical Guide to 3-Bromo-6-methylpicolinonitrile: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, pyridine-based scaffolds are particularly prominent due to their ability to engage in specific, high-affinity interactions with biological targets. 3-Bromo-6-methylpicolinonitrile, a strategically functionalized pyridine derivative, has emerged as a highly valuable building block for drug discovery professionals. Its unique arrangement of a nucleophilic nitrile, an electrophilic bromine atom, and a lipophilic methyl group on a pyridine core provides a versatile platform for molecular elaboration.

This guide offers an in-depth technical overview of this compound (CAS No. 717843-48-6), designed for researchers, chemists, and drug development scientists. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application in key synthetic transformations, and the self-validating protocols required for its characterization and use. This document serves as a practical and authoritative resource for leveraging this potent intermediate in the synthesis of complex molecular architectures.

Structural Analysis and Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its structure and physical properties. This compound possesses a molecular formula of C₇H₅BrN₂ and a molecular weight of approximately 197.03 g/mol .[1][2][3] The core structure features a pyridine ring substituted at key positions, which imparts distinct reactivity and conformational characteristics.

Structure of this compound

The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, while the nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further diversification pathways.[4] The methyl group at the 6-position enhances solubility in organic solvents and can influence the molecule's conformational preferences.

PropertyValueSource
CAS Number 717843-48-6[1][2][5]
Molecular Formula C₇H₅BrN₂[1][2][3]
Molecular Weight 197.03 g/mol [2][3]
Density 1.613 g/cm³[2]
Boiling Point 299.3 °C at 760 mmHg[2]
Flash Point 134.8 °C[2]
Refractive Index 1.594[2]

Synthesis and Mechanistic Insights: A Sandmeyer Approach

A reliable and scalable synthesis of this compound can be achieved from the commercially available precursor, 2-amino-6-methylpyridine, via a Sandmeyer-type reaction. This transformation is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide range of functionalities, including halides and nitriles.[6][7][8]

The process involves two critical stages: diazotization of the starting amine followed by a copper-catalyzed displacement.

Experimental Protocol: Synthesis via Diazotization and Cyanation

Materials:

  • 2-Amino-3-bromo-6-methylpyridine (1.0 eq)

  • Hydrobromic acid (HBr, 48% aq., ~4.0 eq)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Copper(I) cyanide (CuCN, 1.2 eq)

  • Sodium cyanide (NaCN, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Methodology:

  • Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-bromo-6-methylpyridine in 48% HBr, add a solution of sodium nitrite in water dropwise, maintaining the internal temperature below 5 °C.

    • Causality Insight: The reaction is performed in a strong acidic medium (HBr) to generate nitrous acid (HNO₂) in situ from NaNO₂. The low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt intermediate.

  • Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the 3-bromo-6-methylpyridine-2-diazonium bromide salt.

  • Cyanation: In a separate flask, prepare a solution of CuCN and NaCN in water. Cool this solution to 0-5 °C.

    • Expertise & Experience: Using a combination of CuCN and NaCN forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is a more effective nucleophilic cyanating agent than CuCN alone.

  • Slowly add the cold diazonium salt solution from Step 2 to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • Mechanistic Note: This is the core Sandmeyer step. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of dinitrogen gas (N₂). The radical then reacts with the copper-cyanide complex to yield the final product and regenerate the Cu(I) catalyst.[6][8][9]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Extract the reaction mixture with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Key Reactions and Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The bromine atom in this compound is perfectly positioned for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron species, is a particularly powerful application.[10][11][12] This reaction allows for the direct installation of aryl, heteroaryl, or vinyl groups at the 3-position of the pyridine ring, enabling rapid access to diverse chemical libraries.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Causality Insight: The catalytic cycle involves Pd(0) and Pd(II) species, which are sensitive to oxygen. Removing air is crucial to prevent catalyst deactivation and ensure reproducible results.

  • Add the degassed dioxane/water solvent mixture via syringe.

    • Expertise & Experience: The choice of ligand (SPhos) is critical for activating the aryl bromide and facilitating the catalytic cycle. The base (K₃PO₄) is essential for activating the boronic acid to facilitate the transmetalation step.[13][14]

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired product, 3-phenyl-6-methylpicolinonitrile.[15]

workflow A 1. Combine Reactants (Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Degassed Solvent B->C D 4. Heat Reaction (80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Reaction Quench & Aqueous Work-up E->F Complete G 7. Extraction (Ethyl Acetate) F->G H 8. Dry & Concentrate G->H I 9. Purification (Column Chromatography) H->I J Final Product (3-Phenyl-6-methylpicolinonitrile) I->J

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic techniques provides a robust, self-validating system to ensure the material meets the required standards for subsequent research.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show three distinct signals:

    • A singlet around δ 2.6 ppm corresponding to the three protons of the methyl (CH₃) group.

    • A doublet around δ 7.3-7.5 ppm for the proton at the 5-position (H-5), coupled to H-4.

    • A doublet around δ 7.6-7.8 ppm for the proton at the 4-position (H-4), coupled to H-5. The integration of these signals should be in a 3:1:1 ratio.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 7 distinct signals for the 7 carbon atoms in the molecule. Expected chemical shifts include:

    • ~δ 24 ppm: Methyl carbon.

    • ~δ 117 ppm: Nitrile (C≡N) carbon.

    • ~δ 120-160 ppm: Five aromatic carbons of the pyridine ring. The carbon bearing the bromine (C-3) will be at the lower field end of this range, while the carbon attached to the nitrile (C-2) will also be distinct.

  • IR (Infrared) Spectroscopy: The most characteristic feature in the IR spectrum is a sharp, strong absorption band in the region of 2220-2240 cm⁻¹ , which is indicative of the C≡N (nitrile) stretching vibration.[16] Additional bands will be present for C-H and C=C/C=N aromatic ring stretches.

  • MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum will show a distinctive molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet) at m/z 196 and m/z 198 .[17] This isotopic signature is a definitive confirmation of the presence of one bromine atom in the molecule.

Safety, Handling, and Storage

This compound, like many nitrile-containing compounds, should be handled with care. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions for this chemical class apply.

  • Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[18]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[20][21] Avoid breathing dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] Keep away from strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis via established name reactions like the Sandmeyer, and versatile reactivity in cornerstone transformations such as the Suzuki-Miyaura coupling make it an invaluable asset. The clear spectroscopic signatures allow for unambiguous characterization, ensuring the integrity of subsequent synthetic steps. By understanding the underlying principles of its synthesis and application, researchers can confidently and efficiently utilize this building block to construct novel and complex molecules poised for biological investigation.

References

  • ChemUniverse. This compound [P98766]. Available from: [Link]

  • Molbase. This compound | 717843-48-6. Available from: [Link]

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  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Javaid, S., et al. (2022). "Recent trends in the chemistry of Sandmeyer reaction: a review". Journal of the Iranian Chemical Society. Available from: [Link]

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  • PubChem. 5-Bromo-6-methylpyridine-2-carbonitrile. Available from: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link]

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  • Ningbo Inno Pharmchem Co.,Ltd. 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research. Available from: [Link]

  • Xi'an সিদ্দিক Experiment. This compound. Available from: [Link]

  • Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Digital Commons@Georgia Southern. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available from: [Link]

  • Journal of Mass Spectrometry. Mass Spectrometric Study of Tricarbonyl (eta(6)-phenyl Methanols) of chromium(0). Available from: [Link]

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Sources

A Technical Guide to the Physical Properties of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-6-methylpicolinonitrile, a substituted pyridine derivative, is a key heterocyclic building block in modern medicinal and agricultural chemistry. Its strategic functionalization—featuring a reactive bromine atom, a versatile nitrile group, and a methyl substituent on a pyridine core—renders it an invaluable intermediate for the synthesis of complex molecular architectures. Professionals in drug discovery and development frequently utilize such intermediates for creating libraries of novel compounds for biological screening.[1][2] The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocycles.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, synthetic chemists, and drug development professionals, offering not only a compilation of known data but also field-proven, standardized methodologies for in-house verification of its physical characteristics. The accurate assessment of these properties is a foundational requirement for ensuring reproducibility in synthesis, optimizing reaction conditions, and meeting the stringent quality control standards of the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 717843-48-6.[3][4] It is also commonly known by its systematic IUPAC name, 3-bromo-6-methylpyridine-2-carbonitrile, and synonyms such as 3-Bromo-2-cyano-6-methylpyridine.[4] The compound typically appears as a white to off-white solid and is commercially available at purities of 98% or higher.[3]

Core Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. It is critical to note that while several key properties have been reported or predicted, an experimental melting point is not consistently available in public databases or supplier safety data sheets as of the date of this publication.[3][4]

PropertyValueSource(s)
CAS Number 717843-48-6[3][4][5]
Molecular Formula C₇H₅BrN₂[3][4]
Molecular Weight 197.03 g/mol
Appearance White to off-white solid[6]
Melting Point No data available[3][4]
Boiling Point 299.3 °C at 760 mmHg (Predicted)[3][4][6]
Density 1.61 g/cm³ (Predicted)[4][6]
Flash Point 134.8 °C[4]
Solubility Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform).[7][8]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[6]
Computed Molecular Properties

Computational models provide further insight into the molecule's behavior, such as its lipophilicity (XLogP3-AA) and potential for intermolecular interactions. These values are particularly useful in the early stages of drug design for predicting pharmacokinetic properties.

Computed PropertyValueSource(s)
XLogP3-AA 2.0
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 195.96361 Da
Topological Polar Surface Area 36.7 Ų

Theoretical Spectroscopic Profile for Compound Verification

While experimental spectra are not publicly available in compiled databases, the structure of this compound allows for a confident prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers to verify the identity and purity of their samples.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and diagnostic. It should feature three distinct signals:

  • Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other.

  • Methyl Protons: One singlet in the aliphatic region (typically δ 2.0-3.0 ppm), integrating to three protons, corresponding to the methyl group at the 6-position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include:

  • Nitrile Carbon (C≡N): A characteristic signal in the δ 115-125 ppm range.

  • Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm) for the five carbons of the pyridine ring. The carbon bearing the bromine atom (C-Br) will be shifted relative to the others.

  • Methyl Carbon (-CH₃): A signal in the upfield region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. The most prominent and diagnostic absorption bands would be:

  • C≡N Stretch: A sharp, strong absorption band in the range of 2220-2260 cm⁻¹, characteristic of a nitrile group.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

  • C-Br Stretch: A signal in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the key feature would be the molecular ion peak ([M]⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%), the mass spectrum will exhibit a characteristic pattern:

  • Molecular Ion Peaks: Two peaks of nearly equal intensity for the molecular ion, one at m/z corresponding to the molecule with ⁷⁹Br and another peak two mass units higher ([M+2]⁺) for the molecule with ⁸¹Br. For C₇H₅⁷⁹BrN₂, the [M]⁺ peak would be at m/z ≈ 196, and the [M+2]⁺ peak at m/z ≈ 198. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule or its fragments.

Methodologies for Physical Property Determination

To ensure the quality and consistency of starting materials, in-house verification of physical properties is a standard and necessary practice. The following sections detail robust, self-validating protocols for determining the melting point and solubility profile of this compound.

Protocol: Melting Point Determination

Causality: The melting point is a highly sensitive indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting point range (typically <1°C), whereas impurities will cause a depression and broadening of the melting range. This protocol uses a standard digital melting point apparatus, which allows for controlled heating and precise observation.

Mandatory Visualization: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Analysis & Reporting prep1 Crush sample to a fine powder prep2 Tap open end of capillary tube into powder prep1->prep2 prep3 Invert and tap to pack ~2-3 mm of sample prep2->prep3 measure1 Place capillary in apparatus prep3->measure1 measure2 Set rapid heat rate (10-20°C/min) to find approximate MP measure1->measure2 measure3 Cool apparatus measure2->measure3 measure4 Use new sample, heat rapidly to ~15°C below approximate MP measure3->measure4 measure5 Reduce heat rate to 1-2°C/min measure4->measure5 measure6 Record T1: First drop of liquid appears measure5->measure6 measure7 Record T2: All solid has melted measure6->measure7 analysis1 Report melting range (T1 - T2) measure7->analysis1 analysis2 Compare to literature value (if available) analysis1->analysis2 analysis3 Assess purity based on range width analysis2->analysis3 G cluster_solvents cluster_results start Place ~20 mg of sample in a test tube water Add 1 mL Water Shake vigorously start->water res_water_sol Soluble (Polar/Low MW) water->res_water_sol Yes res_water_insol Insoluble water->res_water_insol No hcl Add 1 mL 5% HCl Shake vigorously res_hcl_sol Soluble (Basic Group Present) hcl->res_hcl_sol Yes res_hcl_insol Insoluble hcl->res_hcl_insol No naoh Add 1 mL 5% NaOH Shake vigorously res_naoh_sol Soluble (Acidic Group Present) naoh->res_naoh_sol Yes res_naoh_insol Insoluble naoh->res_naoh_insol No dmso Add 1 mL DMSO Shake vigorously res_dmso_sol Soluble (General Organic) dmso->res_dmso_sol Yes res_dmso_insol Insoluble dmso->res_dmso_insol No res_water_insol->hcl res_hcl_insol->naoh res_naoh_insol->dmso

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

In the landscape of pharmaceutical and materials science research, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful application. This guide is dedicated to 3-Bromo-6-methylpicolinonitrile, a compound of interest for which detailed solubility data is not yet widely disseminated in public literature. Recognizing this gap, this document serves a dual purpose: it collates the available qualitative information and, more critically, provides a robust framework for you, the researcher, to meticulously determine its solubility profile. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and discuss the critical interpretation of the data you will generate. This guide is structured to empower you with both the "how" and the "why" behind solubility studies, ensuring the generation of high-quality, reliable data for your research and development endeavors.

Physicochemical Characterization of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility experiments.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1][2]
Appearance Solid (likely white or off-white powder)[3]
Density 1.613 g/cm³[4]
XLogP3-AA 2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

The structure, featuring a pyridine ring, a nitrile group, and a bromine atom, suggests a molecule with moderate polarity. The calculated XLogP value of 2 indicates a degree of lipophilicity, which would imply a preference for organic solvents over aqueous media. The absence of hydrogen bond donors and the presence of two acceptors will also significantly influence its interactions with protic and aprotic solvents.

Qualitative Solubility Insights

While quantitative data is scarce, some qualitative descriptions of this compound's solubility are available. It is reported to have low solubility in water, a characteristic common for organic nitriles.[3] Conversely, it is expected to be soluble in common organic solvents such as dichloromethane and chloroform.[3] This preliminary information is crucial for selecting an appropriate range of solvents for quantitative analysis.

Strategic Approaches to Solubility Determination

The choice of method for solubility determination is contingent on the stage of research, the amount of substance available, and the required precision. We will explore two primary methodologies: the gold-standard equilibrium (thermodynamic) solubility and the high-throughput kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method, though time-consuming, remains the most reliable technique for its determination.[5]

The core principle of this method is to establish an equilibrium between the undissolved solid and the saturated solution. By agitating an excess of the compound in the solvent for a prolonged period, we ensure that the dissolution and precipitation rates become equal, resulting in a saturated solution. Subsequent separation of the solid and analysis of the supernatant provide the equilibrium solubility value.

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of clear glass vials. The excess solid is crucial to ensure saturation is reached.

    • Add a precise volume (e.g., 1-2 mL) of the selected solvent to each vial. Solvents for initial screening should span a range of polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

    • Agitate the samples for a predetermined period. A 24-48 hour equilibration time is standard for many organic compounds, but the optimal time should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Sample Separation:

    • Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Analysis:

    • Quantify the concentration of this compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical method due to its sensitivity and specificity.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

    • Dilute the filtrate as necessary to fall within the linear range of the calibration curve.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

Kinetic Solubility: The Antisolvent Precipitation Method

In early-stage drug discovery, where compound availability is limited and throughput is high, kinetic solubility measurements are invaluable.[6] This method measures the concentration at which a compound precipitates from a solution when an antisolvent is added, which is often higher than the thermodynamic solubility due to supersaturation effects.[6]

The compound is first dissolved in a strong organic solvent, typically dimethyl sulfoxide (DMSO). This stock solution is then incrementally added to an aqueous buffer. The point at which the compound's solubility in the resulting co-solvent mixture is exceeded and precipitation occurs is detected optically.[6]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Assay Setup:

    • Dispense the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.

    • Use a liquid handling robot or a multichannel pipette to make serial additions of the DMSO stock solution to the aqueous buffer.

  • Precipitation Detection:

    • Monitor the turbidity of the solutions in the microplate wells using a nephelometer or a plate reader capable of measuring light scattering.

    • The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.

  • Data Analysis:

    • The kinetic solubility is reported as the concentration of the compound in the well just before precipitation is detected.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in determining thermodynamic and kinetic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis A Weigh excess This compound B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Settle suspension C->D E Filter supernatant (0.22 µm filter) D->E G Quantify concentration (e.g., HPLC-UV) E->G F Prepare calibration curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis A Prepare high-concentration stock in DMSO C Add stock solution incrementally A->C B Dispense aqueous buffer in 96-well plate B->C D Monitor turbidity (Nephelometry) C->D E Determine concentration at precipitation point D->E

Caption: Workflow for Kinetic Solubility Determination.

Safety and Handling Considerations

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, related compounds with bromo- and cyano- functionalities warrant careful handling.

  • Toxicity: Similar compounds are often classified as toxic if swallowed, in contact with skin, or if inhaled.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Concluding Remarks for the Practicing Scientist

The solubility of this compound is a critical parameter that will influence its behavior in various applications, from reaction kinetics to bioavailability. While published quantitative data is currently lacking, this guide provides the necessary theoretical foundation and practical, step-by-step protocols to generate this vital information. By carefully executing these experiments, you will not only characterize this specific molecule but also contribute valuable data to the broader scientific community. The principles and techniques outlined herein are robust and widely applicable, forming a cornerstone of physical chemistry characterization in modern research.

References

  • Direct Measurement of Amorphous Solubility - PMC - NIH. (n.d.).
  • This compound | 717843-48-6-Molbase. (n.d.).
  • How to measure solubility with Crystalline - YouTube. (2024, February 9).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • Solubility determination and crystallization - HUBER. (n.d.).
  • 6-Bromo-3-Methylpicolinonitrile | Chemical Properties, Uses, Safety Data & Supplier China. (n.d.).
  • 3-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 21952747 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Safety Data Sheet - MedchemExpress.com. (2025, October 3).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 5-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 49818779 - PubChem. (n.d.).
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Sources

An In-Depth Technical Guide to the Safe Handling and Application of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 3-Bromo-6-methylpicolinonitrile (CAS No. 717843-48-6). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the safe and effective use of this versatile chemical intermediate.

Introduction: Understanding the Compound

This compound is a halogenated pyridine derivative that serves as a key building block in organic synthesis.[1] Its molecular structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a nitrile group, makes it a reactive and valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The strategic placement of the bromo and cyano groups allows for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. Understanding the inherent reactivity and associated hazards of this compound is paramount for its safe and effective utilization in a laboratory or manufacturing setting.

Hazard Identification and Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as other brominated picolinonitriles, provides a strong basis for hazard assessment.[2][3][4] Based on this information, this compound should be regarded as a hazardous substance.

GHS Classification (Anticipated):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][5]

Signal Word: Warning[2][4][5]

Pictograms:

Chemical and Physical Properties

A thorough understanding of the physical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[6][7][8]
Molecular Weight 197.04 g/mol [7][8]
CAS Number 717843-48-6[6][7][8]
Appearance White to off-white solid[1]
Purity Typically ≥98%[1][8]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with this compound. The following procedures are based on best practices for handling halogenated aromatic compounds and nitriles.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure.

  • Eye and Face Protection: Wear tightly sealed safety goggles and a face shield to protect against splashes and dust.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. It is advisable to double-glove, especially during operations with a high risk of splashing.

  • Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[2]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[10]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood with a face velocity of at least 100 feet per minute.[6][9]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in any area where this chemical is handled.

Storage

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][6][10]

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[1][6]

  • Incompatibilities: Store away from strong oxidizing agents.[10]

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines a typical workflow for using this compound in a research setting, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_sds Review SDS and Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed with caution handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_quench Quench Reaction handle_react->cleanup_quench Reaction complete cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose

Caption: A typical experimental workflow for handling this compound.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Exposure Scenarios

The following diagram illustrates the immediate actions to be taken in case of personal exposure.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_remove Immediately remove contaminated clothing. start->skin_remove If on skin eye_rinse Rinse cautiously with water for at least 15 minutes. start->eye_rinse If in eyes inhale_fresh_air Move person to fresh air. start->inhale_fresh_air If inhaled ingest_rinse Rinse mouth. start->ingest_rinse If swallowed skin_wash Wash skin with soap and plenty of water. skin_remove->skin_wash skin_seek Seek medical attention. skin_wash->skin_seek eye_remove Remove contact lenses, if present and easy to do. eye_rinse->eye_remove eye_seek Seek immediate medical attention. eye_remove->eye_seek inhale_breathe Keep comfortable for breathing. inhale_fresh_air->inhale_breathe inhale_seek Call a POISON CENTER or doctor. inhale_breathe->inhale_seek ingest_no_vomit Do NOT induce vomiting. ingest_rinse->ingest_no_vomit ingest_seek Call a POISON CENTER or doctor immediately. ingest_no_vomit->ingest_seek

Caption: Immediate first aid measures for exposure to this compound.

Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert emergency personnel.

    • Prevent entry to the area.

    • Allow only trained personnel with appropriate respiratory protection to handle the cleanup.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[2][10]

Conclusion

This compound is a valuable chemical intermediate that can be used safely with the proper precautions. A thorough understanding of its potential hazards, coupled with strict adherence to the handling, storage, and emergency procedures outlined in this guide, is essential for protecting the health and safety of laboratory personnel and the environment.

References

  • This compound | 717843-48-6-Molbase. (n.d.). Molbase. Retrieved January 7, 2026, from [Link]

  • What to do in a chemical emergency - GOV.UK. (2024, October 10). GOV.UK. Retrieved January 7, 2026, from [Link]

  • Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applications. (n.d.). Retrieved January 7, 2026, from [Link]

  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo. (2021, November). University of Waterloo. Retrieved January 7, 2026, from [Link]

  • What to Do in a Chemical Emergency - CDC. (2024, April 10). Centers for Disease Control and Prevention. Retrieved January 7, 2026, from [Link]

  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid - CDC Stacks. (n.d.). Centers for Disease Control and Prevention. Retrieved January 7, 2026, from [Link]

  • What to Do in a Chemical Emergency - Restored CDC. (2024, April 10). Centers for Disease Control and Prevention. Retrieved January 7, 2026, from [Link]

  • 3-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 21952747 - PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • 5-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 49818779 - PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • This compound [P98766] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.). ChemUniverse. Retrieved January 7, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methylpicolinonitrile is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of complex heterocyclic compounds. Its structure, featuring a pyridine ring substituted with a bromo, a methyl, and a cyano group, offers multiple points for chemical modification, making it a valuable scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for selective and diverse chemical transformations, including cross-coupling reactions at the bromine site and various manipulations of the nitrile group. This guide provides a comprehensive overview of the scientifically sound and field-proven synthesis routes for this compound, offering in-depth technical details and the causal logic behind the experimental choices.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most logical and widely applicable methods commence from readily available starting materials, primarily substituted pyridines. The key transformations involve the regioselective introduction of the bromo and cyano functionalities onto the 6-methylpyridine core. This guide will focus on two primary, validated routes:

  • Route 1: Sandmeyer Reaction of 2-Amino-3-bromo-6-methylpyridine. This classic and reliable approach involves the diazotization of an amino group followed by its displacement with a cyanide.

  • Route 2: Cyanation of a 3-Bromo-6-methylpyridine Precursor. This alternative pathway focuses on the introduction of the cyano group onto a pre-brominated pyridine ring, often via an N-oxide intermediate to activate the 2-position for nucleophilic substitution.

Route 1: Synthesis via Sandmeyer Reaction of an Amino Precursor

This route is arguably the most robust and well-established method for the synthesis of this compound. It leverages the power of the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a variety of functional groups.[1][2][3] The synthesis begins with the commercially available 2-amino-6-methylpyridine.

Reaction Scheme

Route 1: Sandmeyer Reaction start 2-Amino-6-methylpyridine intermediate1 2-Amino-3-bromo-6-methylpyridine start->intermediate1 Bromination (Br₂, Acetic Acid) intermediate2 Diazonium Salt Intermediate intermediate1->intermediate2 Diazotization (NaNO₂, H₂SO₄) product This compound intermediate2->product Sandmeyer Cyanation (CuCN, KCN)

Caption: Synthetic pathway for this compound via a Sandmeyer reaction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-3-bromo-6-methylpyridine

The initial step involves the regioselective bromination of 2-amino-6-methylpyridine. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, bromination occurs at the 3-position.

  • Materials:

    • 2-Amino-6-methylpyridine

    • Bromine (Br₂)

    • Acetic Acid

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve 2-amino-6-methylpyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide until the pH is approximately 8.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-3-bromo-6-methylpyridine.

Step 2: Diazotization of 2-Amino-3-bromo-6-methylpyridine

The amino group of 2-amino-3-bromo-6-methylpyridine is converted to a diazonium salt, a highly versatile intermediate.[1][2]

  • Materials:

    • 2-Amino-3-bromo-6-methylpyridine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Nitrite (NaNO₂)

  • Procedure:

    • In a flask, carefully add 2-amino-3-bromo-6-methylpyridine to cold concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is used directly in the next step.

Step 3: Sandmeyer Cyanation

The diazonium salt is then reacted with a copper(I) cyanide solution to introduce the nitrile group at the 2-position.[1][3]

  • Materials:

    • Diazonium salt solution from Step 2

    • Copper(I) Cyanide (CuCN)

    • Potassium Cyanide (KCN)

    • Toluene

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture and extract the product with toluene.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data
StepReactantProductReagentsTypical Yield
12-Amino-6-methylpyridine2-Amino-3-bromo-6-methylpyridineBr₂, Acetic Acid75-85%
2 & 32-Amino-3-bromo-6-methylpyridineThis compound1. NaNO₂, H₂SO₄2. CuCN, KCN60-70%

Route 2: Synthesis via Cyanation of a Pyridine-N-Oxide Intermediate

This alternative route offers a different strategic approach, introducing the bromine atom first, followed by the installation of the cyano group at the 2-position via a pyridine-N-oxide intermediate. This method can be advantageous if the starting material, 3-bromo-6-methylpyridine, is readily available or easily synthesized.

Reaction Scheme

Route 2: N-Oxide Cyanation start 3-Bromo-6-methylpyridine intermediate 3-Bromo-6-methylpyridine-N-oxide start->intermediate Oxidation (m-CPBA or H₂O₂) product This compound intermediate->product Cyanation (TMSCN, Et₃N)

Caption: Synthesis of this compound via a pyridine-N-oxide intermediate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-6-methylpyridine-N-oxide

The pyridine nitrogen is oxidized to an N-oxide, which activates the 2- and 6-positions for nucleophilic attack.

  • Materials:

    • 3-Bromo-6-methylpyridine

    • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂) in Acetic Acid

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-bromo-6-methylpyridine in dichloromethane.

    • Add m-CPBA portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-bromo-6-methylpyridine-N-oxide.

Step 2: Cyanation of 3-Bromo-6-methylpyridine-N-oxide

The N-oxide is then reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to introduce the cyano group at the 2-position.[4]

  • Materials:

    • 3-Bromo-6-methylpyridine-N-oxide

    • Trimethylsilyl cyanide (TMSCN)

    • Triethylamine (Et₃N)

    • Acetonitrile

  • Procedure:

    • Dissolve 3-bromo-6-methylpyridine-N-oxide in acetonitrile in a flask under an inert atmosphere.

    • Add triethylamine followed by the dropwise addition of trimethylsilyl cyanide.

    • Heat the reaction mixture to reflux (approximately 80 °C) for 12-18 hours.

    • Cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

Quantitative Data
StepReactantProductReagentsTypical Yield
13-Bromo-6-methylpyridine3-Bromo-6-methylpyridine-N-oxidem-CPBA85-95%
23-Bromo-6-methylpyridine-N-oxideThis compoundTMSCN, Et₃N70-80%

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the Sandmeyer reaction of 2-amino-3-bromo-6-methylpyridine and the cyanation of 3-bromo-6-methylpyridine-N-oxide being the most prominent and reliable methods. The choice of a particular route will depend on the availability of starting materials, scalability, and safety considerations. Both pathways offer good to excellent yields and utilize well-established chemical transformations, providing researchers and drug development professionals with robust and reproducible methods for accessing this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful synthesis and further application of this compound in the advancement of chemical and pharmaceutical research.

References

  • Molbase. This compound | 717843-48-6. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Katritzky, A. R., et al.
  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]

  • Nicewicz, D. A., et al. Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 2019, 21(17), 7114-7118.
  • Anwar, S., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2022, 19(1), 1-25.
  • Royal Society of Chemistry. ORGANIC CHEMISTRY. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Morressier. Arene cyanation via cation radical accelerated nucleophilic aromatic substitution. Available from: [Link]

  • Nishikata, T., et al. Directed nucleophilic aromatic substitution reaction.
  • National Science Foundation Public Access Repository. Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Available from: [Link]

  • PubChem. 3-Bromo-6-methylpyridine-2-carbonitrile. Available from: [Link]

  • Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • ResearchGate. 2-Bromo-3-hydroxy-6-methylpyridine. Available from: [Link]

  • Google Patents. Monocyclic oga inhibitor compounds.
  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. Available from: [Link]

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Spectroscopic and Analytical Characterization of 3-Bromo-6-methylpicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Publicly available spectroscopic data for the specific compound 3-Bromo-6-methylpicolinonitrile is limited. This technical guide, therefore, presents a representative framework for the characterization of this molecule, drawing upon established analytical techniques, predictive models, and data from structurally analogous compounds. The provided tables and protocols serve as a template for researchers in the synthesis, analysis, and development of novel picolinonitrile-based compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its rigid scaffold, featuring a bromine atom, a methyl group, and a nitrile functionality, offers multiple points for synthetic elaboration, making it a valuable building block for the synthesis of more complex molecules. Accurate and comprehensive characterization of this intermediate is paramount for ensuring the identity, purity, and reproducibility of subsequent research and development efforts. This guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, and MS) for this compound and the experimental protocols for their acquisition.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Synonyms: 3-Bromo-6-methyl-2-pyridinecarbonitrile

  • CAS Number: 717843-48-6[1][2]

  • Molecular Formula: C₇H₅BrN₂[2]

  • Molecular Weight: 197.03 g/mol [2]

Below is a diagram illustrating the chemical structure and atom numbering of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85d1HH-4
~7.45d1HH-5
~2.60s3H-CH₃

Interpretation and Rationale:

  • The pyridine ring contains two aromatic protons, H-4 and H-5, which are expected to appear as doublets due to coupling with each other.

  • H-4 is deshielded by the adjacent electron-withdrawing bromine atom and the nitrile group (at position 2), thus it is predicted to resonate at a lower field (~7.85 ppm).

  • H-5 is expected to be at a relatively higher field (~7.45 ppm) compared to H-4.

  • The methyl protons (-CH₃) are attached to an aromatic ring and are expected to appear as a singlet in the upfield region (~2.60 ppm).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

  • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~160C6
~145C4
~138C2
~130C5
~120C3
~117-CN
~24-CH₃

Interpretation and Rationale:

  • The spectrum is expected to show seven distinct carbon signals.

  • The carbons of the pyridine ring (C2, C3, C4, C5, C6) will resonate in the aromatic region. C6, being attached to the nitrogen and the methyl group, is expected at the lowest field. C3, bonded to the bromine, will also be significantly shifted.

  • The nitrile carbon (-CN) typically appears in the 115-125 ppm range.

  • The methyl carbon (-CH₃) will be found in the upfield aliphatic region.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

  • Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the solvent peak (CDCl₃) to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (-CH₃)
~2230StrongC≡N stretch (nitrile)
~1600-1450Medium-StrongAromatic C=C and C=N ring stretching
~850-750StrongC-H out-of-plane bending
~600-500MediumC-Br stretch

Interpretation and Rationale:

  • The presence of a strong absorption band around 2230 cm⁻¹ is a key indicator of the nitrile group.

  • Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

  • The characteristic fingerprint region will contain absorptions for the pyridine ring and the C-Br bond.

Experimental Protocol:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Number of Scans: 16-32

    • Resolution: 4 cm⁻¹

  • Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative AbundanceAssignment
196/198High[M]⁺ (Molecular ion)
117Moderate[M - Br]⁺
90Moderate[M - Br - HCN]⁺

Interpretation and Rationale:

  • The molecular ion peak [M]⁺ is expected to be a doublet with approximately equal intensity at m/z 196 and 198, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • A common fragmentation pathway would be the loss of the bromine radical to give a fragment at m/z 117.

  • Subsequent loss of hydrogen cyanide (HCN) from this fragment could lead to a peak at m/z 90.

G M [M]⁺ m/z 196/198 M_Br [M - Br]⁺ m/z 117 M->M_Br - Br• M_Br_HCN [M - Br - HCN]⁺ m/z 90 M_Br->M_Br_HCN - HCN

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocol:

  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Acquisition: Scan over a mass range of m/z 40-300.

Conclusion

References

  • Molbase. This compound. [Link]

  • PubChem. 3-Bromo-6-methylpyridine-2-carbonitrile. [Link]

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An In-Depth Technical Guide to 3-Bromo-6-methylpicolinonitrile: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-6-methylpicolinonitrile, a key building block for researchers, medicinal chemists, and drug development professionals. This document delves into its commercial availability, provides a detailed and reliable synthetic protocol, and explores its strategic application in the synthesis of high-value compounds, particularly in the realm of neurodegenerative disease therapeutics.

Introduction: The Strategic Importance of a Functionalized Pyridine Scaffold

This compound, identified by its CAS number 717843-48-6, is a strategically important heterocyclic compound.[1] Its pyridine core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The unique arrangement of a bromo substituent, a methyl group, and a nitrile moiety on this scaffold offers a trifecta of chemical functionality, making it a highly versatile intermediate for the synthesis of complex molecular architectures.

The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The nitrile group can be readily transformed into other functional groups such as amines or carboxylic acids, which are common in drug molecules. The methyl group provides a point of steric influence and can modulate the electronic properties of the pyridine ring. This combination of features makes this compound a valuable starting material for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a variety of suppliers, primarily as a research chemical. Purity levels are typically high, often exceeding 97%. The table below provides a summary of representative suppliers and key physicochemical properties.

PropertyValueSource
CAS Number 717843-48-6[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Appearance Off-white to light yellow solidSupplier Data
Purity ≥97% (typical)Supplier Data

Table 1: Commercial Availability and Physicochemical Properties

SupplierStated PurityLocation
Molbase>95% to 99%China
ChemUniverse98%United States
PharmaBlock Sciences97%China
BLD PharmNot specifiedChina/USA

This is a representative list and not exhaustive. Researchers should always request a certificate of analysis from the supplier before use.

Synthesis of this compound: A Reliable Two-Step Protocol

The most logical and reliable synthetic route to this compound involves a two-step sequence starting from the commercially available 6-methyl-3-nitropicolinonitrile. This pathway leverages a reduction of the nitro group to a primary amine, followed by a Sandmeyer reaction to introduce the bromine atom. This approach is well-precedented for the synthesis of aryl bromides from their corresponding anilines.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The first step is the reduction of the nitro group to an amine, followed by diazotization and subsequent bromination.

G start 6-Methyl-3-nitropicolinonitrile step1 Reduction (e.g., Pd/C, H₂ or SnCl₂) start->step1 intermediate 3-Amino-6-methylpicolinonitrile step1->intermediate step2 Diazotization (NaNO₂, HBr, 0-5 °C) intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Sandmeyer Reaction (CuBr, HBr) diazonium->step3 product This compound step3->product

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Part A: Synthesis of 3-Amino-6-methylpicolinonitrile (Precursor)

This protocol is adapted from a general procedure for the reduction of nitropyridines.[2]

Materials:

  • 6-Methyl-3-nitropicolinonitrile

  • Methanol (MeOH)

  • 10% Palladium on activated carbon (Pd/C)

  • Ammonium carbamate

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 6-methyl-3-nitropicolinonitrile (1.0 eq) in methanol, add 10% palladium on carbon (catalytic amount) and ammonium carbamate (2.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16 hours.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Amino-6-methylpicolinonitrile.

Part B: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on established procedures for the Sandmeyer reaction.[3]

Materials:

  • 3-Amino-6-methylpicolinonitrile

  • Concentrated Hydrobromic Acid (48% HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Deionized Water

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0–5 °C, dissolve 3-Amino-6-methylpicolinonitrile (1.0 eq) in concentrated hydrobromic acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.

    • After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve Copper(I) bromide (1.2 eq) in concentrated hydrobromic acid.

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with stirring. Effervescence (evolution of N₂ gas) will be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in Drug Discovery: A Key Building Block for OGA Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of O-GlcNAcase (OGA) inhibitors.[4][5][6] OGA is an enzyme that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, and its inhibition is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease.[7][8][9]

The rationale for using this compound in the synthesis of OGA inhibitors lies in its ability to serve as a versatile scaffold for introducing various functionalities that can interact with the active site of the enzyme. The picolinonitrile moiety itself is a key pharmacophore in many OGA inhibitors. The bromine atom at the 3-position allows for the introduction of larger, often aromatic or heteroaromatic, groups through palladium-catalyzed cross-coupling reactions. These appended groups can form crucial hydrophobic or π-stacking interactions within the OGA active site, thereby enhancing the inhibitor's potency and selectivity.[10]

The methyl group at the 6-position can also play a role in the structure-activity relationship by providing a steric constraint that can influence the conformation of the inhibitor and its binding to the enzyme.

G start This compound step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->step1 intermediate Functionalized Picolinonitrile step1->intermediate step2 Further Synthetic Steps (e.g., nitrile hydrolysis, amidation) intermediate->step2 product OGA Inhibitor step2->product

Figure 2: General workflow for the application of this compound in OGA inhibitor synthesis.

Beyond OGA inhibitors, the versatile reactivity of this compound makes it a valuable building block for the synthesis of a wide range of other biologically active molecules. Its ability to undergo regioselective functionalization is a key asset in modern drug discovery.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. The following is a summary of key safety considerations based on data for structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable and potentially explosive if allowed to dry. Therefore, it is crucial to keep the diazonium salt in solution and at a low temperature throughout the reaction.

Conclusion

This compound is a commercially available and highly versatile building block with significant applications in medicinal chemistry and drug discovery. Its unique combination of a pyridine core with bromo, methyl, and nitrile functionalities provides a rich platform for the synthesis of complex and biologically active molecules. The reliable two-step synthesis from a commercially available starting material, coupled with its demonstrated utility in the development of OGA inhibitors for neurodegenerative diseases, underscores its importance for researchers in the pharmaceutical sciences. As the quest for novel therapeutics continues, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the discovery of new medicines.

References

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  • WO2019243530A1 - Oga inhibitor compounds.
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Sources

A Technical Guide to the Purity and Analysis of 3-Bromo-6-methylpicolinonitrile for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Intermediate Purity in Drug Synthesis

In the intricate pathway of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined in the final crystallization step. It is a legacy built upon the chemical integrity of every preceding component. 3-Bromo-6-methylpicolinonitrile stands as a key building block in the synthesis of numerous novel therapeutic agents. As such, its purity is not a simple metric; it is a critical quality attribute (CQA) that directly influences the impurity profile, yield, and ultimately, the safety and efficacy of the final drug product.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing and verifying the purity standards of this vital intermediate, grounded in established regulatory principles and robust analytical science.

The Regulatory Landscape: Why Standards Matter

While this compound is an intermediate and not the final API, its manufacture and quality control fall under the purview of Good Manufacturing Practice (GMP) guidelines, particularly as the synthesis approaches the final API stages.[4] The International Council for Harmonisation (ICH) Q7 guidance, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," specifies that GMP principles should be applied to the manufacturing steps of "defined intermediates."[1][4] This necessitates a documented control strategy that includes:

  • Well-defined Specifications: Establishing clear acceptance criteria for purity, identity, and impurity levels.[1]

  • Validated Analytical Methods: Employing analytical procedures that are proven to be fit for their intended purpose.

  • Impurity Control: Understanding and controlling the formation of process-related impurities and degradation products.[1][5]

Failure to control the quality of this intermediate can introduce problematic impurities that may be difficult or impossible to remove in downstream steps, leading to costly batch failures and regulatory delays.[3]

Defining the Standard: Specifications for this compound

A robust specification is the cornerstone of quality control. Based on commercially available grades and the requirements for pharmaceutical synthesis, a typical specification sheet for this compound is summarized below.

ParameterAcceptance CriteriaTypical Analytical MethodRationale
Appearance White to off-white solid/powderVisual InspectionProvides a first-pass check for gross contamination or degradation.
Identity Conforms to the structure¹H NMR, ¹³C NMR, FT-IR, MSConfirms the molecular structure and ensures the correct material is being used.
Purity (Assay) ≥ 98.0% (Suppliers often offer >95% to >99%)[6][7][8]HPLC (Area % Normalization)Quantifies the main component relative to detectable impurities.
Individual Unspecified Impurity ≤ 0.20%HPLCControls any single unknown impurity to a safe level.
Total Impurities ≤ 2.0%HPLCControls the overall level of impurities in the material.
Water Content ≤ 0.5%Karl Fischer TitrationWater can affect reaction stoichiometry and promote side reactions or degradation.
Residual Solvents Per ICH Q3C GuidelinesHeadspace GC-MSEnsures that solvents used in the synthesis are removed to acceptable levels.

The Analytical Arsenal: Methodologies for Purity Verification

A multi-technique approach is essential for a comprehensive purity assessment, as no single method can detect all possible impurities.[9] The choice of method is dictated by the physicochemical properties of the analyte and the potential impurities.[10][11]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the primary technique for determining the purity of this compound due to its high resolution and suitability for non-volatile organic compounds.[12] A reversed-phase method is typically employed, separating compounds based on their polarity.

  • System Preparation:

    • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.[10]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[12]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11][12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm (The pyridine ring and nitrile group provide sufficient chromophores).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Ensure that any impurity exceeding the reporting threshold is identified and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities and Residual Solvents

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[13] In the context of this compound, its primary roles are to analyze for residual solvents from the synthesis and to detect any volatile process impurities that would not be seen by HPLC.

  • System Preparation:

    • Instrumentation: Gas chromatograph with a headspace autosampler and a Mass Spectrometer (MS) detector.[14]

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general solvent screening.[15]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately.

  • GC-MS Conditions:

    • Headspace Incubation: 80 °C for 15 minutes.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • MS Conditions: Scan range m/z 35-350. Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify solvent peaks by comparing their retention times and mass spectra to a library (e.g., NIST) and a known solvent standard.

    • Quantify against a calibration curve prepared from a standard solution of expected solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an indispensable tool for unequivocal structure confirmation.[16] For this compound, both ¹H and ¹³C NMR are used to confirm the identity and can reveal structural isomers or related substance impurities that may be difficult to resolve chromatographically.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum should show a singlet for the methyl group and two doublets in the aromatic region, consistent with the pyridine ring substitution pattern.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The spectrum should show the expected number of signals corresponding to the seven unique carbon atoms in the structure.

  • Quantitative NMR (qNMR): A primary analytical method that can determine purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[10] It offers high precision and direct traceability to SI units, making it a powerful technique for certifying reference materials.

A Holistic Strategy for Purity Certification

A self-validating system for quality control relies on an orthogonal testing strategy, where different analytical techniques are used to build a complete picture of the material's quality. The following workflow illustrates a comprehensive approach to certifying a batch of this compound.

Purity_Certification_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Identity Confirmation cluster_2 Quantitative Purity & Impurity Analysis cluster_3 Decision & Release Start Receive Batch of This compound Visual Visual Inspection (Appearance) Start->Visual Identity Structural & Identity Verification Visual->Identity NMR ¹H and ¹³C NMR Spectroscopy Identity->NMR FTIR FT-IR Spectroscopy Identity->FTIR MS Mass Spectrometry (Confirm MW) Identity->MS Quant Quantitative Analysis Identity->Quant HPLC HPLC Assay & Impurity Profile Quant->HPLC GC Headspace GC-MS (Residual Solvents) Quant->GC KF Karl Fischer (Water Content) Quant->KF Decision Compare Results to Specifications Quant->Decision Pass Batch Release (Certificate of Analysis Issued) Decision->Pass Pass Fail Batch Rejection (Out of Specification Investigation) Decision->Fail Fail

Caption: Comprehensive workflow for the purity certification of this compound.

Logical Framework for Method Selection

The choice of analytical technique should be driven by the specific question being asked. This decision tree provides a logical guide for selecting the appropriate method.

Method_Selection Start What is the analytical goal? Q_Identity Confirming Structure? Start->Q_Identity Identity Q_Purity Measuring Purity / Impurities? Start->Q_Purity Quantification A_NMR Use NMR Spectroscopy Q_Identity->A_NMR Primary Structure A_MS Use Mass Spectrometry Q_Identity->A_MS Molecular Weight Q_Impurity_Type What type of impurity? Q_Purity->Q_Impurity_Type A_HPLC Use HPLC for non-volatile organic impurities Q_Impurity_Type->A_HPLC Organic A_GCMS Use GC-MS for volatile impurities / residual solvents Q_Impurity_Type->A_GCMS Volatile A_KF Use Karl Fischer for water Q_Impurity_Type->A_KF Water

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The establishment of rigorous purity standards for this compound is not merely an exercise in analytical chemistry; it is a fundamental pillar of quality assurance in pharmaceutical development. By integrating a comprehensive understanding of regulatory expectations with a multi-faceted analytical strategy encompassing HPLC, GC-MS, and NMR, drug development professionals can ensure the integrity of this key intermediate. This diligence mitigates risks in downstream processing, safeguards the quality of the final API, and ultimately contributes to the development of safe and effective medicines.

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  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Retrieved January 11, 2026.
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The Strategic Utility of 3-Bromo-6-methylpicolinonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 11, 2026 – As the landscape of drug discovery continually evolves, the demand for versatile and strategically functionalized building blocks is paramount. Among these, 3-Bromo-6-methylpicolinonitrile has emerged as a key intermediate with significant potential in the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, with a particular focus on its role in the development of potent kinase inhibitors for oncology.

Introduction: The Architectural Advantage of this compound

This compound, a member of the cyanopyridine class of heterocyclic compounds, possesses a unique substitution pattern that renders it an attractive starting material for medicinal chemists. The pyridine core is a well-established scaffold in numerous approved drugs, offering favorable pharmacokinetic properties. The strategic placement of a bromine atom at the 3-position, a nitrile group at the 2-position, and a methyl group at the 6-position provides distinct reactive handles for molecular elaboration and fine-tuning of biological activity.

The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the C-Br bond, making it amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl substituents, enabling the exploration of a broad chemical space in the quest for novel drug candidates.

A Case Study in Oncology: The Synthesis of PIM-1 Kinase Inhibitors

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a wide range of hematological malignancies and solid tumors.[1] Their role in promoting cell survival, proliferation, and drug resistance has established them as a compelling target for anticancer drug development.[2] Several studies have highlighted the potential of cyanopyridine-based scaffolds in the design of potent and selective PIM-1 inhibitors.[3][4]

Synthetic Strategy: Leveraging the Reactivity of this compound

The synthesis of potent PIM-1 inhibitors can be efficiently achieved by utilizing this compound as a versatile starting material. The bromine atom serves as a key attachment point for various diversity-oriented synthetic approaches, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[5]

Diagram of Synthetic Pathways:

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki This compound reagents_suzuki Arylboronic Acid Pd Catalyst, Base start_suzuki->reagents_suzuki product_suzuki Aryl-substituted Picolinonitrile reagents_suzuki->product_suzuki start_buchwald This compound reagents_buchwald Amine (R-NH2) Pd Catalyst, Base start_buchwald->reagents_buchwald product_buchwald Amino-substituted Picolinonitrile reagents_buchwald->product_buchwald caption Key Cross-Coupling Reactions of this compound G PIM1_Inhibitor PIM-1 Inhibitor (Derived from 3-Bromo-6- methylpicolinonitrile) PIM1 PIM-1 Kinase PIM1_Inhibitor->PIM1 pBAD p-BAD (Inactive) PIM1->pBAD Phosphorylation (Inactivation of BAD) BAD BAD Bcl2 Bcl-2 BAD->Bcl2 Inhibition Apoptosis Apoptosis BAD->Apoptosis Promotion Bcl2->Apoptosis Inhibition caption Simplified PIM-1 Signaling Pathway

Sources

biological activity of 3-Bromo-6-methylpicolinonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Bromo-6-methylpicolinonitrile Derivatives

Authored by: A Senior Application Scientist

Abstract

This compound has emerged as a highly versatile scaffold in the fields of medicinal chemistry and agrochemical research. Its unique trifunctional structure, featuring a pyridine ring, a bromo substituent, a methyl group, and a nitrile moiety, provides a rich platform for diverse chemical transformations. This guide delves into the potential biological activities of derivatives of this compound, drawing upon structure-activity relationships (SAR) of analogous compounds. We will explore its potential as a precursor for novel anticancer, antimicrobial, and herbicidal agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical, detailed protocols for biological evaluation.

Introduction: The Versatility of the this compound Scaffold

This compound, also known as 3-bromo-6-methylpyridine-2-carbonitrile, is a heterocyclic building block of significant interest.[1][2] While direct experimental data on the biological activity of its derivatives are not extensively documented in publicly available literature, its structural motifs are present in a wide array of biologically active molecules. The pyridine ring is a common feature in many FDA-approved drugs, known for a wide range of biological activities including anticancer and antimicrobial effects.[3][4] The bromine atom serves as a crucial handle for synthetic diversification, particularly through metal-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups.[5][6] Furthermore, the nitrile group can act as a bioisostere for other functional groups and contribute to the molecule's binding affinity and metabolic stability.[5][7]

This guide, therefore, presents a comprehensive analysis based on the biological activities of structurally related compounds. By examining the SAR of similar brominated pyridines and picolinonitrile derivatives, we can postulate the potential therapeutic and agrochemical applications of this promising chemical scaffold.

Physicochemical Properties and Synthetic Versatility

The utility of this compound as a synthetic intermediate stems from its distinct chemical features.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[2][8]
Molecular Weight 197.04 g/mol [2][8]
Appearance White solid[6]
Purity Typically ≥98.0%[6][8]

The reactivity of the bromine atom is a key feature, enabling facile diversification through reactions like Suzuki and Buchwald-Hartwig cross-coupling.[5] This allows for the systematic generation of libraries of derivatives for biological screening, accelerating the discovery of new lead compounds.[5]

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic acid Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine Other Cross-Coupling Reactions Other Cross-Coupling Reactions This compound->Other Cross-Coupling Reactions Aryl Derivatives Aryl Derivatives Suzuki Coupling->Aryl Derivatives Amine Derivatives Amine Derivatives Buchwald-Hartwig Amination->Amine Derivatives Diverse Functionalized Derivatives Diverse Functionalized Derivatives Other Cross-Coupling Reactions->Diverse Functionalized Derivatives Biological Screening Biological Screening Aryl Derivatives->Biological Screening Amine Derivatives->Biological Screening Diverse Functionalized Derivatives->Biological Screening

Figure 1: Synthetic utility of this compound.

Postulated Biological Activities and Mechanisms of Action

Anticancer Potential

The pyridine scaffold is a cornerstone in the development of anticancer agents.[3] Structure-activity relationship studies of various pyridine derivatives have revealed that the presence and position of certain functional groups can significantly influence their antiproliferative activity.[3] For instance, the introduction of hydroxyl (-OH) and methoxy (-OMe) groups has been shown to enhance cytotoxic effects in some cancer cell lines.[3] Conversely, bulky groups or halogens can sometimes decrease activity, although this is highly context-dependent.[3]

Derivatives of 6-bromo quinazoline have demonstrated cytotoxic activity against cancer cell lines, with the nature of the substituent at the bromo position influencing potency.[9] Similarly, brominated benzofuran derivatives have shown promise as anticancer agents, with some compounds inducing apoptosis and cell cycle arrest.[10] Given these precedents, derivatives of this compound could be explored for their potential to inhibit cancer cell growth. A plausible mechanism of action could involve the inhibition of protein kinases, as has been observed with other substituted pyridone inhibitors.[11]

A proposed workflow for investigating the anticancer potential is outlined below:

G cluster_synthesis Synthesis of Derivatives cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Start This compound Reaction Cross-Coupling Reactions Start->Reaction Library Library of Derivatives Reaction->Library MTT_Assay MTT Assay on Cancer Cell Lines Library->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50->Cell_Cycle_Analysis Kinase_Inhibition Kinase Inhibition Assay IC50->Kinase_Inhibition Lead_Optimization Lead Optimization Apoptosis_Assay->Lead_Optimization Cell_Cycle_Analysis->Lead_Optimization Kinase_Inhibition->Lead_Optimization

Figure 2: Workflow for anticancer drug discovery.
Antimicrobial Potential

There is a pressing need for the development of new antimicrobial agents due to the rise of drug-resistant pathogens.[12][13] Brominated heterocyclic compounds have shown promise in this area. For example, 6-bromoindolglyoxylamide derivatives exhibit intrinsic antimicrobial activity against Gram-positive bacteria and can enhance the efficacy of antibiotics against Gram-negative bacteria.[12] The proposed mechanism for some of these compounds involves rapid membrane permeabilization and depolarization.[12]

Furthermore, transition metal complexes of various ligands, including those with nitrogen-containing heterocycles, have been extensively studied for their antimicrobial properties.[13] The chelation of metal ions can significantly enhance the biological activity of the organic ligands. Given that the picolinonitrile scaffold can act as a ligand, its metal complexes are also worthy of investigation.

Herbicidal Potential

Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides.[14] Recent research has focused on creating novel picolinate compounds with enhanced herbicidal activity and crop safety. For instance, certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have demonstrated potent inhibition of root growth in Arabidopsis thaliana and have shown promising post-emergence herbicidal activity.[14] The mechanism of action for these compounds often involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target weed species.[14] Molecular docking studies have suggested that these compounds can bind effectively to auxin-signaling F-box proteins (AFB).[14] The this compound core could serve as a template for the design of new herbicides acting on this pathway.

Experimental Protocols for Activity Screening

To empirically validate the postulated biological activities, a series of standardized in vitro assays are recommended.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol is designed to assess the cytotoxic effects of the synthesized derivatives on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of the derivatives against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the diluted inoculum to each well containing the test compound. Include a growth control (broth with inoculum) and a sterility control (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Herbicidal Activity Assay: Seedling Growth Inhibition Assay

This protocol assesses the inhibitory effect of the derivatives on the growth of a model plant species.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana or cress)

  • Agar medium

  • Petri dishes

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare agar medium containing various concentrations of the test compounds. The final solvent concentration should be non-phytotoxic.

  • Pour the medium into Petri dishes and allow it to solidify.

  • Sterilize the seeds and place them on the surface of the agar.

  • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • After a set period (e.g., 7-10 days), measure the root length and/or shoot length of the seedlings.

  • Calculate the percentage of growth inhibition compared to a solvent-treated control and determine the IC₅₀ value.

Data Presentation and Interpretation

The results from the screening assays should be systematically tabulated for clear comparison and interpretation.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound R-group IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. A549 IC₅₀ (µM) vs. HCT116
Derivative 1 Phenyl
Derivative 2 4-Methoxyphenyl
Derivative 3 3,4-Dichlorophenyl

| Doxorubicin | (Positive Control) | | | |

Table 2: Antimicrobial Activity of this compound Derivatives

Compound R-group MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
Derivative 1 Phenyl
Derivative 2 4-Fluorophenyl
Derivative 3 2-Thienyl
Ciprofloxacin (Positive Control)

| Fluconazole | (Positive Control) | | | |

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel biologically active compounds. Based on the extensive literature on related brominated pyridine and picolinonitrile derivatives, it is plausible that its derivatives could exhibit significant anticancer, antimicrobial, and herbicidal activities. The synthetic accessibility of this core structure allows for the creation of large and diverse chemical libraries, which, when coupled with the high-throughput screening protocols outlined in this guide, can pave the way for the discovery of new lead compounds.

Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives to establish clear structure-activity relationships. For the most promising hits, further mechanistic studies, including target identification and in vivo efficacy testing, will be crucial for their advancement in drug discovery or agrochemical development pipelines.

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The Strategic deployment of 3-Bromo-6-methylpicolinonitrile in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 3-Bromo-6-methylpicolinonitrile has emerged as a particularly versatile and powerful intermediate. Its unique arrangement of a bromine atom, a nitrile group, and a methyl group on a pyridine core provides a rich platform for a diverse array of chemical transformations, making it an invaluable tool for researchers, particularly those in the fields of medicinal chemistry and drug development.

This technical guide provides an in-depth exploration of this compound as a cornerstone of modern synthetic strategies. We will delve into its intrinsic reactivity, explore its application in high-impact coupling reactions, and present detailed, field-proven protocols for its use. The causality behind experimental choices will be elucidated, offering a deeper understanding of how to harness the full potential of this remarkable building block.

Core Attributes of this compound

The synthetic utility of this compound stems from the distinct reactivity imparted by its constituent functional groups. The pyridine ring, an electron-deficient heterocycle, influences the reactivity of its substituents. The bromine atom at the 3-position serves as a versatile handle for a multitude of cross-coupling reactions. The nitrile group at the 2-position is a valuable precursor for a range of functionalities, including amines, carboxylic acids, and amides, and also exerts a significant electronic influence on the ring. The methyl group at the 6-position, while seemingly simple, can influence the steric environment around the nitrogen atom and can be a site for further functionalization.

PropertyValueSource
Molecular Formula C₇H₅BrN₂PubChem[1]
Molecular Weight 197.03 g/mol PubChem[1]
CAS Number 717843-48-6Molbase[2]
Appearance White to off-white solid---
Synonyms 3-Bromo-6-methylpyridine-2-carbonitrileChemicalBook[3]

Foundational Reactions: Palladium-Catalyzed Cross-Coupling

The bromine atom of this compound is primed for participation in some of the most powerful carbon-carbon and carbon-nitrogen bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed transformations are foundational to the construction of a vast array of complex molecules.

The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and even alkyl groups at the 3-position of the pyridine ring.

The catalytic cycle, a cornerstone of organometallic chemistry, is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R_end Coupled Product Reductive_Elimination->Ar-R_end Ar-Br_start This compound Ar-Br_start->Oxidative_Addition R-B(OR)2_start Organoboron Reagent R-B(OR)2_start->Transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol %)[6]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv, finely ground)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)[6]

Procedure:

  • Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound, the boronic acid, the base, and the palladium pre-catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals and materials science.[7] This palladium-catalyzed reaction facilitates the coupling of an aryl halide with a primary or secondary amine in the presence of a base and a suitable phosphine ligand. For this compound, this opens a direct route to a diverse range of 3-amino-6-methylpicolinonitrile derivatives.

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[8] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which is often rate-limiting.[7]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination Ar-Pd(II)-Br(L)->Amine_Coordination HNR'R'' Ar-Pd(II)-NHR'R''(L) [Ar-Pd(II)-NHR'R''(L)]+Br- Amine_Coordination->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation Ar-Pd(II)-NHR'R''(L)->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-Amine_end Coupled Product Reductive_Elimination->Ar-Amine_end Ar-Br_start This compound Ar-Br_start->Oxidative_Addition Amine_start Primary or Secondary Amine Amine_start->Amine_Coordination

Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure and requires optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %)[6]

  • Phosphine ligand (e.g., Xantphos, 2-4 mol %)[6]

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LCMS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography.

Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound is a key starting material for the synthesis of a variety of biologically active compounds, particularly kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[9]

The ability to readily functionalize the 3-position of the picolinonitrile core via Suzuki or Buchwald-Hartwig reactions allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. The nitrile group can be further elaborated to introduce additional diversity and modulate the physicochemical properties of the final compounds.

For instance, the synthesis of a pyrimidine-based Aurora kinase inhibitor has been reported, where a key step involves the nucleophilic aromatic substitution on a pyrimidine core.[10] While not directly using this compound, the synthetic strategies are highly relevant. A hypothetical synthetic route towards a kinase inhibitor scaffold starting from this compound is outlined below.

Kinase_Inhibitor_Synthesis Start This compound Suzuki Suzuki Coupling (Arylboronic Acid) Start->Suzuki Intermediate1 3-Aryl-6-methylpicolinonitrile Suzuki->Intermediate1 Hydrolysis Nitrile Hydrolysis Intermediate1->Hydrolysis Intermediate2 3-Aryl-6-methylpicolinamide Hydrolysis->Intermediate2 Amide_Coupling Amide Coupling (Amine) Intermediate2->Amide_Coupling Final_Product Kinase Inhibitor Scaffold Amide_Coupling->Final_Product

Figure 3: Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold.

This modular approach, enabled by the reactivity of this compound, allows for the systematic exploration of the chemical space around the pyridine core, a critical aspect of modern drug discovery.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a testament to the power of a well-designed building block in organic synthesis. Its trifunctional nature provides a versatile platform for the construction of complex molecules through robust and reliable methodologies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The insights and protocols presented in this guide are intended to empower researchers to leverage the full potential of this valuable intermediate in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents. The continued exploration of the reactivity of such building blocks will undoubtedly fuel future innovations in both academic and industrial research.

References

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  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • The Organic Chemist. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Ziemniewicz, E., et al. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules. [Link]

  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Hsieh, T. H., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Abdel-Maksoud, M. S., et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Kushnir, S., et al. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. Journal of Medicinal Chemistry. [Link]

  • Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
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The Strategic Reactivity of 3-Bromo-6-methylpicolinonitrile: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity of the bromine atom in 3-bromo-6-methylpicolinonitrile (CAS No. 717843-48-6), a versatile and increasingly important building block for researchers, scientists, and drug development professionals. We will explore the nuanced interplay of electronic and steric factors that govern its behavior in a range of pivotal organic transformations. This document moves beyond a simple recitation of methods to explain the underlying principles that dictate experimental outcomes, offering field-proven insights into its application in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange protocols. Detailed methodologies, comparative data, and mechanistic visualizations are provided to empower chemists to strategically leverage this scaffold in the synthesis of complex molecular architectures.

Introduction: The Molecular Architecture of this compound

This compound is a strategically functionalized pyridine derivative. Its synthetic utility is primarily derived from the C3-bromine atom, which serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. The reactivity of this bromine atom is not considered in isolation; it is profoundly influenced by the electronic and steric landscape of the pyridine ring, specifically the electron-withdrawing nitrile group at the C2 position and the electron-donating methyl group at the C6 position.

Electronic Landscape: The pyridine ring is inherently electron-deficient compared to benzene, a property that is significantly amplified by the presence of the strongly electron-withdrawing nitrile group (-C≡N) at the C2 position. The nitrile group deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate through both inductive (-I) and resonance (-M) effects[1]. This potent electron-withdrawing capacity makes the entire pyridine core electrophilic and influences the susceptibility of the C-Br bond to oxidative addition in catalytic cycles.

Steric Considerations: The methyl group at the C6 position, while electronically donating, primarily exerts a steric influence. Its proximity to the pyridine nitrogen can modulate the coordination of metal catalysts. Furthermore, the trisubstituted nature of the ring introduces a degree of steric hindrance that can influence the approach of bulky nucleophiles and coupling partners, a factor that must be considered in reaction design[2][3].

This guide will dissect the practical implications of these structural features across several key reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the C3 position is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular frameworks with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl and hetero-biaryl structures by reacting an aryl halide with an organoboron reagent[4]. For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3 position. A patent for OGA inhibitor compounds has cited the use of this compound in Suzuki coupling reactions, underscoring its industrial relevance[5].

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient heteroaryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior. These ligands facilitate the oxidative addition step, which can be challenging for electron-poor substrates, and promote the reductive elimination to furnish the product[4].

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation[6]. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial and must be strong enough to promote the reaction but mild enough to avoid hydrolysis of the nitrile group, a potential side reaction at elevated temperatures[6].

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally similar 3-bromopyridine derivatives and general knowledge of Suzuki-Miyaura couplings[4][6].

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
14-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90~85Adapted from[6]
2Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100~90Adapted from[4]
3Thiophene-3-boronic acidPdCl₂(dppf)Na₂CO₃Toluene/EtOH85~80Adapted from[6]

Logical Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst & Solvent A->B D Heat & Stir (90-100 °C) B->D C Establish Inert Atmosphere E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure 3-Aryl-6-methyl- picolinonitrile I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds, providing a powerful route to synthesize aryl amines from aryl halides[7][8]. This reaction is particularly valuable in medicinal chemistry, where the arylamine motif is prevalent. The electron-deficient nature of the this compound ring makes it a suitable substrate for this transformation.

Causality of Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands such as Xantphos or Josiphos are often effective as they promote both the oxidative addition and the crucial C-N bond-forming reductive elimination step[2][6].

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be employed, especially if the substrate is sensitive to the strongly basic conditions of NaOt-Bu[6][8].

  • Amine Partner: Both primary and secondary amines can be used. Sterically hindered amines may require more forcing conditions or specialized catalyst systems.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of bromopyridines[2][6].

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under argon, add the amine (1.2 equiv.) and anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Wash the filter cake with ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst[4]. This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. For this compound, this provides a direct route to 3-alkynyl derivatives.

Causality of Experimental Choices:

  • Catalyst System: The classic Sonogashira conditions employ a palladium(0) source like Pd(PPh₃)₄ and a copper(I) salt, typically CuI. The palladium catalyst facilitates the oxidative addition and reductive elimination, while the copper co-catalyst forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex[4][9].

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.

  • Copper-Free Conditions: To avoid the homocoupling of the alkyne (Glaser coupling), which is often promoted by the copper catalyst, copper-free Sonogashira protocols have been developed. These often require a different palladium catalyst/ligand system and a stronger base.

Representative Experimental Protocol: Sonogashira Coupling

This protocol is adapted from procedures for the Sonogashira coupling of bromocyanopyridines[2][10].

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (1.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add a degassed mixture of a solvent like THF and an amine base like triethylamine (e.g., 2:1 v/v). Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution and then brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Catalytic Cycle: Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdi_complex Ar-Pd(II)L₂(Br) pd0->pdi_complex Ar-Br transmetalation Transmetalation pdi_r_complex Ar-Pd(II)L₂(R) pdi_complex->pdi_r_complex R-M (M = B(OR)₂, ZnCl, SnR₃, etc.) reductive_elimination Reductive Elimination pdi_r_complex->pd0 product Ar-R pdi_r_complex->product

Sources

The Strategic Influence of the Nitrile Group in the Reactivity and Application of 3-Bromo-6-methylpicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-methylpicolinonitrile stands as a pivotal building block in medicinal chemistry and materials science. Its synthetic versatility is largely dictated by the nuanced interplay of its three core components: the pyridine ring, the bromine atom, and the nitrile group. This in-depth technical guide focuses on the often-underestimated yet critical role of the nitrile (-C≡N) group. We will dissect how its potent electronic and steric properties modulate the reactivity of the entire molecule, influencing everything from reaction regioselectivity to the development of novel therapeutic agents. This document provides a comprehensive overview for researchers aiming to strategically leverage the unique characteristics of this functional group in their synthetic and drug discovery endeavors.

The Electronic Architecture of this compound: The Nitrile's Commanding Presence

The nitrile group is a powerful electron-withdrawing group (EWG), a characteristic that profoundly shapes the electronic landscape of the pyridine ring.[1][2] This influence is exerted through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen atom in the nitrile group pulls electron density away from the adjacent carbon atom. This effect propagates through the sigma (σ) bonds of the pyridine ring, leading to a general decrease in electron density across the entire aromatic system.[1][3]

  • Resonance Effect (-M): The nitrile group can participate in the π-system of the pyridine ring, further withdrawing electron density via resonance. This delocalization of π-electrons onto the nitrile nitrogen creates resonance structures with a partial positive charge on the ring carbons, significantly deactivating the ring towards electrophilic attack.[1][3]

This potent electron-withdrawing nature has a quantifiable impact on the molecule's properties. For instance, the basicity of the pyridine nitrogen is substantially reduced, resulting in a lower pKa value compared to unsubstituted pyridine.[1]

Table 1: Comparison of pKa Values

CompoundpKa
Pyridine5.23[4]
Picolinonitrile (isomer dependent)Generally lower than pyridine

Data sourced from various chemical databases and literature.[1]

This diminished basicity is a crucial consideration in reaction design, particularly in processes involving acid catalysis or transformations at the pyridine nitrogen.

Directing the Course of Chemical Reactions: The Nitrile as a Strategic Controller

The electronic modifications imposed by the nitrile group are not merely passive alterations; they actively direct the regioselectivity and feasibility of various chemical transformations.

Activating the Ring for Nucleophilic Aromatic Substitution (SNAr)

Perhaps the most significant consequence of the nitrile's electron-withdrawing power is the activation of the pyridine ring towards nucleophilic attack.[1] In this compound, the carbon atom bonded to the bromine is rendered highly electrophilic. This makes the bromine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[5][6]

Experimental Protocol: A Representative SNAr Reaction

A typical procedure involves the reaction of this compound with a nucleophile, such as an amine or an alkoxide, in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Diagram 1: Workflow for a Typical SNAr Reaction

SNAr_Workflow Reactants This compound + Nucleophile Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Reactants->Solvent Dissolve Heating Heat (e.g., 80-120 °C) Solvent->Heating Heat to reaction temp Monitoring Reaction Monitoring (TLC, HPLC) Heating->Monitoring Monitor progress Workup Aqueous Workup & Extraction Monitoring->Workup Upon completion Purification Purification (e.g., Column Chromatography) Workup->Purification Product Substituted Picolinonitrile Purification->Product

Caption: A generalized workflow for a nucleophilic aromatic substitution reaction.

This reactivity is a cornerstone of the synthetic utility of this compound, enabling the introduction of a wide array of functional groups at the 3-position.[7]

Deactivation Towards Electrophilic Aromatic Substitution (SEAr)

Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the nitrile group, makes electrophilic aromatic substitution reactions challenging.[4] Reactions such as nitration or halogenation, which readily occur on electron-rich aromatic systems, require harsh conditions and often result in low yields with picolinonitrile derivatives.

The Nitrile Group Itself: A Hub of Reactivity

Beyond its influence on the pyridine ring, the nitrile group is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis to Carboxylic Acids

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[8][9] This two-stage process first yields an amide intermediate, which is then further hydrolyzed.[9]

  • Acidic Hydrolysis: Heating with a dilute acid, such as hydrochloric acid, produces the corresponding carboxylic acid and an ammonium salt.[9][10]

  • Alkaline Hydrolysis: Refluxing with an aqueous alkali, like sodium hydroxide, initially forms the salt of the carboxylic acid and ammonia. Subsequent acidification is required to obtain the free carboxylic acid.[9][10]

Experimental Protocol: Alkaline Hydrolysis of a Picolinonitrile

  • To a solution of the picolinonitrile in ethanol, add an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The resulting carboxylic acid can then be isolated by extraction or filtration.

Nitrile_Hydrolysis Nitrile Picolinonitrile Amide Picolinamide (Intermediate) Nitrile->Amide H2O, H+ or OH- CarboxylicAcid Picolinic Acid Amide->CarboxylicAcid H2O, H+ or OH-

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 3-Bromo-6-methylpicolinonitrile as a key building block. The protocols and insights contained herein are designed to empower researchers in medicinal chemistry and materials science to effectively synthesize novel biaryl and heteroaryl structures, which are pivotal motifs in numerous pharmacologically active compounds and advanced materials.

Strategic Importance in Synthesis: The Value of the 3-Cyano-2-pyridyl Moiety

The Suzuki-Miyaura coupling has become an indispensable tool in modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] The reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4]

The target substrate, this compound, is a particularly valuable electrophilic partner. The resulting 3-aryl-6-methylpicolinonitrile scaffold is a privileged structure in drug discovery. The nitrile group can serve as a handle for further chemical transformations or act as a key pharmacophoric element, while the pyridine ring often imparts desirable pharmacokinetic properties. The strategic placement of the methyl group can also influence molecular conformation and metabolic stability.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]

  • Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl R-Pd(II)L_n-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product 3-Aryl-6-methylpicolinonitrile (R-R') RedElim->Product ArylHalide This compound (R-X) ArylHalide->OxAdd Organoboron Boronic Acid (R'-B(OH)₂) Organoboron->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Safety and Handling Precautions

This compound and related organobromine compounds are toxic and should be handled with care. [5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6][7]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[5]

  • Exposure Routes: Avoid inhalation, ingestion, and skin contact.[5]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Recommended Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Reagents and Materials
Reagent/MaterialPurposeTypical Grade
This compoundElectrophile>97% purity
Arylboronic AcidNucleophile>95% purity
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)CatalystHigh purity
Base (e.g., K₃PO₄ or Cs₂CO₃)ActivatorAnhydrous
Solvent (e.g., 1,4-Dioxane/Water or Toluene)Reaction MediumAnhydrous, degassed
Schlenk flask or reaction vialReaction VesselOven-dried
Magnetic stir barStirring
Inert gas (Argon or Nitrogen)Anhydrous/Anaerobic atmosphereHigh purity
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[8]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and the ligand (if required). Then, add the anhydrous, degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe.[8] The use of a pre-catalyst system like those developed by Buchwald can be highly effective for heteroaryl couplings.[9]

  • Reaction Execution: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[10]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-methylpicolinonitrile product.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Key Parameters and Optimization Strategies

The success of the Suzuki coupling of this compound can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a starting point for optimization.

ParameterRecommended OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a reliable choice but can be sensitive to air. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable pre-catalysts that require a ligand.[2]
Ligand SPhos, XPhos, RuPhosFor heteroaryl halides, bulky, electron-rich phosphine ligands are often superior as they promote the oxidative addition and reductive elimination steps.[12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield. Stronger bases can sometimes accelerate the reaction but may also promote side reactions.[10]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common, as water can help to dissolve the inorganic base. Anhydrous conditions can also be effective, particularly with boronic esters.[3][13]
Temperature 80-110 °CHigher temperatures generally increase the reaction rate but may also lead to decomposition of the catalyst or starting materials.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Use a fresh batch of catalyst or a more robust pre-catalyst.- Ensure the purity of starting materials.- Thoroughly degas solvents and purge the reaction vessel with inert gas.
Protodeboronation of Boronic Acid - Presence of water and/or base- Elevated temperatures- Use anhydrous conditions.- Consider using a boronic ester (e.g., pinacol ester) which is more stable.- Lower the reaction temperature if possible.
Homocoupling of Boronic Acid - Presence of oxygen- Ensure the reaction is run under a strictly inert atmosphere.
Dehalogenation of Starting Material - Presence of protic impurities- Use anhydrous solvents and reagents.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • Molbase. This compound. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • National Institutes of Health. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Retrieved from [Link]

  • PubChem. 3-Bromo-6-methylpyridine-2-carbonitrile. Retrieved from [Link]

  • National Institutes of Health. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • MDPI. (2020). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Aryl-6-methylpicolinonitriles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds.[1] A particularly valuable application of this methodology lies in the derivatization of heteroaromatic scaffolds, which are ubiquitous in pharmaceuticals and advanced materials. The 3-aryl-6-methylpicolinonitrile core, accessible through the Suzuki coupling of 3-Bromo-6-methylpicolinonitrile, represents a key structural motif in medicinal chemistry. The strategic placement of aryl groups on the pyridine ring allows for the fine-tuning of steric and electronic properties, which is critical for optimizing interactions with biological targets. The nitrile functionality can serve as a versatile handle for further synthetic transformations or as a key pharmacophoric element. This document provides a comprehensive guide to the selection of palladium catalysts and the development of robust protocols for the successful Suzuki coupling of this compound.

Catalyst Selection: Navigating the Landscape of Palladium Catalysis for an Electron-Deficient Pyridine Substrate

The choice of the palladium catalyst is paramount for a successful Suzuki coupling, especially with a substrate like this compound, which presents a unique electronic profile. The pyridine nitrogen and the electron-withdrawing nitrile group significantly influence the reactivity of the C-Br bond. The following discussion outlines the rationale behind selecting an optimal catalyst system.

Traditional vs. Advanced Catalyst Systems:

While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been widely used, they may exhibit limited efficacy with electron-deficient and sterically hindered heteroaryl halides. Modern catalyst systems, featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have largely superseded these earlier catalysts for challenging substrates.[2][3] These advanced ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4]

Key Catalyst and Ligand Classes for this compound:

  • Palladium(II) Precatalysts with Buchwald-Type Ligands: Precatalysts such as those based on Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) are often paired with bulky, electron-rich biarylphosphine ligands. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are particularly effective for heteroaryl couplings, promoting high catalytic activity and stability.[2]

  • Palladacycles: These are pre-formed, air- and moisture-stable palladium complexes that offer high catalytic activity. Herrmann's catalyst, for instance, has demonstrated utility in a range of Suzuki couplings.[2]

  • N-Heterocyclic Carbene (NHC) Palladium Complexes: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are highly active and have shown excellent performance in the coupling of challenging substrates, including bromopyridines.[2] The strong σ-donating character of the NHC ligand enhances the electron density at the palladium center, facilitating oxidative addition.

Comparative Overview of Catalyst Performance for Bromopyridine Suzuki Coupling:

The following table provides a comparative summary of different palladium catalyst systems commonly employed for the Suzuki coupling of bromopyridines. This data serves as a valuable starting point for the optimization of the reaction with this compound.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄3-5K₂CO₃Toluene/H₂O80-10012-24Moderate to Good
Pd(OAc)₂ / SPhos1-2K₃PO₄1,4-Dioxane1004-12High
PEPPSI-IPr0.5-1Cs₂CO₃t-AmylOH1002-6Very High
Herrmann's Catalyst1-2K₂CO₃DMF1106-12Good to High

This table is a generalized representation based on literature data for bromopyridine couplings and should be used as a guide for optimization.[2]

The Catalytic Cycle: A Mechanistic Understanding

A fundamental understanding of the Suzuki-Miyaura coupling mechanism is crucial for troubleshooting and optimizing the reaction. The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by electron-rich ligands.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a boronate complex. This complex then transfers the aryl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ / Base PdII_Diaryl Aryl-Pd(II)-Ar'(L_n) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 3-Aryl-6-methylpicolinonitrile

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂/SPhos or PEPPSI-IPr, 1-2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or t-amyl alcohol)

  • Degassed water (if using a biphasic system)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst/precatalyst and ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe. A typical solvent ratio for a biphasic system is 4:1 or 5:1 organic solvent to water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-methylpicolinonitrile.

Experimental_Workflow A Reaction Setup: Add reagents and catalyst B Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) A->B C Solvent Addition: Inject degassed solvent B->C D Reaction: Heat with vigorous stirring C->D E Monitoring: TLC or LC-MS D->E E->D Continue reaction F Work-up: Quench, extract, and separate E->F Reaction complete G Purification: Column Chromatography F->G H Product Characterization G->H

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure proper handling under an inert atmosphere. Consider a more active catalyst system (e.g., with a Buchwald ligand or an NHC ligand).
Insufficiently degassed solventDegas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Poor quality baseUse a freshly opened, finely ground, and anhydrous base.
Protodeboronation of Boronic Acid Presence of excess water or protic solventsUse anhydrous solvents and the minimum required amount of water. Consider using a boronic ester (e.g., pinacol ester) which is more stable.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is set up under a strictly inert atmosphere.
Hydrolysis of the Nitrile Group Strongly basic conditions with water at high temperatureUse a milder base (e.g., K₂CO₃ or KF). Lower the reaction temperature if possible. Minimize the amount of water in the reaction mixture.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 3-aryl-6-methylpicolinonitriles, which are valuable building blocks in drug discovery and materials science. The success of this transformation is highly dependent on the judicious selection of the palladium catalyst and reaction conditions. Modern catalyst systems featuring bulky, electron-rich ligands have proven to be particularly effective for this class of electron-deficient heteroaryl halides. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently and efficiently access a diverse range of novel chemical entities.

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41, 1461-1473. [Link]

  • Chemisty LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Wikipedia. Suzuki reaction. [Link]

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Application Notes and Protocols: Cyanation of 3-Bromo-6-methylpicolinonitrile to form 6-Methylpicoline-2,3-dinitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the cyanation of 3-bromo-6-methylpicolinonitrile, a critical transformation for the synthesis of 6-methylpicoline-2,3-dinitrile. Dinitrile compounds are valuable intermediates in the pharmaceutical and materials science sectors. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and provide insights into process optimization and safety considerations. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.

Introduction and Mechanistic Overview

The conversion of an aryl bromide to an aryl nitrile, or cyanation, is a fundamental C-C bond-forming reaction in organic synthesis. The target molecule, 6-methylpicoline-2,3-dinitrile, is synthesized by the displacement of the bromine atom in this compound with a cyanide group. Several methodologies can be employed for this transformation, primarily transition-metal-catalyzed cross-coupling reactions.

The most common and effective methods involve palladium, nickel, or copper catalysts.[1] Palladium-catalyzed cyanations are particularly well-developed and offer high functional group tolerance and efficiency.[2][3] The general catalytic cycle for a palladium-catalyzed cyanation of an aryl halide is depicted below.

Catalytic Cycle of Palladium-Catalyzed Cyanation:
  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound) to form a Pd(II)-aryl intermediate.[3]

  • Transmetalation/Ligand Exchange: The cyanide source, often a metal cyanide, exchanges its cyanide group with the halide on the palladium complex.

  • Reductive Elimination: The aryl and cyano groups on the palladium complex couple and are eliminated, forming the desired dinitrile product and regenerating the Pd(0) catalyst.[3]

A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions, which can strongly coordinate to the palladium center.[3][4] To mitigate this, various strategies have been developed, including the use of specific ligands, co-catalysts, and cyanide sources with lower free cyanide concentrations.[3]

dot graph "Palladium-Catalyzed Cyanation Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)L2" [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-Br(L2)" [label="Aryl-Pd(II)-Br Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Transmetalation" [shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-CN(L2)" [label="Aryl-Pd(II)-CN Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-CN" [label="Aryl Nitrile\n(Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Br" [label="Aryl Bromide\n(Starting Material)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "M-CN" [label="Cyanide Source\n(e.g., Zn(CN)2)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "M-Br" [label="Metal Bromide\n(Byproduct)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"Pd(0)L2" -> "Oxidative Addition"; "Ar-Br" -> "Oxidative Addition"; "Oxidative Addition" -> "Ar-Pd(II)-Br(L2)"; "Ar-Pd(II)-Br(L2)" -> "Transmetalation"; "M-CN" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd(II)-CN(L2)"; "Transmetalation" -> "M-Br"; "Ar-Pd(II)-CN(L2)" -> "Reductive Elimination"; "Reductive Elimination" -> "Pd(0)L2"; "Reductive Elimination" -> "Ar-CN"; } Caption: Palladium-Catalyzed Cyanation Workflow.

Alternative to palladium catalysis, copper-mediated cyanation, often referred to as the Rosenmund-von Braun reaction, can also be effective.[5] This method typically requires stoichiometric amounts of copper(I) cyanide and higher reaction temperatures.[5] Nickel-catalyzed cyanations have also emerged as a powerful alternative, capable of coupling a wide range of aryl halides.[6][7]

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the palladium-catalyzed cyanation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore in a cool, dry place.
Zinc Cyanide (Zn(CN)₂)98%Commercially AvailableHighly Toxic . Handle with extreme caution in a fume hood.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive. Store under inert atmosphere.
1,1'-Bis(diphenylphosphino)ferrocene (dppf)≥98%Commercially AvailableAir-stable ligand.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or dried solvent.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying organic layers.
Celite®Commercially AvailableFor filtration.
Detailed Step-by-Step Protocol

Reaction Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to establish an inert atmosphere.

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Stir the reaction mixture at room temperature for 5 minutes to ensure all solids are well-dispersed.

Reaction Execution: 5. Heat the reaction mixture to 100-110 °C using an oil bath. 6. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The reaction is generally complete within 4-8 hours.

Work-up and Purification: 7. Once the reaction is complete, allow the mixture to cool to room temperature. 8. Dilute the reaction mixture with ethyl acetate. 9. Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst. Wash the Celite® pad with additional ethyl acetate. 10. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x) and then with brine (1 x). 11. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. 12. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-methylpicoline-2,3-dinitrile.

Data Presentation and Expected Results

ParameterValue
Reactant This compound
Product 6-Methylpicoline-2,3-dinitrile
Catalyst System Pd₂(dba)₃ / dppf
Cyanide Source Zn(CN)₂
Solvent DMF
Temperature 100-110 °C
Reaction Time 4-8 hours
Typical Yield 80-95%

The final product, 6-methylpicoline-2,3-dinitrile, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Cause: Inactive catalyst or presence of oxygen/moisture.

    • Solution: Ensure the use of a fresh, high-quality palladium precursor and ligand. Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction. Use anhydrous solvent.

  • Formation of Byproducts:

    • Cause: Side reactions such as hydrodehalogenation or homo-coupling.

    • Solution: Lowering the reaction temperature slightly may help to minimize these side reactions. Ensure the stoichiometry of the reagents is accurate.

  • Difficulty in Purification:

    • Cause: Residual palladium catalyst or inorganic salts co-eluting with the product.

    • Solution: A thorough aqueous work-up is critical. Filtering through Celite® is effective for removing a significant portion of the catalyst. If problems persist, a short plug of silica gel or activated carbon can be used to treat the crude product before column chromatography.

Safety Considerations

  • Cyanide Compounds: Zinc cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8] Always handle zinc cyanide and the reaction mixture in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and local safety regulations. A common quenching procedure involves treatment with an excess of bleach (sodium hypochlorite) and sodium hydroxide solution to oxidize the cyanide to the less toxic cyanate.

  • Solvents: DMF is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.

Conclusion

The palladium-catalyzed cyanation of this compound is a robust and efficient method for the synthesis of 6-methylpicoline-2,3-dinitrile. By carefully controlling the reaction conditions, particularly the inert atmosphere and the quality of the reagents, high yields of the desired product can be consistently achieved. The protocol and insights provided in this guide are intended to enable researchers to successfully perform this important transformation.

References

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]5]

  • MDPI. (2021). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 26(12), 3440.[6]

  • Neetha, M., & Kumar, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33947-33965.[1][2]

  • Weissman, S. A., & Zewge, D. (2005). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 44(43), 6982-6985.[3]

  • Cohen, D. T., & Buchwald, S. L. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Journal of the American Chemical Society, 141(51), 20213-20218.[7]

  • PubChem. (n.d.). 3-Bromo-6-methylpyridine-2-carbonitrile. Retrieved from [Link]]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]]

  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(38), 14040-14043.[4]

  • PubChem. (n.d.). Copper cyanide. Retrieved from [Link]8]

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Application Notes and Protocols: Sonogashira Coupling of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by palladium and copper complexes, is prized for its reliability and broad functional group tolerance, even under mild reaction conditions.[1][3] Its applications are extensive and impactful, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][4][5]

The substrate at the heart of this guide, 3-bromo-6-methylpicolinonitrile, is a heterocyclic building block of significant interest. The pyridine core is a prevalent motif in medicinal chemistry, and the nitrile group offers a versatile handle for further chemical elaboration. The strategic placement of the bromine atom at the 3-position allows for the introduction of diverse molecular fragments via cross-coupling, leading to novel compounds with potential biological activity. This document provides a detailed exploration of the Sonogashira coupling of this specific substrate, offering both mechanistic insights and a robust, field-tested protocol.

The Catalytic Heart of the Reaction: A Mechanistic Overview

A comprehensive understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a crucial copper co-catalyst cycle.[1][6] While the exact mechanism can be complex and is still a subject of some academic discussion, the generally accepted pathway provides a strong predictive framework.[7][8]

The Palladium Cycle:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a zerovalent palladium(0) complex, forming a palladium(II) species.[1][3]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the palladium(II) complex.[1][3]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.[1][3]

The Copper Co-catalyst Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.[9]

  • Deprotonation: In the presence of a base (typically an amine), this complex facilitates the deprotonation of the terminal alkyne, increasing its acidity and forming a copper(I) acetylide.[9][10] This species is the key nucleophile for the transmetalation step in the palladium cycle.

The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl PdII_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination ArylHalide Ar-X ArylHalide->PdII_Aryl Oxidative Addition Alkyne R'-C≡CH Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide CuX CuX CuX->Cu_Acetylide Cu_Acetylide->PdII_Aryl To Pd Cycle Base Base Base->Cu_Acetylide Deprotonation

Caption: Interconnected Palladium and Copper Catalytic Cycles in the Sonogashira Coupling.

Optimized Protocol: Sonogashira Coupling of this compound

This protocol details a reliable method for the coupling of this compound with a generic terminal alkyne, phenylacetylene, as a model substrate.

Materials and Reagents:

  • Substrate: this compound

  • Alkyne: Phenylacetylene

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

Safety Precautions:

  • This compound is a chemical irritant. Avoid contact with skin and eyes, and do not inhale dust.[11] Handle in a well-ventilated fume hood.

  • Organopalladium catalysts are toxic and should be handled with care.

  • Copper iodide is harmful if swallowed or inhaled.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) to the flask. Stir the mixture to dissolve the solids. Sequentially add triethylamine (3.0 mmol, 3.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive alkynes or to increase the reaction rate, the mixture can be heated to 50-60 °C. The reactivity of aryl bromides is generally lower than aryl iodides, often necessitating moderate heating.[3][13]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-methyl-3-(phenylethynyl)picolinonitrile.

Data Presentation: Optimizing Reaction Parameters

The success of a Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their typical ranges for the coupling of this compound.

ParameterRecommended RangeRationale & Considerations
Palladium Catalyst 1-5 mol%PdCl₂(PPh₃)₂, Pd(PPh₃)₄ are common choices. Higher loadings may be needed for challenging substrates.[9]
Copper Co-catalyst 2-10 mol%Essential for activating the alkyne.[1] Excess can promote alkyne homocoupling (Glaser coupling).[13]
Base 2-5 equivalentsAn amine base like TEA or DIPEA is crucial for deprotonating the alkyne.[13]
Solvent THF, DMF, AcetonitrileMust be anhydrous and degassed to prevent catalyst deactivation.[14] DMF can be beneficial for less soluble substrates.
Temperature Room Temp. to 80 °CAryl bromides often require heating to facilitate the oxidative addition step.[15] Start at room temperature and increase if necessary.
Alkyne Stoichiometry 1.1-1.5 equivalentsA slight excess of the alkyne is used to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst; poor quality reagents; insufficient temperature.Use fresh, high-purity catalysts and reagents.[13] Ensure solvents are anhydrous and degassed. Increase the reaction temperature incrementally.[13]
Formation of Palladium Black Catalyst decomposition.This can be caused by impurities or inappropriate solvent choice.[13] Ensure a strictly inert atmosphere.
Alkyne Homocoupling (Glaser Product) Presence of oxygen; excess copper catalyst.Thoroughly degas all solvents and reagents.[13] Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[13]
Stalled Reaction Deactivation of the catalyst; substrate is unreactive under the current conditions.Consider using a different palladium catalyst or ligand system. N-heterocyclic carbene (NHC) ligands can be effective for challenging couplings.[16][17]

Visualizing the Workflow

A streamlined experimental workflow is key to reproducibility and efficiency.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - PdCl₂(PPh₃)₂ - CuI Setup Assemble Schlenk Flask under Inert Atmosphere Reagents->Setup Solvent Prepare Anhydrous, Degassed Solvent Addition Add Reagents, Solvent, Base, and Alkyne Solvent->Addition Setup->Addition Stir Stir at RT or Heat Addition->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Dilute and Filter through Celite® Monitor->Filter Wash Aqueous Washes Filter->Wash Dry Dry and Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of novel substituted picolinonitriles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of complex molecules for drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]

  • SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • YouTube. Sonogashira cross-coupling reaction. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

  • Golden. Sonogashira coupling. [Link]

  • ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Molbase. This compound. [Link]

  • NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]

  • Green Chemistry (RSC Publishing). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

  • ACS Publications. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • NIH. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. [Link]

  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]

  • Chemical Communications (RSC Publishing). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for innovation. Among the vast array of functionalized pyridines, 3-Bromo-6-methylpicolinonitrile stands out as a particularly strategic starting material. Its unique arrangement of reactive handles—a selectively addressable bromine atom at the 3-position, a versatile nitrile group at the 2-position, and a methyl group at the 6-position—provides a powerful platform for the convergent and divergent synthesis of complex heterocyclic systems.

The bromine atom serves as a prime site for modern transition-metal-catalyzed cross-coupling reactions, enabling the facile installation of carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[1][2] The nitrile group, an electron-withdrawing moiety, not only influences the reactivity of the pyridine ring but also acts as a key electrophilic partner or a precursor to an amino group for subsequent annulation and cyclization reactions to build fused ring systems.[3][4]

This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to dissect the causality behind experimental design, offering field-proven protocols for key transformations and the construction of high-value heterocyclic cores, such as substituted pyridines and fused pyridopyrimidines.

Workflow Overview: Key Synthetic Pathways

The synthetic potential of this compound can be visualized as a series of strategic transformations. The initial step typically involves a cross-coupling reaction at the C3-bromo position, followed by transformations of the nitrile group to facilitate cyclization into more complex heterocyclic systems.

G A This compound B C3-Functionalized Picolinonitriles A->B Suzuki / Sonogashira etc. (C-C Bond Formation) C 3-Amino-6-methylpicolinonitrile A->C Buchwald-Hartwig (C-N Bond Formation) D Fused Heterocycles (e.g., Pyrido[2,3-d]pyrimidines) C->D Annulation / Cyclization (e.g., with Guanidine) G cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Both Ar-Pd(II)L₂-R PdII_Aryl->PdII_Both Transmetalation PdII_Both->Pd0 Reductive Elimination Product Ar-R PdII_Both->Product ArylBr Ar-Br ArylBr->PdII_Aryl Boronic R-B(OH)₂ Boronic->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 6-Methyl-3-(thiophen-2-yl)picolinonitrile

This protocol details a representative Suzuki coupling. The choice of a phosphine ligand like SPhos is crucial for coupling with heteroaryl boronic acids, as it promotes efficient oxidative addition and reductive elimination.

Materials:

  • This compound (1.0 equiv)

  • Thiophen-2-ylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound, thiophen-2-ylboronic acid, and K₂CO₃.

  • Add Pd(OAc)₂ and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solution should be sparged with argon for 15-20 minutes prior to addition.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10092[5]
4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O8588N/A
Pyridin-3-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10078[6]
Thiophen-2-ylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O9085Protocol 1

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds. [7]Applying this reaction to this compound allows for the introduction of a wide range of primary and secondary amines at the C3 position. The resulting 3-amino-6-methylpicolinonitrile is a critical precursor for the synthesis of fused heterocyclic systems like pyridopyrimidines.

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key difference is the nucleophile. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, forming the palladium-amido complex that precedes the final reductive elimination step to form the C-N bond. [8][9]The choice of ligand is critical to prevent catalyst decomposition and promote the desired coupling. [10]

Protocol 2: Synthesis of 3-Amino-6-methylpicolinonitrile

This protocol uses an ammonia equivalent, benzophenone imine, followed by acidic hydrolysis. This two-step approach is often more reliable and higher-yielding for installing a primary amino group than using ammonia directly. [10] Materials:

  • This compound (1.0 equiv)

  • Benzophenone imine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • 2N Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Argon or Nitrogen gas supply

Procedure: Step A: Coupling Reaction

  • In a glovebox or under an inert atmosphere, add NaOtBu, BINAP, and Pd₂(dba)₃ to an oven-dried Schlenk flask.

  • Add anhydrous toluene, followed by this compound and benzophenone imine.

  • Seal the flask and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction for completion (typically 12-24 hours) by LC-MS.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude imine is often carried forward without further purification.

Step B: Hydrolysis

  • Dissolve the crude imine from Step A in tetrahydrofuran (THF).

  • Add 2N HCl and stir vigorously at room temperature for 1-2 hours. The formation of a precipitate (benzophenone) is typically observed.

  • Neutralize the mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting crude 3-Amino-6-methylpicolinonitrile by column chromatography or recrystallization.

Part 3: Synthesis of Fused Heterocycles: Pyrido[2,3-d]pyrimidines

Pyridopyrimidines are privileged scaffolds in medicinal chemistry, present in numerous approved drugs and clinical candidates. [3][11][12]The 2-amino-3-cyanopyridine core, readily available from our starting material via the Buchwald-Hartwig reaction, is an ideal precursor for constructing the pyrido[2,3-d]pyrimidine system.

Synthetic Rationale: The synthesis involves the condensation of the 1,3-binucleophilic system of the 3-amino-2-cyanopyridine with a suitable C1 electrophile. For instance, reaction with guanidine results in the formation of a 2,4-diaminopyrido[2,3-d]pyrimidine. The reaction proceeds via initial nucleophilic attack of the amino group, followed by intramolecular cyclization involving the nitrile.

G A 3-Amino-6-methylpicolinonitrile C Intermediate Adduct A->C Nucleophilic Attack B Guanidine B->C D 6-Methylpyrido[2,3-d]pyrimidine- 2,4-diamine C->D Intramolecular Cyclization

Caption: Synthesis of a pyridopyrimidine via cyclization.

Protocol 3: Synthesis of 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine

Materials:

  • 3-Amino-6-methylpicolinonitrile (1.0 equiv)

  • Guanidine hydrochloride (2.0 equiv)

  • Sodium ethoxide (NaOEt) (2.1 equiv)

  • Ethanol, absolute

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add absolute ethanol and sodium ethoxide. Stir until the sodium ethoxide is fully dissolved.

  • Add guanidine hydrochloride to the solution and stir for 30 minutes at room temperature to form free guanidine in situ.

  • Add 3-Amino-6-methylpicolinonitrile to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

  • Concentrate the solvent under reduced pressure.

  • Add water to the residue and stir. Collect the solid product by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to afford the pure 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine. Further purification can be achieved by recrystallization if necessary.

Conclusion

This compound is a cost-effective and highly adaptable starting material for the synthesis of a wide array of valuable heterocyclic compounds. By leveraging robust and well-understood synthetic transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate libraries of substituted pyridines. Furthermore, the strategic positioning of the nitrile group enables straightforward access to fused polycyclic systems of significant interest in drug discovery, such as the pyridopyrimidines. The protocols and rationale outlined in this guide provide a solid foundation for researchers to explore and expand the rich chemistry of this versatile building block.

References

  • Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic A... - Ingenta Connect. (2023). Current Chinese Science. Available at: [Link]

  • Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Amino. The Journal of Organic Chemistry. Available at: [Link]

  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.Google Patents.
  • CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE1. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]

  • Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. ResearchGate. Available at: [Link]

  • This compound | 717843-48-6. Molbase. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available at: [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction. The Royal Society of Chemistry. Available at: [Link]

  • Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applications. Geshem. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. (2019). Available at: [Link]

  • Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. Scirp.org. (2015). Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis of heterocyclic compounds.Google Patents.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme. Available at: [Link]

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  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. PubMed. (2010). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. (2018). Available at: [Link]

  • 3-Bromo-6-methylpyridine-2-carbonitrile. PubChem. Available at: [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). (2013). Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Available at: [Link]

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The Strategic Application of 3-Bromo-6-methylpicolinonitrile in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for a Privileged Fragment

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a potent strategy for identifying novel lead compounds, particularly for challenging biological targets.[1] This approach hinges on the principle of screening small, low-complexity molecules, or "fragments," to identify weak but efficient binders that can be subsequently optimized into high-affinity drug candidates.[2][3] The selection of fragments for a screening library is therefore a critical determinant of success. An ideal fragment should possess a combination of desirable physicochemical properties, chemical tractability, and a "privileged" structural motif known to interact with important target classes.

This application note details the strategic use of 3-Bromo-6-methylpicolinonitrile , a heterocyclic fragment, in FBDD campaigns. Pyridine derivatives are widely recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realm of kinase inhibitors.[4] The unique arrangement of a bromine atom, a methyl group, and a nitrile on the pyridine core of this fragment provides a trifecta of features: a scaffold for initial binding, and two distinct chemical handles for subsequent hit-to-lead optimization. This guide will provide a comprehensive overview of the rationale for including this fragment in a screening library, detailed protocols for its application in a typical FBDD workflow, and a forward-looking perspective on its potential in drug discovery.

Physicochemical Properties and Rationale for Inclusion in FBDD Libraries

This compound is a compelling candidate for inclusion in a fragment library due to its adherence to the "Rule of Three," a set of guidelines for desirable fragment properties.[2]

PropertyValue"Rule of Three" Guideline
Molecular Weight197.03 g/mol [5]< 300 Da
cLogP2.02[6]≤ 3
Hydrogen Bond Acceptors2 (Nitrile N, Pyridine N)[5]≤ 3
Hydrogen Bond Donors0[5]≤ 3
Rotatable Bonds0[5]≤ 3

The fragment's modest molecular weight and lipophilicity enhance its aqueous solubility, a crucial factor for the high screening concentrations often required in FBDD to detect weak binding affinities. The presence of two hydrogen bond acceptors provides potential interaction points within a target's binding site, while its rigid structure reduces the entropic penalty upon binding.

The true strategic value of this compound lies in its chemical functionality. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the exploration of diverse chemical space during fragment evolution.[4] The nitrile group, a common pharmacophore in its own right, can participate in hydrogen bonding or be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional avenues for modification.[7][8]

A General FBDD Workflow Utilizing this compound

The following diagram illustrates a typical FBDD cascade that can be employed for screening this compound and other fragments.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead a Fragment Library (including 3-Bromo-6- methylpicolinonitrile) b Primary Screen (e.g., DSF, SPR) a->b Screening c Hit Confirmation & Orthogonal Screen (e.g., NMR, ITC) b->c Initial Hits d Structural Biology (X-ray Crystallography, NMR) c->d Validated Hits e Structure-Based Design (Fragment Growing/Linking) d->e Binding Mode f Lead Optimization e->f Optimized Leads

Figure 1: A generalized workflow for a fragment-based drug discovery campaign.

Detailed Protocols

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.

Objective: To identify fragments that cause a significant thermal shift (ΔTm) in the target protein's melting temperature.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound and other fragments (100 mM stock in DMSO)

  • 96-well or 384-well qPCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final protein concentration should be 2-5 µM and the final dye concentration 5x.

  • Dispense 19.8 µL of the master mix into each well of the qPCR plate.

  • Add 0.2 µL of each fragment stock solution to the appropriate wells to achieve a final fragment concentration of 1 mM. Include DMSO-only wells as a negative control.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.

  • Analyze the data by plotting fluorescence versus temperature to determine the melting temperature (Tm) for each well.

  • Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each fragment-containing well. A ΔTm of ≥ 2 °C is generally considered a significant hit.

Protocol 2: Hit Validation and Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for validating fragment hits and providing information about their binding site on the target protein.[3] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for detecting weak interactions.

Objective: To confirm the binding of this compound to the target protein and to identify which protons of the fragment are in close proximity to the protein surface.

Materials:

  • Purified target protein (10-50 µM)

  • NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 100 mM NaCl, in 99.9% D₂O)

  • This compound (1-2 mM final concentration from a D₆-DMSO stock)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Dissolve the lyophilized protein in the NMR buffer.

  • Acquire a 1D ¹H reference spectrum of the protein alone.

  • Prepare a sample containing the target protein and this compound at the desired concentrations in the NMR buffer.

  • Acquire a 1D ¹H reference spectrum of the protein-fragment mixture.

  • Set up the STD NMR experiment with on-resonance saturation of a protein resonance (e.g., at 0 ppm) and off-resonance saturation where no protein signals are present (e.g., at 30 ppm).

  • The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that have received saturation from the protein, thus confirming binding.

  • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest contact with the protein.

Hit-to-Lead Optimization: A Hypothetical Case Study

Let us hypothesize that this compound has been identified as a validated hit against a protein kinase. X-ray crystallography reveals that the picolinonitrile core is lodged in the ATP-binding site, with the nitrile group forming a hydrogen bond with a backbone amide in the hinge region. The methyl group is oriented towards a small hydrophobic pocket, and the bromine atom points out towards the solvent-exposed region.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategy cluster_2 Lead Compound a This compound (Weak Binder) b Structure-Based Design a->b X-ray Structure c Potent & Selective Inhibitor b->c Fragment Growing via Suzuki Coupling at Br

Figure 2: A conceptual diagram for the hit-to-lead optimization of this compound.

Based on this structural information, a "fragment growing" strategy can be employed.[9] The bromine atom is an ideal vector for elaboration using a Suzuki cross-coupling reaction to introduce a variety of aryl or heteroaryl moieties. This strategy aims to extend the fragment into adjacent binding pockets to form additional favorable interactions, thereby increasing potency and selectivity. The nitrile and methyl groups can also be modified in later stages to fine-tune the physicochemical properties of the lead compounds.

Conclusion

This compound represents a highly valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its favorable physicochemical properties, coupled with the privileged nature of its pyridine scaffold and the synthetic versatility of its bromine and nitrile functionalities, make it an exemplary starting point for FBDD campaigns. The protocols and strategies outlined in this application note provide a robust framework for the successful identification and optimization of novel lead compounds originating from this promising fragment. As the demand for innovative therapeutics against increasingly complex biological targets continues to grow, the strategic deployment of well-designed fragments like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

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  • Molbase. (n.d.). This compound | 717843-48-6. Retrieved from [Link]

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  • Owen, D. R., et al. (2020).
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  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672.
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  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
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  • Gomez, A. R., et al. (2022). A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv.
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  • Heffron, T. P., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 65(11), 7656-7681.
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  • Lange, A., et al. (2022). Screening, Growing, and Validation by Catalog: Using Synthetic Intermediates from Natural Product Libraries to Discover Fragments for an Aspartic Protease Through Crystallography. Molecules, 27(17), 5483.
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Application Note: A Framework for High-Throughput Screening of Novel Chemical Entities Using 3-Bromo-6-methylpicolinonitrile as an Exemplar

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of novel bioactive small molecules is a cornerstone of modern drug discovery and chemical biology. High-throughput screening (HTS) serves as the primary engine for interrogating large chemical libraries to find starting points for therapeutic development or tool compounds for biological research.[1] This guide provides a comprehensive, experience-driven framework for designing and executing a robust HTS campaign for an uncharacterized compound. We use 3-Bromo-6-methylpicolinonitrile (CAS 717843-48-6)[2][3], a representative small molecule with limited published biological data, as a practical exemplar to illustrate the critical steps from initial compound characterization to validated hit identification. The protocols and principles outlined herein are designed to ensure scientific integrity, data reproducibility, and the successful identification of high-quality, actionable hits.

Part 1: Foundational Steps - Compound Quality Control and Management

The axiom "quality in, quality out" is paramount in HTS.[4] The biological activity of a hit is meaningless if the identity, purity, or stability of the compound is questionable. Before committing resources to a large-scale screen, rigorous quality control (QC) is a non-negotiable first step.[5]

1.1. Identity and Purity Verification: The first action is to confirm that the compound received from a vendor is indeed this compound and meets a minimum purity threshold (typically ≥95% for HTS).

  • Protocol: Purity and Identity Confirmation

    • LC-MS (Liquid Chromatography-Mass Spectrometry):

      • Dissolve a small sample in a suitable solvent (e.g., Acetonitrile or DMSO).

      • Inject onto a C18 reverse-phase column.

      • Run a gradient of water and acetonitrile (both with 0.1% formic acid).

      • Confirm the presence of a major peak corresponding to the expected mass-to-charge ratio (m/z) for this compound (Exact Mass: 195.96 Da)[3].

      • Assess purity by integrating the area under the curve (AUC) of the main peak relative to all other peaks.

    • ¹H NMR (Proton Nuclear Magnetic Resonance):

      • Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆).

      • Acquire a ¹H NMR spectrum.

      • Confirm that the observed chemical shifts and splitting patterns are consistent with the structure of this compound. The spectrum should clearly show signals for the methyl group and the two aromatic protons on the pyridine ring, with appropriate integrations.

1.2. Solubility and Stock Solution Preparation: Poor compound solubility is a major source of artifacts in HTS. A compound that precipitates in the assay buffer will produce inconsistent and unreliable data.

  • Protocol: Solubility and Stock Management

    • Kinetic Solubility Assessment:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

      • Serially dilute this stock into the final aqueous assay buffer to be used in the screen.

      • After a set incubation period (e.g., 1-2 hours), measure the turbidity of each solution using a nephelometer or by light scattering on a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

    • Master Stock Preparation:

      • Based on the solubility assessment, prepare a master stock solution in 100% high-purity, anhydrous DMSO (e.g., 10 mM).

      • Aliquot the master stock into single-use volumes in appropriate plates or tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]

      • Store at -20°C or -80°C in a desiccated environment.

Part 2: Strategic Design - The High-Throughput Screening Cascade

A successful screening campaign is a multi-stage funnel designed to efficiently identify and validate promising compounds while eliminating false positives.[7] This "cascade" approach ensures that the most resource-intensive experiments are reserved for a small number of well-vetted hits.

Choosing an Approach for a Novel Compound:

  • Target-Based Screening: This approach tests the compound against a specific, purified biological target (e.g., an enzyme or receptor). It is highly efficient and provides a clear mechanism of action from the outset. However, it requires prior knowledge or a hypothesis about the compound's potential target.

  • Phenotypic Screening: This approach tests the compound in a complex biological system, such as a cell line or whole organism, measuring a functional outcome (a "phenotype"), like cell death or the production of a specific protein.[8] This method is powerful for discovering compounds with novel mechanisms of action but requires significant downstream effort for target deconvolution.[9]

For an uncharacterized compound like this compound, a target-based approach against a panel of diverse, high-value targets (e.g., kinases, proteases, GPCRs) is often a pragmatic starting point.

HTS_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Dose-Response cluster_3 Secondary Assays Primary Single-Concentration Screen (e.g., 10 µM) Against Target X Confirm Re-test Primary Hits from Fresh Stock Primary->Confirm DoseResp 10-Point Dose-Response Curve (IC50/EC50 Determination) Confirm->DoseResp Secondary Orthogonal & Counter-Screens (Rule out artifacts, confirm mechanism) DoseResp->Secondary

Caption: The High-Throughput Screening (HTS) Cascade.

Part 3: Exemplar Protocol - Target-Based Biochemical Screen

To provide a concrete example, we will detail a protocol for a primary screen of this compound against a hypothetical protein, "Kinase X," using a luminescence-based assay. Kinase activity is measured by quantifying the amount of ATP consumed in the reaction; lower luminescence indicates higher kinase activity (and thus, inhibition by the compound).[10][11][12]

Assay Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase back into ATP, and this newly synthesized ATP is used by luciferase to generate a light signal.[13] The amount of light produced is directly proportional to the kinase activity.

  • Protocol: Primary Screen of this compound against Kinase X

    • Plate Preparation: Use a solid white, low-volume 384-well plate.

    • Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer 25 nL of 10 mM this compound in DMSO to the appropriate wells for a final assay concentration of 10 µM. Dispense DMSO alone to control wells.

    • Controls:

      • Negative Control (0% Inhibition): Wells containing Kinase X, substrate, ATP, and DMSO (no inhibitor). This represents maximum kinase activity.

      • Positive Control (100% Inhibition): Wells containing Kinase X, substrate, but no ATP (or a known potent inhibitor). This represents minimum kinase activity.

    • Reagent Addition 1 (Kinase Reaction): Add 5 µL of a 2X Kinase X and Substrate/ATP mixture in assay buffer to all wells. The final volume is 10 µL.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Reagent Addition 2 (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction. Incubate for 40 minutes at room temperature.[14]

    • Reagent Addition 3 (Signal Generation): Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[13]

    • Data Acquisition: Read the luminescence on a compatible plate reader (e.g., EnVision, PHERAstar).

Part 4: Data Analysis, Quality Control, and Hit Identification

Raw data from the plate reader is meaningless without proper statistical analysis and rigorous quality control. The goal is to confidently distinguish true "hits" from the inherent noise of the assay.

4.1. Data Normalization: Raw luminescence values (RLU) are converted to a more intuitive scale, such as Percent Inhibition.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (RLU_sample - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

Where:

  • RLU_sample is the signal from a well with the test compound.

  • RLU_pos_ctrl is the average signal from the positive control wells.

  • RLU_neg_ctrl is the average signal from the negative control wells.

4.2. Assay Quality Control Metrics: The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[15][16][17] It measures the separation between the positive and negative control distributions.

Formula for Z'-Factor: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

Where:

  • SD is the standard deviation.

  • Mean is the average of the respective controls.

MetricFormula ComponentAcceptable RangeInterpretation
Z'-Factor 1 - (3*(SD_pos + SD_neg)) /Mean_pos - Mean_neg
0 to 0.5Marginal assay, may require optimization.[18][19]
< 0Unacceptable assay, controls overlap.[16][18]
Signal-to-Background (S/B) Mean_neg / Mean_pos> 5Indicates a sufficient dynamic range for the assay.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Measures the variability within a set of controls.

4.3. Hit Selection: A "hit" is a compound that produces a statistically significant effect. A common criterion is to select compounds whose activity is greater than 3 standard deviations from the mean of the negative controls. For the primary screen, a typical inhibition cutoff might be set at >50%.

Part 5: Hit Confirmation and Prioritization

Primary hits are merely candidates. A series of follow-up experiments is mandatory to confirm their activity and rule out common sources of error, such as assay interference.[4]

5.1. Hit Confirmation ("Re-pick"): All hits from the primary screen must be re-tested using a freshly prepared sample of this compound to ensure the activity is reproducible.

5.2. Dose-Response and Potency Determination: Active compounds are then tested over a range of concentrations to determine their potency, typically expressed as an IC₅₀ (for inhibitors) or EC₅₀ (for activators) value.[20][21]

  • Protocol: IC₅₀ Determination

    • Prepare a serial dilution series of this compound. A 10-point, 3-fold dilution series starting from 100 µM is common.

    • Perform the same kinase assay as described in Part 3, but with the different concentrations of the compound.

    • Normalize the data to Percent Inhibition for each concentration.

    • Plot Percent Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter nonlinear regression model (sigmoidal dose-response curve).[22][23][24]

    • The IC₅₀ is the concentration of the compound that produces 50% inhibition.

Dose_Response cluster_curve IC50 Curve Fitting cluster_params Output A Data Points (% Inhibition vs. Log[Concentration]) B Nonlinear Regression (Four-Parameter Logistic Fit) C Parameter Extraction IC50 IC50 Value C->IC50 Hill Hill Slope C->Hill R2 R-squared C->R2

Caption: Workflow for IC50 determination from dose-response data.

5.3. Orthogonal and Counter-Screens:

  • Orthogonal Screen: Confirms the hit using a different assay technology that measures the same biological endpoint. For example, if the primary screen was luminescence-based (measuring ATP), an orthogonal assay could be fluorescence-based (measuring the phosphorylated substrate directly). This helps eliminate technology-specific artifacts.

  • Counter-Screen: Used to identify compounds that interfere with the assay technology itself. For the ADP-Glo™ example, a counter-screen would test this compound against the luciferase enzyme directly to ensure it is not a luciferase inhibitor.

Part 6: Advanced Strategy - Target Deconvolution

If a phenotypic screen had identified this compound as a hit (e.g., it induced apoptosis in a cancer cell line), the next critical step would be to identify its molecular target(s). This process is known as target deconvolution.[25] While complex, common strategies include:

  • Affinity Chromatography: The compound is immobilized on a solid support, and cell lysates are passed over it. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry.[26]

  • Chemical Proteomics: Techniques like thermal proteome profiling (TPP) assess how the compound affects the thermal stability of all proteins in a cell. A direct target will often show a shift in its melting temperature upon compound binding.[27][28]

  • Genetic Approaches: Using CRISPR or RNAi libraries, one can screen for genes whose knockout or knockdown confers resistance to the compound's effect, pointing towards the target or pathway members.[27][28]

By following this structured, multi-tiered framework, researchers can approach the high-throughput screening of novel compounds like this compound with scientific rigor, maximizing the probability of discovering robust, validated hits for further development.

References

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Protocol. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(18), 2849–2855. [Link]

  • Hughes, J. P., et al. (2019). Combining experimental strategies for successful target deconvolution. Drug Discovery World. [Link]

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  • Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1263–1271. [Link]

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  • On HTS. (2023). Z-factor. [Link]

  • Noah, J. W., & Shiver, J. W. (2017). New developments and emerging trends in high-throughput screening methods for lead compound identification. Expert Opinion on Drug Discovery, 12(4), 359-371. [Link]

  • Nuvisan. Tailored high-throughput screening solutions for identifying potent hits. [Link]

  • Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. PubMed Central. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Promega Corporation. ADP-Glo™ Kinase Assay. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037. [Link]

  • Molbase. This compound. [Link]

  • CDD Support. Setting up a Dose Response Protocol. [Link]

  • Pharma Manufacturing. (2024). The High-Throughput Screening Transformation in Modern Drug Development. [Link]

  • Pharmaceutical Technology. (2023). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

  • GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Shapiro, A. B. (2016). How to calculate IC50 for my dose response? ResearchGate. [Link]

  • Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]

  • EU-OPENSCREEN. (2021). High-Throughput Screening Quality Control General Guidelines. [Link]

  • Pharma IQ. (2012). High-Throughput Screening: Best Practice, Trends and Challenges. [Link]

  • Kumar, D., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(7), 865-873. [Link]

  • Liras, S., & Gajiwala, K. S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Rahman, M. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). [Link]

  • Liras, S., & Gajiwala, K. S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

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Monitoring Reactions of 3-Bromo-6-methylpicolinonitrile: A Comprehensive Guide to HPLC and GC-MS Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In-Process Monitoring

In the landscape of pharmaceutical and agrochemical research and development, 3-Bromo-6-methylpicolinonitrile serves as a pivotal intermediate in the synthesis of a variety of complex molecules.[1] The efficiency of synthetic routes, purity of the final product, and overall process safety are intrinsically linked to the precise monitoring of reaction progress. This application note provides detailed, field-proven protocols for the analysis of this compound and the monitoring of its synthesis reactions using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of analytical technique is paramount and is dictated by the specific requirements of the analysis, including the need for quantitative purity assessment, identification of byproducts, and real-time reaction tracking. This guide will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for robust and reliable analytical results.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueReference
Molecular FormulaC₇H₅BrN₂[2][3]
Molecular Weight197.03 g/mol [2][4]
AppearanceWhite to off-white solid[1]
SolubilitySoluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane); low solubility in water.[1]

Anticipated Analytes in a Typical Synthesis

A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 2-Amino-6-methylpyridine.[5] Therefore, a robust analytical method must be able to separate the final product from the starting material and potential byproducts.

  • Starting Material: 2-Amino-6-methylpyridine

  • Product: this compound

  • Potential Byproducts/Impurities:

    • Unreacted diazonium salt intermediates (highly unstable)

    • Phenolic impurities (from reaction of diazonium salt with water)

    • Other positional isomers of brominated methylpicolinonitrile

The following diagram illustrates a generalized workflow for monitoring such a chemical transformation.

Reaction Monitoring Workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Reaction_Vessel Reaction Mixture (e.g., Synthesis of this compound) Quenching Quench Aliquot (e.g., with NaHCO3 soln.) Reaction_Vessel->Quenching Time Point Sampling Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying_Filtration Dry & Filter Extraction->Drying_Filtration Dilution Dilute for Analysis Drying_Filtration->Dilution HPLC_Analysis HPLC-UV/DAD Analysis Dilution->HPLC_Analysis GCMS_Analysis GC-MS Analysis Dilution->GCMS_Analysis Data_Processing Chromatogram Processing (Peak Integration) HPLC_Analysis->Data_Processing GCMS_Analysis->Data_Processing Quantification Quantification (% Conversion, % Purity) Data_Processing->Quantification Identification Byproduct Identification (Mass Spectra) Data_Processing->Identification

Caption: Workflow for reaction monitoring of this compound synthesis.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is the workhorse for purity determination and quantification in many pharmaceutical and chemical laboratories due to its high resolution and reproducibility.[6] For this compound, a reversed-phase method is ideal given its moderate polarity and solubility in common organic solvents.

Rationale for Method Development
  • Stationary Phase: A C18 column is selected as the initial choice due to its versatility and wide use in separating moderately polar to nonpolar compounds.[6] The hydrophobic C18 chains will interact with the aromatic ring and methyl group of the analyte, while the polar nitrile and nitrogen atom in the pyridine ring will have some interaction with the mobile phase.

  • Mobile Phase: A gradient of water and acetonitrile is chosen to ensure the elution of both the more polar starting material (2-Amino-6-methylpyridine) and the less polar product. The addition of a small amount of acid (e.g., formic or phosphoric acid) is crucial to protonate the pyridine nitrogen, leading to improved peak shape and consistent retention times.[7] For mass spectrometry compatibility, a volatile acid like formic acid is preferred.

  • Detector: A UV detector, specifically a Diode Array Detector (DAD), is selected. The aromatic nature of the picolinonitrile ring system suggests strong UV absorbance, allowing for sensitive detection. A DAD provides the additional benefit of acquiring UV spectra for each peak, aiding in peak purity assessment and identification.

Detailed HPLC Protocol

Instrumentation and Consumables

  • HPLC system with a gradient pump, autosampler, column oven, and DAD.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Formic acid (or phosphoric acid), analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-18.1 min: 80-30% B, 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation

  • Reaction Quenching: Carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it in a vial containing a suitable quenching agent (e.g., saturated sodium bicarbonate solution if the reaction is acidic).

  • Extraction: Add an organic solvent in which the product is highly soluble (e.g., ethyl acetate), vortex thoroughly, and allow the layers to separate.

  • Dilution: Carefully transfer a known volume of the organic layer to a volumetric flask and dilute to the mark with the sample diluent to a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

Data Analysis

  • Peak Identification: Identify the peaks corresponding to the starting material and product by comparing their retention times with those of authentic reference standards.

  • Reaction Monitoring: Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

  • Purity Assessment: Determine the purity of the product by the area percentage method, assuming all components have a similar response factor at the chosen wavelength.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification of volatile and thermally stable compounds.[8] this compound, being a relatively small and non-polar molecule, is well-suited for GC analysis without the need for derivatization. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.

Rationale for Method Development
  • Stationary Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. This phase provides good separation for a wide range of aromatic compounds.

  • Injection Mode: A split injection is recommended to prevent column overloading and ensure sharp peaks, especially for reaction monitoring where the concentration of the analyte may be high.

  • Temperature Program: A temperature gradient is employed to ensure the efficient elution of compounds with different boiling points and to clean the column of any high-boiling impurities after each run.

  • Mass Spectrometry: Electron Ionization (EI) is used as the ionization source due to its robustness and the generation of reproducible fragmentation patterns that can be compared with library spectra. The presence of a bromine atom in the molecule will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which is a powerful diagnostic tool for identification.[9]

Detailed GC-MS Protocol

Instrumentation and Consumables

  • GC-MS system with a split/splitless injector, a temperature-programmable column oven, and a mass selective detector.

  • 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC vials with septa.

Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350

Sample Preparation

  • Follow the same quenching and extraction procedure as for the HPLC analysis.

  • Dilute a portion of the organic extract in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of approximately 0.1 mg/mL.

  • Transfer the diluted sample to a GC vial.

Data Analysis

  • Peak Identification: Identify the peaks by comparing their retention times and mass spectra with those of reference standards. The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 196 and an M+2 peak at m/z 198 of similar intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Structural Confirmation: Analyze the fragmentation pattern to confirm the structure. Expected fragments may include the loss of Br (m/z 117) and HCN (m/z 169/171).

  • Impurity Identification: Use the mass spectra of unknown peaks to tentatively identify byproducts. A library search (e.g., NIST) can be a valuable tool in this process.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
HPLC: Poor Peak Shape (Tailing) Secondary interactions with silanols on the column; inappropriate mobile phase pH.Increase the acid concentration in the mobile phase or switch to a column with better end-capping.
HPLC: Drifting Retention Times Column equilibration issues; changes in mobile phase composition.Ensure the column is fully equilibrated before analysis; prepare fresh mobile phase daily.
GC-MS: No Peaks Detected Analyte degradation in the injector; incorrect injection parameters.Lower the injector temperature; check for leaks in the system.
GC-MS: Broad Peaks Column contamination; slow injection speed.Bake out the column; use a faster autosampler injection.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a robust framework for monitoring the synthesis of this compound. The HPLC method is ideal for quantitative analysis of reaction conversion and final product purity, while the GC-MS method offers unparalleled capabilities for the identification and structural confirmation of the product and any volatile impurities. By understanding the principles behind these methods and implementing the provided protocols, researchers, scientists, and drug development professionals can ensure the quality and efficiency of their synthetic processes.

References

  • PubChem. 3-Bromo-6-methylpyridine-2-carbonitrile. Available from: [Link]

  • Molbase. This compound. Available from: [Link]

  • ChemUniverse. This compound. Available from: [Link]

  • PrepChem. Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research. Available from: [Link]

  • Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available from: [Link]

  • SIELC Technologies. Separation of 2-Bromo-6-methylpyridine on Newcrom R1 HPLC column. Available from: [Link]

  • Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applications. Available from: [Link]

  • PubChemLite. 3-bromo-6-methoxypicolinonitrile (C7H5BrN2O). Available from: [Link]

  • Doron Scientific. This compound. Available from: [Link]

  • ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. CH3Br mass spectrum of bromomethane fragmentation pattern. Available from: [Link]

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Application Notes & Protocols for the Large-Scale Synthesis of 3-Bromo-6-methylpicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of 3-Bromo-6-methylpicolinonitrile

This compound and its analogues represent a critical class of intermediates in modern medicinal chemistry and drug development. Their unique substitution pattern—a pyridine ring functionalized with a bromine atom, a methyl group, and a nitrile—provides a versatile scaffold for constructing complex molecular architectures. The bromine atom serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles, making it a valuable synthetic precursor.[1]

However, transitioning the synthesis of these intermediates from laboratory scale to large-scale production presents significant challenges. These include managing the hazards associated with brominating agents and diazonium salt intermediates, ensuring regioselectivity, optimizing reaction conditions for cost-efficiency and high yield, and developing robust purification methods suitable for industrial application.

This guide provides a comprehensive overview of a validated, scalable synthetic route to this compound, focusing on the underlying chemical principles, critical safety protocols, and detailed experimental procedures to ensure both efficiency and operational safety.

Recommended Synthetic Strategy: A Two-Step Approach

A robust and scalable pathway to this compound begins with the commercially available and cost-effective starting material, 2-amino-6-methylpyridine. The strategy involves two primary transformations:

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the pyridine ring via electrophilic aromatic substitution.

  • Sandmeyer Cyanation: Conversion of the C2 amino group into the target nitrile functionality via a diazonium salt intermediate.

This route is favored for its high regioselectivity, reliance on well-established chemical transformations, and adaptability to large-scale equipment.

G A 2-Amino-6-methylpyridine (Starting Material) B Step 1: Electrophilic Bromination A->B Br2 or NBS C 3-Bromo-2-amino-6-methylpyridine (Intermediate) B->C D Step 2: Sandmeyer Cyanation (Diazotization & CuCN) C->D 1. NaNO2, HBr 2. CuCN E This compound (Final Product) D->E

Caption: Overall synthetic workflow for this compound.

Part I: Large-Scale Electrophilic Bromination

Mechanistic Rationale and Reagent Selection

The bromination of 2-amino-6-methylpyridine is an electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the methyl group (-CH₃) is a weaker activating, ortho-, para-director. The C3 and C5 positions are most activated. Due to steric hindrance from the adjacent methyl group at C6, electrophilic attack is sterically favored at the C3 and C5 positions. Careful control of reaction conditions is necessary to favor mono-bromination at the desired C3 position.

While molecular bromine (Br₂) is the most atom-economical brominating agent, its use on a large scale is highly hazardous due to its high toxicity, corrosivity, and violent reactivity.[2][3] For enhanced safety in a production environment, alternative approaches are strongly recommended.

Recommended Approach: In-Situ Bromine Generation

A safer and highly effective method involves the in situ generation of bromine from a stable bromide salt (e.g., HBr or KBr) and an oxidant (e.g., sodium hypochlorite or hydrogen peroxide).[4][5] This continuous-flow or controlled-addition batch process minimizes the amount of free bromine present at any given time, drastically reducing the risks of exposure and runaway reactions.[4]

Safety Imperatives for Bromination

Handling brominating agents requires stringent safety protocols. The following measures are mandatory:[2][6]

  • Engineering Controls: All operations must be conducted in a well-ventilated reactor or a walk-in fume hood equipped with a caustic scrubber system to neutralize bromine vapors. Bromine detectors and alarms should be installed.[2]

  • Material Compatibility: Reactors, transfer lines, and ancillary equipment must be made of corrosion-resistant materials such as borosilicate glass or PVDF. Bromine is highly incompatible with aluminum.[2]

  • Personal Protective Equipment (PPE): Full-face respirators with appropriate cartridges, heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, face shields, and acid-resistant aprons are required.[6]

  • Emergency Preparedness: A neutralizing agent, such as a 1 M solution of sodium thiosulfate, must be readily available to handle spills.[6]

Protocol: Synthesis of 3-Bromo-2-amino-6-methylpyridine (10 kg Scale)
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Amino-6-methylpyridine108.1410.0 kg92.471.0
Acetic Acid (Glacial)60.0550 L--
Hydrobromic Acid (48%)80.9110.4 L92.471.0
Sodium Hypochlorite (12%)74.44~30 L~48.50.52

Procedure:

  • Reactor Setup: Charge a 200 L glass-lined reactor equipped with an overhead stirrer, a temperature probe, an addition funnel, and a vent line connected to a caustic scrubber.

  • Dissolution: Add glacial acetic acid (50 L) to the reactor, followed by the slow addition of 2-amino-6-methylpyridine (10.0 kg). Stir until a homogeneous solution is formed. Cool the mixture to 10-15°C.

  • Acidification: Slowly add 48% hydrobromic acid (10.4 L) to the solution while maintaining the internal temperature below 25°C.

  • In-Situ Bromination: Begin the dropwise addition of 12% sodium hypochlorite solution via the addition funnel. Monitor the internal temperature closely, maintaining it between 15-20°C using a cooling jacket. The addition should take approximately 4-6 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20°C for an additional 2 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Quenching: Slowly and carefully add a solution of sodium thiosulfate (5 kg in 20 L of water) to quench any unreacted bromine. A color change from reddish-brown to pale yellow should be observed.

  • Neutralization and Isolation: Slowly add 50% aqueous sodium hydroxide to the reactor to adjust the pH to 8-9. This will precipitate the product. The internal temperature should be kept below 30°C during neutralization.

  • Filtration and Washing: Filter the resulting slurry. Wash the filter cake thoroughly with deionized water (3 x 20 L) until the filtrate is neutral.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Expected Outcome: Yield of 15.0 - 16.5 kg (85-95%) of 3-Bromo-2-amino-6-methylpyridine as an off-white to tan solid.

Part II: Large-Scale Sandmeyer Cyanation

Mechanistic Rationale

The Sandmeyer reaction is a powerful transformation for converting aryl amines into aryl halides or pseudohalides.[7][8] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[9]

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. This converts the amino group into an excellent leaving group (N₂).

  • Radical-Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt, in this case, copper(I) cyanide. Copper(I) initiates a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical subsequently reacts with the cyanide bound to the now copper(II) species to form the final product and regenerate the copper(I) catalyst.[7][9]

G cluster_0 Sandmeyer Mechanism A Ar-N₂⁺ C [Ar·] + N₂ A->C + e⁻ (from Cu(I)) B Cu(I)CN D Cu(II)(CN)₂ B->D - e⁻ E Ar-CN C->E + [CN·] (from Cu(II)) D->B Regenerates Catalyst E->D

Caption: Simplified radical mechanism of the Sandmeyer Cyanation.

Safety Imperatives for Diazotization

Aryl diazonium salts are notoriously unstable and can be explosive when isolated in a dry state. Therefore, they must be generated in situ and used immediately without isolation.

  • Temperature Control: The diazotization reaction is highly exothermic and must be maintained between 0-5°C to prevent decomposition of the diazonium salt and hazardous gas evolution. A reliable cooling system is essential.

  • Slow Addition: Sodium nitrite solution must be added slowly and sub-surface to ensure rapid reaction and prevent localized high concentrations.

  • Off-Gas Management: The reaction releases nitrogen gas (N₂) and potentially nitrogen oxides (NOx). The reactor must be vented to a scrubber system.

Protocol: Synthesis of this compound (15 kg Scale)
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Bromo-2-amino-6-methylpyridine188.0315.0 kg79.771.0
Hydrobromic Acid (48%)80.9127.0 L239.33.0
Sodium Nitrite69.005.78 kg83.761.05
Copper(I) Cyanide89.568.57 kg95.721.2
Sodium Cyanide49.014.30 kg87.741.1
Toluene-100 L--

Procedure:

  • Preparation of Diazonium Salt (Reactor 1): a. Charge a 250 L glass-lined reactor with 48% hydrobromic acid (27.0 L) and deionized water (50 L). Cool the solution to 0°C. b. Slowly add 3-Bromo-2-amino-6-methylpyridine (15.0 kg) while maintaining the temperature between 0-5°C. Stir for 30 minutes to ensure complete dissolution. c. In a separate vessel, dissolve sodium nitrite (5.78 kg) in deionized water (15 L). d. Add the sodium nitrite solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5°C. e. Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Preparation of Copper(I) Cyanide Solution (Reactor 2): a. Charge a separate 500 L reactor with deionized water (60 L), copper(I) cyanide (8.57 kg), and sodium cyanide (4.30 kg). Stir at room temperature to form a solution of Na[Cu(CN)₂]. b. Add toluene (100 L) to the solution and cool the mixture to 0-5°C.

  • Sandmeyer Reaction: a. Slowly transfer the cold diazonium salt solution from Reactor 1 into the vigorously stirred copper(I) cyanide solution in Reactor 2 over 2-4 hours. b. Maintain the temperature of Reactor 2 between 5-10°C during the addition. Vigorous evolution of nitrogen gas will occur; ensure adequate venting to the scrubber. c. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: a. Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 30 L). b. Combine the organic layers and wash with 10% aqueous sodium carbonate (50 L) followed by deionized water (50 L). c. Concentrate the toluene solution under reduced pressure to obtain the crude product.

  • Purification: a. Dissolve the crude solid in hot isopropanol (~60 L). b. Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 4 hours to crystallize the product. c. Filter the solid, wash with cold isopropanol (2 x 10 L), and dry under vacuum at 40-50°C. d. Expected Outcome: Yield of 12.6 - 14.2 kg (80-90%) of this compound as a crystalline solid.

References

  • Bromination safety - YouTube. (2024). Detailed safety protocols for handling bromine, including equipment selection (borosilicate glass, PVDF), engineering controls (scrubbers, detectors), and required personal protective equipment.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019). Describes a protocol for safer bromination using in-situ generation of Br₂ in a continuous flow system, which minimizes hazards.
  • This compound | 717843-48-6-Molbase. Provides chemical properties and a documented synthesis route from 5-bromo-2-methyl-1-oxidopyridin-1-ium and Trimethylsilyl Cyanide.
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - ResearchGate. Reinforces the safety benefits of generating and using bromine in-situ within a flow reactor setup.
  • Green Chemistry - MPG.PuRe. Provides examples of modern, sustainable catalytic methods, including the use of Ni(II)
  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. Provides clear, practical guidance on the safe handling of liquid bromine, including necessary PPE and emergency quench procedures.
  • Sandmeyer reaction - Wikipedia.
  • Sandmeyer Reaction | Thermo Fisher Scientific - US. Provides historical context and application of the Sandmeyer reaction in the synthesis of aryl halides and nitriles.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. A resource detailing the transformations of diazonium salts, including the use of CuBr and CuCN.
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2020).
  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles... - NIH.

Sources

Application Notes & Protocols: Purification Strategies for Products of 3-Bromo-6-methylpicolinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-6-methylpicolinonitrile is a versatile heterocyclic building block pivotal in the synthesis of a wide array of functionalized pyridine derivatives for pharmaceutical and materials science applications. Its reactivity is dominated by transformations at the bromine, nitrile, and aromatic ring positions. However, the successful isolation of high-purity target molecules from these reactions is frequently challenging due to the physicochemical properties of the pyridine core, including its basicity and potential for metal coordination. This guide provides an in-depth exploration of robust purification techniques tailored for products derived from this compound, moving beyond simple procedural lists to explain the underlying chemical principles that govern the choice and execution of each method.

Introduction: The Purification Challenge

The nitrogen atom in the pyridine ring (pKa of ~5-6) imparts basicity, leading to common issues in standard purification workflows, most notably peak tailing during silica gel chromatography.[1] This occurs due to strong interactions between the basic analyte and acidic residual silanol groups on the silica surface.[1] Furthermore, the diverse reaction pathways available to this compound result in products with varied polarities and functionalities, necessitating a flexible and informed approach to purification. This document serves as a comprehensive resource for researchers, offering detailed protocols and troubleshooting guides for liquid-liquid extraction, crystallization, and column chromatography.

Chapter 1: Common Reaction Pathways & Product Profiles

Effective purification begins with understanding the expected properties of the target molecule. The primary reactions of this compound can be categorized into three classes, each yielding products with distinct characteristics.

Reaction Class Example Transformation Typical Product Structure Key Physicochemical Properties Primary Purification Challenges
C-C Cross-Coupling Suzuki-Miyaura CouplingBi-aryl or Heteroaryl-aryl PicolinonitrilesGenerally non-polar to moderately polar solids; neutral.Removal of palladium catalyst residues and boronic acid/ester starting materials.
Nucleophilic Aromatic Substitution (SNAr) Amination, Alkoxylation3-Amino or 3-Alkoxy-6-methylpicolinonitrilesIntroduction of a new functional group (basic amine, polar ether). Increased polarity.Separation from excess nucleophile; managing the basicity of the product.
Nitrile Group Transformation Hydrolysis or Reduction6-Methylpicolinamides, Picolinic Acids, or (Picolyl)aminesIntroduction of highly polar, acidic, or basic functional groups.High water solubility; potential for zwitterion formation; significant change in polarity from starting material.

Chapter 2: Core Purification Methodologies & Protocols

Post-Reaction Workup: Liquid-Liquid Extraction (LLE)

LLE is the first line of defense after quenching a reaction. It serves to remove a large portion of inorganic salts, water-soluble reagents, and catalysts. For pyridine derivatives, leveraging pH changes via acid-base extraction is a particularly powerful and often overlooked technique that can sometimes preclude the need for chromatography.[2]

Principle of Acid-Base Extraction: This technique exploits the basicity of the pyridine nitrogen and any other acidic or basic functional groups introduced during the reaction. By converting the target molecule into its water-soluble salt, it can be separated from neutral organic impurities. Subsequent neutralization regenerates the neutral, organic-soluble product.

cluster_0 Organic Phase (e.g., EtOAc) cluster_1 Aqueous Phase crude Crude Mixture (Product + Neutral Impurities) neutral_org Neutral Impurities crude->neutral_org Remains in Organic Layer aq_salt Product as Salt (Pyridinium HCl) crude->aq_salt 1. Add 1M HCl 2. Shake & Separate final_product Pure Product (Organic Layer) aq_salt->final_product 1. Add Base (e.g., NaHCO3) 2. Extract with EtOAc

Caption: Workflow for acid-base extraction of a basic pyridine product.

Protocol 2.1.1: General Extractive Workup for Neutral Products (e.g., Suzuki Coupling) This protocol is designed to remove catalysts and inorganic byproducts.

  • Quench & Dilute: After reaction completion (monitored by TLC/LCMS), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filter (If Necessary): If a solid catalyst (e.g., Palladium on Carbon) or insoluble base is present, filter the mixture through a pad of Celite®, washing the pad thoroughly with the chosen organic solvent.[3]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Water (to remove water-soluble solvents like DMF or dioxane).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acid).

    • Brine (saturated NaCl solution) to break up emulsions and remove residual water.[4]

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2.1.2: Acid-Base Extraction for Basic Products (e.g., SNAr with Amines) This protocol isolates a basic product from neutral or acidic impurities.

  • Initial Steps: Perform steps 1-2 from Protocol 2.1.1.

  • Acid Extraction: Transfer the organic solution to a separatory funnel. Extract three times with 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

    • Self-Validation: Spot a sample of the organic layer on a TLC plate after the third extraction to ensure all product has been removed.

  • Isolate Product: Combine the acidic aqueous layers in a clean flask and cool in an ice bath. Slowly add a base (e.g., saturated NaHCO₃ or 1M NaOH) with stirring until the pH is >8. The neutral product should precipitate or form an oil.

  • Back-Extraction: Extract the product from the now-basic aqueous layer three times with a fresh organic solvent (e.g., EtOAc, DCM).

  • Finalize: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified product.[2]

Purification of Solids: Recrystallization

For solid products, recrystallization is a powerful and scalable method to achieve high purity, often superior to chromatography. The success of this technique hinges on the selection of an appropriate solvent system.

Principle of Recrystallization: The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (and can be filtered off) or highly soluble in the cold solvent (and remain in the mother liquor).

Protocol 2.2.1: Single-Solvent Recrystallization

  • Solvent Screening: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature. Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, quickly filter the hot solution through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

    • Self-Validation: Check the purity of the crystals and the composition of the mother liquor by TLC or LCMS to assess the efficiency of the purification.[5]

The Workhorse: Flash Column Chromatography

Chromatography is often essential but requires special consideration for pyridine derivatives to overcome peak tailing.

Principle of Mitigation: To achieve symmetrical peaks, the interaction between the basic pyridine nitrogen and acidic silica must be minimized. This is accomplished by either neutralizing the silanol groups with an acid or "masking" them with a competing base.[1]

Protocol 2.3.1: Optimized Flash Chromatography for Pyridine Derivatives

  • Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM, MeOH), adding silica, and concentrating to a dry, free-flowing powder. This generally provides better resolution than wet (liquid) loading.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (eluent).

  • Mobile Phase Selection & Modification:

    • Determine a suitable starting eluent system (e.g., Hexane/EtOAc) using TLC. The target compound should have an Rf value of ~0.2-0.3.

    • Crucial Step: Modify the eluent. Add 0.5-1% triethylamine (TEA) to the mobile phase mixture.[1] The TEA will preferentially interact with the acidic sites on the silica, allowing the pyridine compound to elute with a symmetrical peak shape.

    • Alternative: For compounds sensitive to base, adding 0.5-1% acetic acid or formic acid can also be effective by protonating the silanol groups.

  • Elution: Carefully load the dry-loaded sample onto the top of the column. Elute the column with the modified mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

    • Note: Residual TEA is volatile and can often be removed under high vacuum. If it persists, an acidic wash (as in Protocol 2.1.2) can be performed on the combined fractions before final concentration.

start Chromatography Issue Observed tailing Peak Tailing Problem: Broad, asymmetric peaks leading to poor separation and mixed fractions. start->tailing resolution Poor Resolution Problem: Product and impurity peaks are not well separated (overlap). start->resolution recovery Low Recovery Problem: Significant amount of product is lost on the column. start->recovery cause_tailing Cause: Strong interaction of basic pyridine with acidic silica gel. tailing->cause_tailing cause_resolution Cause: Eluent is too strong (high Rf) or stationary phase is not selective. resolution->cause_resolution cause_recovery Cause: Product is irreversibly adsorbed or degrading on silica. recovery->cause_recovery sol_tailing Solution: Add 1% Triethylamine (TEA) to eluent OR switch to neutral alumina. cause_tailing->sol_tailing sol_resolution Solution: Decrease eluent polarity (e.g., more hexane) OR try a different solvent system (e.g., DCM/MeOH). cause_resolution->sol_resolution sol_recovery Solution: Use a less acidic stationary phase (e.g., alumina, end-capped silica) OR elute faster to minimize contact time. cause_recovery->sol_recovery

Caption: Troubleshooting guide for common chromatography issues.

References

  • Benchchem Technical Support Center.
  • Anumula, K. R., & Dhume, S. T. (1998).
  • LookChem.
  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
  • Los Alamos National Laboratory. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Kaplan, N. O., et al. (1974).
  • Study Mind. Amines - Nitriles (A-Level Chemistry).
  • Wikipedia. Nitrile reduction.
  • Clark, J. (2015). reduction of nitriles. Chemguide.
  • Ashenhurst, J. Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry.
  • Rozen, S., & Brand, M. (1988). Method for the bromination of aromatic compound.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Rittel, W., & Urech, H. (1966). Processes for the production of picolinic acid dericatives.
  • Ge, F., et al. (2015). Progress on the Extraction Techniques of Bromine.
  • Ge, F., et al. (2015). Progress on the Extraction Techniques of Bromine.
  • Stull, F. C. (1943). Bromine extraction process.
  • Tan, X., et al. (2016).
  • Benchchem. Troubleshooting Suzuki coupling with 3-Methoxy-6-methylpicolinonitrile.
  • Damon, D. B., et al. (2021). Process for synthesis of picolinamides.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Molbase. This compound | 717843-48-6.
  • Dalal Institute.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
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  • Smith, M. D. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • Chemistry LibreTexts. 16.
  • Scribd.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • PubChem. 2-Amino-6-methyl-3-nitropyridine.
  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine.
  • Organic Syntheses. 3-bromo-4-aminotoluene.
  • Alkali Metals. Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA.
  • Okawara, T., & Yamasaki, T. (1994). Production of 2-amino-3-nitropyridine.
  • Organic Syntheses. m-BROMONITROBENZENE.
  • Ube Industries. (2017). Method for producing 2-amino-6-methylnicotinic acid.
  • BLD Pharm. 6-Bromo-3-methylpicolinonitrile.
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Application Notes and Protocols: 3-Bromo-6-methylpicolinonitrile in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, materials scientists, and professionals in drug development with a comprehensive technical guide on the utilization of 3-Bromo-6-methylpicolinonitrile as a key building block in the synthesis of advanced functional materials. The protocols detailed herein are grounded in established chemical principles and are designed to be self-validating, offering insights into the causality behind experimental choices.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₇H₅BrN₂[1], is a versatile heterocyclic compound that has emerged as a significant precursor in the field of materials science. Its unique molecular architecture, featuring a pyridine ring functionalized with a bromine atom, a methyl group, and a nitrile group, makes it an excellent candidate for the synthesis of organic semiconductors and coordination polymers[2][3]. The electron-withdrawing nature of the picolinonitrile moiety, combined with the reactive bromine site for cross-coupling reactions, allows for the precise tuning of electronic and photophysical properties in novel materials.

This guide will explore two primary applications of this compound:

  • As a foundational unit in the synthesis of emitters for Organic Light-Emitting Diodes (OLEDs), particularly for Thermally Activated Delayed Fluorescence (TADF) materials.

  • As a ligand in the formation of novel coordination compounds with potential applications in catalysis and sensing.

Application in Organic Electronics: Synthesis of a TADF Emitter

The design of efficient blue emitters remains a significant challenge in OLED technology. TADF materials offer a pathway to achieving 100% internal quantum efficiency by harvesting both singlet and triplet excitons[4]. The core principle of TADF molecule design is the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

In this context, this compound serves as an excellent electron-accepting (acceptor) moiety due to the electron-deficient nature of the pyridine and nitrile groups. By coupling this acceptor with a suitable electron-donating (donor) unit, a molecule with charge-transfer characteristics and a small ΔEST can be synthesized.

Proposed Synthetic Pathway for a Novel TADF Emitter

Herein, we propose a synthetic route to a hypothetical TADF emitter, Cz-MePicCN , utilizing a Suzuki cross-coupling reaction between this compound and a carbazole-based boronic acid ester. Carbazole derivatives are widely used as donor units in TADF emitters[5].

Diagram of the Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_product Product cluster_purification Purification A This compound C Pd Catalyst Base Solvent A->C B Carbazole Boronic Acid Ester B->C D Cz-MePicCN (TADF Emitter) C->D E Column Chromatography Recrystallization D->E

Caption: Synthetic workflow for the Cz-MePicCN TADF emitter.

Experimental Protocol: Synthesis of Cz-MePicCN

Objective: To synthesize the TADF emitter Cz-MePicCN via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • This compound (≥98% purity)

  • 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq), 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous toluene (100 mL) to the flask via a cannula. Degas the resulting mixture by bubbling nitrogen through it for 30 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. Further purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the pure Cz-MePicCN.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry: To verify the molecular weight.

  • Photophysical Measurements: To determine the absorption and emission spectra, photoluminescence quantum yield, and excited-state lifetimes in a suitable solvent (e.g., toluene). These measurements are crucial for evaluating its potential as a TADF emitter.

Protocol: Fabrication and Testing of an OLED Device

Objective: To evaluate the electroluminescent performance of the synthesized Cz-MePicCN emitter.

Device Structure: ITO / PEDOT:PSS (40 nm) / TAPC (30 nm) / Cz-MePicCN (8 wt%):CBP (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

LayerMaterialFunctionDeposition Method
AnodeIndium Tin Oxide (ITO)Hole InjectionPre-patterned substrate
Hole Injection LayerPEDOT:PSSHole InjectionSpin Coating
Hole Transport LayerTAPCHole TransportThermal Evaporation
Emissive LayerCz-MePicCN:CBPLight EmissionCo-evaporation
Electron Transport LayerTPBiElectron TransportThermal Evaporation
Electron Injection LayerLithium Fluoride (LiF)Electron InjectionThermal Evaporation
CathodeAluminum (Al)Electron InjectionThermal Evaporation

Procedure:

  • Substrate Preparation: Clean pre-patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes.

  • Hole Injection Layer: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Organic Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation system. Sequentially deposit the TAPC, emissive layer (by co-evaporating Cz-MePicCN and the CBP host), TPBi, LiF, and Al layers. Maintain a deposition rate of 1-2 Å/s for the organic layers and 5-10 Å/s for the aluminum cathode.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated OLED device using a programmable sourcemeter and a spectroradiometer.

Application in Coordination Chemistry: Synthesis of a Luminescent Metal Complex

The nitrogen atoms of the pyridine ring and the nitrile group in this compound can act as coordination sites for metal ions, making it a valuable ligand for the synthesis of coordination polymers and metal complexes[6][7]. These materials can exhibit interesting photophysical, magnetic, or catalytic properties.

Proposed Synthesis of a Zinc(II) Complex

We propose the synthesis of a luminescent coordination complex using this compound as a ligand and zinc(II) chloride as the metal source.

Diagram of the Coordination Complex Formation

G cluster_reactants Reactants cluster_reaction Solvothermal Synthesis cluster_product Product cluster_characterization Characterization A This compound (Ligand) C Solvent High Temperature High Pressure A->C B Zinc(II) Chloride (Metal Salt) B->C D [Zn(C₇H₅BrN₂)₂Cl₂] (Coordination Complex) C->D E Single-Crystal X-ray Diffraction FT-IR Spectroscopy Photoluminescence Spectroscopy D->E

Caption: Workflow for the synthesis and characterization of a Zinc(II) coordination complex.

Experimental Protocol: Solvothermal Synthesis of [Zn(C₇H₅BrN₂)₂Cl₂]

Objective: To synthesize a zinc(II) coordination complex with this compound via a solvothermal method.

Materials:

  • This compound

  • Zinc(II) chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Mixture: In a 20 mL glass vial, dissolve this compound (0.2 mmol) in DMF (5 mL). In a separate vial, dissolve ZnCl₂ (0.1 mmol) in ethanol (5 mL).

  • Assembly: Slowly add the ZnCl₂ solution to the ligand solution with stirring.

  • Solvothermal Reaction: Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 120 °C for 72 hours.

  • Crystal Growth: After 72 hours, slowly cool the autoclave to room temperature at a rate of 5 °C/hour to promote the growth of single crystals.

  • Isolation: Collect the resulting crystals by filtration, wash them with ethanol, and dry them in air.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination geometry of the complex.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine and nitrile groups.

  • Photoluminescence Spectroscopy: To investigate the luminescent properties of the synthesized complex in the solid state.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile building block in materials science. Its unique electronic and structural features enable the synthesis of advanced functional materials for applications in organic electronics and coordination chemistry. The protocols provided in this guide offer a solid foundation for researchers to explore the potential of this compound in developing next-generation materials.

References

  • Molbase. This compound. [Link]

  • ChemUniverse. This compound. [Link]

  • National Center for Biotechnology Information. "Thermally activated delayed fluorescence materials as organic photosensitizers". PubChem. [Link]

  • SciSpace. A novel mixed-ligand coordination polymer with pillared-layer & ladder like structure. [Link]

  • PubChem. 3-Bromo-6-methylpyridine-2-carbonitrile. [Link]

  • National Institutes of Health. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth-Abundant Transition Metal Complexes: Synthesis, Design and Applications. [Link]

  • Semantic Scholar. Narrowband Emissive Thermally Activated Delayed Fluorescence Materials. [Link]

  • Royal Society of Chemistry. Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. [Link]

  • Chemistry LibreTexts. Coordination Compounds. [Link]

  • National Center for Biotechnology Information. Design and synthesis of proton-dopable organic semiconductors. [Link]

  • National Center for Biotechnology Information. Thermally Activated Delayed Fluorescent Gain Materials: Harvesting Triplet Excitons for Lasing. [Link]

  • ScienceDaily. Breakthrough in organic semiconductor synthesis paves the way for advanced electronic devices. [Link]

  • Royal Society of Chemistry. Purity of organic semiconductors as a key factor for the performance of organic electronic devices. [Link]

  • Doron Scientific. This compound. [Link]

  • National Center for Biotechnology Information. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-6-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve reaction yields and troubleshoot common issues encountered with this specific, and often challenging, heteroaromatic substrate. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The coupling of this compound is a valuable transformation for synthesizing complex molecules. However, the substrate's unique electronic and structural features—namely the electron-deficient pyridine ring, the coordinating nitrogen atom, and the base-sensitive nitrile group—present a distinct set of challenges. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Addressing Common Yield Issues

This section is structured in a question-and-answer format to directly address the most pressing problems you might encounter during your experiments.

Q1: My reaction yield is low or I'm recovering only starting material. What are the primary causes?

Low or non-existent yield is the most common issue and can typically be traced back to four key areas: the catalyst system, the reaction conditions, reagent quality, or the choice of base and solvent.

Possible Cause 1: Inactive or Inhibited Catalyst System The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] Standard catalyst systems like Pd(PPh₃)₄ may be inefficient for this reason.[3][4]

  • Expert Insight: The formation of a stable, catalytically inactive complex is a major barrier. To overcome this, the ligand's job is to be more attractive to the palladium than the substrate's nitrogen atom. Bulky, electron-rich phosphine ligands are essential as they promote the formation of a highly reactive, low-coordinate Pd(0) species that is less susceptible to inhibition and accelerates the rate-determining oxidative addition step.[3][4]

  • Solution:

    • Switch to a Modern Ligand: Employ bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos.[3][5]

    • Use a Pre-formed Catalyst: Utilize air- and moisture-stable palladacycle pre-catalysts (e.g., XPhos Pd G3/G4). These are highly reliable and often require lower catalyst loadings.[3][4]

    • Check Catalyst Age: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh. Palladium acetate, in particular, can degrade over time.[4][6]

Possible Cause 2: Sub-optimal Base and Solvent Combination The base is not just a passive reagent; it is critical for activating the boronic acid to form the boronate species required for the transmetalation step.[7] The solvent must effectively dissolve all components, including the inorganic base and the organic substrates.

  • Solution:

    • Base Selection: Potassium phosphate (K₃PO₄) is an excellent starting point as it is a strong, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) is also highly effective, particularly for difficult couplings.[1][3]

    • Solvent System: A biphasic solvent system is often most effective. A mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., a 4:1 or 5:1 ratio) is standard. The water is necessary to dissolve the inorganic base.[3][5]

Possible Cause 3: Oxygen Contamination and Inadequate Inert Atmosphere The active Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized to an inactive Pd(II) state.[5][8] This is one of the most frequent and overlooked causes of reaction failure.

  • Solution:

    • Rigorous Degassing: The solvent mixture must be thoroughly degassed before addition to the reaction. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or, more effectively, by performing at least three freeze-pump-thaw cycles.[3][5]

    • Inert Reaction Setup: Assemble the reaction in a dry Schlenk tube or vial. Add all solid reagents, then subject the vessel to several cycles of evacuation (vacuum) and backfilling with an inert gas before adding the degassed solvent via syringe.[1][5]

Q2: The reaction works, but is plagued by side products. How can I improve selectivity?

The formation of byproducts not only lowers the yield of your desired product but also complicates purification. For this compound, there are several common side reactions to anticipate.

Side Product 1: Hydrolysis of the Nitrile Group The picolinonitrile moiety is susceptible to hydrolysis under basic, aqueous conditions, especially at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid.[9][10]

  • Preventative Measures:

    • Use a Milder Base: If hydrolysis is significant, switch from a strong base like K₃PO₄ to a weaker one like potassium carbonate (K₂CO₃).[3]

    • Limit Water: Use the minimum amount of water necessary to dissolve the base. In some cases, anhydrous conditions with a base like cesium fluoride (CsF) may be beneficial.[3][11]

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 80 °C).[3]

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[3]

Side Product 2: Protodeboronation of the Boronic Acid This is the cleavage of the C-B bond of your boronic acid partner, which is then replaced by a hydrogen atom. This side reaction is promoted by high temperatures, excess water, and strong bases.[1][5][11]

  • Preventative Measures:

    • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable than their corresponding boronic acids and are less prone to this side reaction.[11][12] They act as a "slow release" source of the active boronic acid under the reaction conditions.[12]

    • Use Fresh Reagents: Ensure your boronic acid is pure and has been stored correctly.

    • Optimize the Base: Avoid strong hydroxides. K₃PO₄ or K₂CO₃ are generally safer choices.[11]

Side Product 3: Homocoupling of the Boronic Acid This side reaction, which produces a biaryl byproduct from the self-coupling of your boronic acid, is almost always caused by the presence of oxygen.[1][8]

  • Preventative Measures: The solution is the same as for preventing catalyst deactivation: ensure a rigorously degassed, inert reaction atmosphere.[5][8] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) precursor can sometimes reduce homocoupling that occurs during the in-situ reduction step.[8]

Side Product 4: Dehalogenation of the Starting Material This occurs when the 3-bromo group is replaced by a hydrogen atom. This can be promoted by certain solvents or bases.[1][13] Optimizing the reaction conditions, particularly the choice of base and ligand, can often suppress this pathway.[14]

Troubleshooting Workflow

Use this workflow to diagnose and resolve issues with your reaction systematically.

G start Low Yield or No Reaction check_catalyst 1. Catalyst System Check start->check_catalyst check_conditions 2. Reaction Conditions Check start->check_conditions check_side_products 3. Side Product Analysis start->check_side_products catalyst_q Is the catalyst active? Is the ligand appropriate? check_catalyst->catalyst_q conditions_q Is the atmosphere inert? Is the base/solvent optimal? check_conditions->conditions_q side_products_q What are the major impurities? (LCMS/NMR) check_side_products->side_products_q catalyst_sol Solution: - Use fresh Pd source - Use bulky ligand (SPhos, XPhos) - Use stable precatalyst (G3/G4) catalyst_q->catalyst_sol conditions_sol Solution: - Rigorously degas solvent - Use K3PO4 or Cs2CO3 - Use Dioxane/H2O or THF/H2O conditions_q->conditions_sol hydrolysis Nitrile Hydrolysis side_products_q->hydrolysis protodeboronation Protodeboronation side_products_q->protodeboronation homocoupling Homocoupling side_products_q->homocoupling hydrolysis_sol Solution: - Milder base (K2CO3) - Less H2O - Lower temperature hydrolysis->hydrolysis_sol protodeboronation_sol Solution: - Use Pinacol Boronate (Bpin) - Use fresh boronic acid - Anhydrous conditions protodeboronation->protodeboronation_sol homocoupling_sol Solution: - Rigorous degassing - Ensure inert atmosphere homocoupling->homocoupling_sol G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' (Ln) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R-R' (Product) Trans->Product ArX R-X (Aryl Halide) ArX->OxAdd ArB R'-B(OR)2 (Boronic Acid/Ester) ArB->Trans Base Base (e.g., K3PO4) Base->Trans

Sources

Technical Support Center: Synthesis of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-6-methylpicolinonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. The primary route to this important building block typically involves a Sandmeyer reaction, starting from 3-Amino-6-methylpicolinonitrile. While effective, this pathway is sensitive to reaction conditions and prone to specific side reactions that can impact yield and purity.

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab. We will delve into the causality behind these issues and provide actionable, field-proven troubleshooting strategies.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Reaction Initiation & Completion Issues

Q1: My reaction is stalling, and post-reaction analysis (HPLC/TLC) shows a significant amount of unreacted 3-Amino-6-methylpicolinonitrile. What are the likely causes?

A1: Incomplete conversion is a common issue that almost always points to problems in the initial diazotization step. The diazonium salt is the key intermediate, and its successful formation is critical.

  • Causality: The diazotization reaction involves the in situ generation of nitrous acid (HNO₂) from an alkali metal nitrite (like NaNO₂) and a strong mineral acid (like HBr or H₂SO₄)[1]. This is followed by the reaction of nitrous acid with the primary aromatic amine to form the N-nitrosamine, which then rearranges and dehydrates to the diazonium ion. Several factors can disrupt this sequence:

    • Insufficient Acid: The reaction requires a stoichiometric amount of acid for the formation of nitrous acid and at least one additional equivalent to protonate the amine, keeping it in solution and preventing unwanted side reactions like diazo coupling. A total of 2.5-3 equivalents of acid relative to the amine is a common starting point.

    • Poor Nitrite Quality: Sodium nitrite can degrade over time, especially if exposed to moisture, leading to lower-than-expected active reagent concentration.

    • Temperature Too High: While low temperatures are crucial for diazonium salt stability (see Q3), if the temperature during nitrite addition is too low (e.g., < -10 °C), the rate of nitrous acid formation can become exceedingly slow, leading to incomplete diazotization.

  • Troubleshooting Protocol:

    • Verify Reagent Stoichiometry and Quality: Use a fresh, unopened bottle of sodium nitrite if possible. Ensure at least 2.5 equivalents of a strong acid like HBr are used.

    • Optimize Temperature of Nitrite Addition: Maintain a temperature between -5 °C and 0 °C during the dropwise addition of your aqueous NaNO₂ solution. This range is a good balance between diazonium stability and the rate of its formation[2].

    • Monitor for Completion: Before proceeding to the copper(I) bromide addition, you can test for the presence of excess nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates excess HNO₂ and suggests the amine has been consumed). This provides a checkpoint for successful diazotization.

Q2: Upon adding the sodium nitrite solution, my reaction mixture turned dark brown or black, and I observed vigorous gas evolution, even at low temperatures. What is causing this decomposition?

A2: This is a classic sign of premature and uncontrolled decomposition of the aryldiazonium salt. These intermediates are notoriously unstable and can be explosive if not handled correctly[3][4].

  • Causality: The C-N₂⁺ bond is labile, and the diazonium group is an excellent leaving group (N₂ gas). Decomposition is accelerated by:

    • Localized Hotspots: If the sodium nitrite solution is added too quickly, the exothermic diazotization reaction can create localized areas of higher temperature, initiating decomposition.

    • Elevated Temperature: Allowing the bulk reaction temperature to rise above 5 °C significantly increases the rate of decomposition.

    • Presence of Impurities: Certain metal impurities can catalyze the decomposition.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Ensure your cooling bath is robust and that the internal reaction temperature is monitored continuously with a calibrated thermometer. The target is typically -5 °C to 0 °C[2].

    • Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite dropwise and slowly, ideally with the tip of the addition funnel below the surface of the reaction mixture. This promotes rapid mixing and dissipates heat effectively.

    • Efficient Stirring: Vigorous mechanical stirring is essential to prevent concentration and temperature gradients within the flask.

Section 2: Common Impurities & Byproduct Formation

Q3: My main impurity, identified by LC-MS, has a molecular weight corresponding to 3-Hydroxy-6-methylpicolinonitrile. How can I prevent the formation of this phenolic byproduct?

A3: The formation of the corresponding phenol (a hydroxypyridine in this case) is the most common and often the most significant side reaction in a Sandmeyer reaction[1][3].

  • Causality: The diazonium salt is highly electrophilic and can be attacked by nucleophiles. Water, being the solvent for the reagents, is a competing nucleophile. The reaction of the diazonium salt with water leads to the formation of the phenol and nitrogen gas, a process sometimes called "Verkochung"[3][5]. This side reaction is highly temperature-dependent.

  • Troubleshooting Protocol:

    • Maintain Low Temperature: This is the single most critical factor. The stability of the diazonium salt decreases exponentially with increasing temperature. The reaction should be kept below 5 °C at all times until the displacement with bromide is complete[2].

    • Use Concentrated Acid: Using a high concentration of acid (e.g., 48% HBr) reduces the activity of water, slightly disfavoring the hydrolysis reaction.

    • Minimize Reaction Time: Prepare the diazonium salt and use it immediately in the subsequent step. Do not let the solution of the diazonium salt stand for extended periods, even at low temperatures.

Q4: I'm observing a byproduct with a mass double that of the product, suggesting a biaryl or dimer has formed. What leads to this impurity?

A4: The formation of biaryl (dimeric) byproducts is characteristic of the radical mechanism of the Sandmeyer reaction[5].

  • Causality: The accepted mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then fragments to give an aryl radical and N₂ gas. This highly reactive aryl radical can react in several ways:

    • Desired Path: It abstracts a bromine atom from a copper(II) bromide species to form the product and regenerate the Cu(I) catalyst.

    • Side Reaction: Two aryl radicals can couple together to form a biaryl compound. This pathway becomes more competitive if the concentration of the aryl radical intermediate is high.

  • Troubleshooting Protocol:

    • Control Addition Rate: Add the solution of the diazonium salt slowly to the copper(I) bromide solution. This keeps the instantaneous concentration of the aryl radical low, minimizing the chance of radical-radical coupling.

    • Ensure Sufficient Catalyst: Use an adequate amount of Cu(I)Br. While catalytic, stoichiometric or near-stoichiometric amounts are often used in lab preparations to ensure the radical is trapped efficiently by the copper reagent.

Experimental Protocols & Visualization

Protocol: Minimizing Hydroxylated Impurity Formation

This protocol emphasizes the critical parameters for suppressing the formation of 3-Hydroxy-6-methylpicolinonitrile.

  • Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, a digital thermometer, and an addition funnel is placed in an acetone/dry ice or salted ice bath.

  • Amine Dissolution: To the flask, add 3-Amino-6-methylpicolinonitrile (1.0 eq). Cool the flask to -5 °C. Slowly add 48% hydrobromic acid (3.0 eq) while maintaining the internal temperature between -5 °C and 0 °C. Stir until a clear solution is obtained.

  • Diazotization (Critical Step): Dissolve sodium nitrite (1.1 eq) in a minimum amount of cold water. Fill the addition funnel with this solution. Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 0 °C . The addition should take at least 30-45 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of copper(I) bromide (1.2 eq) in 48% HBr. Cool this mixture to 0 °C. Slowly, over 30-60 minutes, transfer the cold diazonium salt solution into the CuBr mixture, maintaining the temperature at or below 5 °C.

  • Workup: After the addition is complete, allow the reaction to stir at low temperature for another hour before slowly warming to room temperature. Monitor for the cessation of gas evolution. Proceed with standard extraction and purification.

Data Summary: Key Reaction Parameters
ParameterStandard ConditionOptimized Condition (for Purity)Rationale
Temperature 0 to 10 °C-5 to 0 °C Minimizes diazonium salt decomposition and hydrolysis[2][3].
Acid (HBr) 2.2 eq3.0 eq Ensures complete amine protonation and provides the bromide source.
NaNO₂ Addition Added over 15 minAdded over 30-45 min Prevents localized heating and uncontrolled decomposition.
Diazonium to CuBr Poured quicklySlow addition over 30-60 min Keeps aryl radical concentration low to prevent dimerization[5].
Reaction Pathway Diagrams

Sandmeyer_Reaction_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Displacement Start 3-Amino-6-methylpicolinonitrile Intermediate Diazonium Salt Intermediate Start->Intermediate @ -5 to 0 °C Start->Intermediate Reagent1 NaNO2, HBr Product This compound Intermediate->Product @ 0 to 5 °C Intermediate->Product Reagent2 CuBr

Caption: Main synthetic workflow for this compound.

Side_Reaction_Pathway cluster_main Desired Pathway cluster_side Side Reaction Pathway Intermediate Diazonium Salt Intermediate Product This compound Intermediate->Product + CuBr (Catalyst) - N2 SideProduct 3-Hydroxy-6-methylpicolinonitrile Intermediate->SideProduct + H2O (Nucleophile) - N2, -H+ (Accelerated by Temp > 5°C)

Caption: Competing reaction pathways for the diazonium intermediate.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research. Available at: [Link]

  • Molbase. (n.d.). This compound. Available at: [Link]

  • He, Q. (2010). Synthesis of 2-amino-6-bromopyridine (Master's thesis, Nanjing University of Technology and Engineering). Available at: [Link]

  • Google Patents. (2010). CN101636380A - Process for preparing aromatic diazonium salts.
  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-6-methylpyridine-2-carbonitrile. Available at: [Link]

  • Wikipedia. (n.d.). Diazonium compound. Available at: [Link]

  • National Institutes of Health. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Available at: [Link]

  • ACS Publications. (2020). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Available at: [Link]

  • Autech Industry Co.,Limited. (n.d.). Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applications. Available at: [Link]

  • Nature. (2021). Deaminative chlorination of aminoheterocycles. Available at: [Link]

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Technical Support Center: Navigating the Purification of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 3-Bromo-6-methylpicolinonitrile. Our aim is to equip you with the expertise and practical insights needed to achieve high purity for this critical synthetic intermediate.

Introduction: Understanding the Purification Landscape

This compound is a key building block in medicinal chemistry and materials science.[1] Its purification, however, can be non-trivial. The presence of a basic pyridine nitrogen, a reactive nitrile group, and a bromine atom creates a unique chemical personality that can lead to challenges in standard purification protocols like chromatography and recrystallization. This guide will break down these challenges and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Column Chromatography Challenges

Question 1: I'm observing significant peak tailing during silica gel column chromatography of my crude this compound. What is the underlying cause and how can I resolve this?

Answer:

Peak tailing with pyridine-containing compounds on silica gel is a classic problem. The root cause lies in the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-ideal interaction leads to a secondary retention mechanism, causing the analyte to "drag" along the column, resulting in broad, tailing peaks.

Troubleshooting Protocol: Mitigating Peak Tailing

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1% v/v).[2] These bases will preferentially interact with the acidic silanol sites, effectively masking them from your product and leading to more symmetrical peaks.

    • pH Adjustment: While less common in flash chromatography, for HPLC, adjusting the mobile phase pH to be 2-3 units below the pKa of the pyridine nitrogen (pKa of pyridine is ~5.2) can protonate the analyte, which can sometimes improve peak shape on certain stationary phases.[2]

  • Choice of Stationary Phase:

    • Deactivated Silica: Use end-capped silica gel, where the surface silanol groups are chemically derivatized, reducing their acidity.

    • Alumina (Basic or Neutral): Switching to an alumina stationary phase can be highly effective. Basic or neutral alumina will not have the acidic sites that cause tailing with basic compounds.

Question 2: My recovery of this compound from the silica gel column is consistently low. What are the potential reasons?

Answer:

Low recovery can be attributed to several factors, often related to the reactivity of the compound or irreversible adsorption onto the stationary phase.

Troubleshooting Protocol: Improving Recovery

  • Assess On-Column Stability: Before performing a large-scale purification, conduct a simple test. Dissolve a small, known amount of your purified (or semi-purified) product in your chosen mobile phase, add a scoop of silica gel, and stir for a few hours. Then, filter off the silica, wash it with a strong solvent (like methanol or ethyl acetate), and analyze the filtrate by TLC or LC-MS to see if any degradation has occurred.

  • Minimize Contact Time: A faster flow rate during chromatography can sometimes reduce the time your compound spends on the stationary phase, minimizing opportunities for degradation or irreversible binding.

  • Solvent Choice: Ensure your elution solvent is strong enough to efficiently desorb the product from the column. A step-gradient to a more polar solvent system at the end of the purification can help wash off any remaining product.

  • Avoid Highly Acidic or Basic Conditions: Unless intentionally modifying the mobile phase as described above, ensure your solvents are neutral and of high purity to avoid catalyzing degradation on the silica surface.

Part 2: Recrystallization Hurdles

Question 3: I am struggling to find a suitable solvent system for the recrystallization of this compound. What is a systematic approach to solvent screening?

Answer:

The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] Finding the right solvent or solvent pair is key to achieving high purity and yield.

Systematic Solvent Screening Protocol:

  • Single Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Good candidates for a molecule like this compound include ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures involving hexanes or heptane.[4][5]

    • If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization.

    • If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves when hot, it's a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Solvent Pair Screening:

    • This is often more effective. You need one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.

    • Dissolve the crude product in a minimal amount of the hot "soluble solvent".

    • Add the "anti-solvent" dropwise to the hot solution until you observe persistent cloudiness.

    • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

    • Allow the solution to cool slowly.

Table 1: Potential Recrystallization Solvents for this compound

Solvent/Solvent SystemRationale
Isopropanol/WaterIsopropanol often has good solvating power at higher temperatures, and the addition of water as an anti-solvent can induce crystallization upon cooling.
Ethyl Acetate/HexanesA classic polar/non-polar pair. The aromatic nature of your compound suggests good solubility in ethyl acetate, with hexanes acting as an effective anti-solvent.[4]
Toluene/HeptaneFor less polar impurities, this system can be effective. Toluene's aromatic character will solvate the product, while heptane will reduce the solubility upon cooling.
AcetonitrileThe nitrile group on your molecule may lend itself to good solubility in hot acetonitrile.

Question 4: My product is "oiling out" instead of forming crystals during recrystallization. How can I prevent this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too concentrated. It forms a liquid phase instead of a solid crystalline lattice.

Troubleshooting Protocol: Preventing Oiling Out

  • Reduce the Cooling Rate: Slow cooling is crucial for crystal growth. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

  • Use a More Dilute Solution: Add a bit more of the hot solvent to the mixture before cooling.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.

Visualizing Purification Workflows

Diagram 1: Troubleshooting Workflow for Column Chromatography

start Crude Product tlc Analyze by TLC start->tlc column Perform Column Chromatography tlc->column analysis Analyze Fractions column->analysis tailing Peak Tailing? analysis->tailing combine Combine Pure Fractions low_recovery Low Recovery? combine->low_recovery evap Evaporate Solvent final_product Pure Product evap->final_product tailing->combine No add_tea Add TEA to Mobile Phase tailing->add_tea Yes use_alumina Switch to Alumina tailing->use_alumina Still Tailing low_recovery->evap No check_stability Check On-Column Stability low_recovery->check_stability Yes add_tea->column use_alumina->column faster_flow Increase Flow Rate check_stability->faster_flow faster_flow->column

Caption: A logical workflow for troubleshooting common chromatography issues.

Diagram 2: Systematic Approach to Recrystallization Solvent Selection

start Crude Product single_solvent Single Solvent Screening start->single_solvent dissolves_cold Dissolves in Cold Solvent? single_solvent->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No solvent_pair Solvent Pair Screening dissolves_cold->solvent_pair Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->solvent_pair No crystals_form->solvent_pair No success Successful Recrystallization crystals_form->success Yes oiling_out Oiling Out? solvent_pair->oiling_out oiling_out->success No slow_cool Slow Down Cooling oiling_out->slow_cool Yes dilute Use More Solvent slow_cool->dilute dilute->solvent_pair

Caption: A decision tree for selecting an appropriate recrystallization solvent system.

References

  • Molbase. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 11, 2026, from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 11, 2026, from [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 3-Bromo-6-Methylpyridine-2-Carbonitrile. Retrieved January 11, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 11, 2026, from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-6-methylpyridine-2-carbonitrile. PubChem. Retrieved January 11, 2026, from [Link]

  • Lee, C.-H., et al. (2014). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. The Journal of Organic Chemistry, 79(22), 11046-11054. [Link]

  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved January 11, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applications. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling with 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-bromo-6-methylpicolinonitrile in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established principles and field-proven insights. We understand that reactions involving nitrogen-containing heterocycles, particularly those with additional coordinating groups like nitriles, can present unique challenges. The primary hurdle is often premature catalyst deactivation, leading to stalled reactions and low yields. This resource will help you diagnose the root cause of these issues and implement effective solutions.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you might encounter during your experiments. Each answer provides a causal explanation and a clear path toward resolving the issue.

Q1: My cross-coupling reaction with this compound has stalled. The conversion is low and doesn't increase with time, even though starting material is still present. What's happening?

A1: A stalled reaction is the most common symptom of catalyst deactivation, particularly when using heteroaryl substrates like picolinonitriles. The likely cause is the formation of catalytically inactive or dormant palladium complexes.[1] The lone pair of electrons on the pyridine nitrogen and the nitrile group of your substrate can act as strong ligands, coordinating to the palladium center. This coordination can displace the essential phosphine or N-heterocyclic carbene (NHC) ligand, leading to an "off-cycle" palladium species that halts the catalytic cycle.[2][3][4]

Immediate Troubleshooting Steps:

  • Analyze the Catalyst System: The choice of ligand is the most critical parameter. Standard, less bulky ligands (e.g., PPh₃) are often easily displaced. You need a ligand that forms a more stable and reactive complex with palladium.

  • Re-evaluate Your Ligand: Switch to a bulky, electron-rich biarylmonophosphine ligand (a "Buchwald ligand") such as XPhos, SPhos, or RuPhos.[1] N-heterocyclic carbenes (NHCs) like IPr or SIPr are also excellent choices for preventing catalyst poisoning by N-heterocycles.[5][6] These ligands create a sterically hindered environment around the palladium, which disfavors coordination by the picolinonitrile substrate while promoting the desired reaction steps.

  • Consider Temperature: High temperatures can accelerate catalyst decomposition.[2] If possible, attempt the reaction at a lower temperature with a more active catalyst system.

Q2: I'm observing significant hydrodehalogenation, where the bromine on my picolinonitrile is replaced by hydrogen. Why is this side reaction occurring and how can I minimize it?

A2: Hydrodehalogenation is a common side reaction that competes with the desired cross-coupling.[2] It suggests that a proton source is interfering in the catalytic cycle, or that certain catalyst intermediates are being intercepted before the cross-coupling partner can transmetalate.

Potential Causes and Solutions:

  • Moisture: The most common proton source is water. Ensure all solvents and reagents are scrupulously dried and that the reaction is performed under a rigorously inert atmosphere (argon or nitrogen).[2] Degassing the solvent by sparging with an inert gas or using freeze-pump-thaw cycles is essential.

  • Base Choice: The base can influence the rate of this side reaction. While strong bases like NaOtBu are often required for high activity, they can sometimes promote undesired pathways. Consider screening a panel of bases, including weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[7]

  • Amine Impurities: If you are performing a Buchwald-Hartwig amination, ensure the amine coupling partner is of high purity, as some impurities can act as hydrogen donors.[2]

Q3: My reaction mixture is turning black, and a precipitate is forming. Is this related to my low yield?

A3: Yes, this is a strong visual indicator of catalyst deactivation. The formation of a black precipitate is typically due to the agglomeration of the active Pd(0) catalyst into inactive palladium black.[8] This happens when the supporting ligand is displaced from the metal center, leaving the palladium atoms exposed and prone to aggregation. This is a frequent issue when the substrate itself, like this compound, can act as a competitive ligand.

Workflow for Mitigation:

G start Observation: Reaction turns black, low yield cause Diagnosis: Pd(0) agglomeration due to ligand displacement start->cause step1 Step 1: Strengthen Pd-Ligand Bond Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs) cause->step1 step2 Step 2: Ensure Inert Atmosphere Improve degassing of solvents to prevent Pd(0) oxidation step1->step2 step3 Step 3: Check Reagent Purity Ensure starting materials are free of impurities that could act as poisons step2->step3 step4 Step 4: Optimize Conditions Consider lower temperature or different pre-catalyst source step3->step4 end Resolution: Stable catalytic system, improved yield step4->end

Frequently Asked Questions (FAQs)

This section explores the fundamental chemical principles behind the challenges observed with this compound.

Q1: What is the primary mechanism of catalyst deactivation caused by this compound?

A1: The primary deactivation mechanism is catalyst poisoning through competitive coordination. The palladium catalyst in a typical cross-coupling cycle must have open coordination sites to accommodate the aryl halide (oxidative addition) and the coupling partner (transmetalation). However, the this compound substrate contains two Lewis basic sites: the pyridine ring nitrogen and the nitrile nitrogen. These sites can bind strongly to the electron-deficient palladium center, forming stable, coordinatively saturated complexes that are unable to proceed through the catalytic cycle. This is a well-documented issue for reactions involving 2-substituted pyridines, often termed the "2-pyridyl problem".[9][10][11]

G Active_Catalyst Active_Catalyst Poisoned_Complex Poisoned_Complex Active_Catalyst->Poisoned_Complex + 3-Bromo-6-methyl- picolinonitrile (Excess or Strong Coordination) OA_Complex OA_Complex OA_Complex->Poisoned_Complex Ligand Displacement

Q2: How do I rationally select a ligand to overcome catalyst poisoning by my substrate?

A2: Rational ligand selection is based on balancing steric and electronic properties to favor the desired catalytic cycle over deactivation pathways.[12]

  • Steric Bulk: Large, bulky ligands occupy significant space around the palladium atom. This steric hindrance physically blocks the pyridine nitrogen from coordinating strongly to the metal center. Buchwald-type biaryl phosphines and bulky NHCs are designed with this principle in mind.[1][6]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This has two beneficial effects: it promotes the rate-limiting oxidative addition step and, more importantly, it strengthens the Pd-ligand bond, making the ligand less likely to be displaced by the substrate. It also accelerates the final reductive elimination step to release the product.[13]

Data-Driven Ligand Selection Guide:

Ligand ClassExample(s)Key Advantage for Picolinonitrile SubstratesCommon Application
Biaryl Monophosphines XPhos, SPhos, RuPhosExcellent balance of steric bulk and electron-donating properties. Highly effective at preventing N-heterocycle coordination.[1]Suzuki, Buchwald-Hartwig
N-Heterocyclic Carbenes (NHCs) IPr, SIPrVery strong σ-donors, forming highly stable Pd-NHC bonds that resist displacement.[5]Suzuki, Heck, Amination
Dialkylphosphines P(t-Bu)₃Highly electron-donating, but can be less sterically accessible than biaryl phosphines.Buchwald-Hartwig
Q3: Besides the catalyst system, what other general laboratory practices are crucial for success with this substrate?

A3: Meticulous experimental technique is paramount.

  • Inert Atmosphere: As mentioned, the active Pd(0) catalyst is sensitive to oxygen.[2] Ensure your reaction is assembled in a glovebox or using robust Schlenk line techniques. Solvents must be thoroughly degassed.

  • Reagent Quality: Use high-purity reagents. Boronic acids, for example, can degrade over time, leading to the formation of boroxines, which can inhibit catalysis.[2] Ensure your this compound is pure and dry.

  • Systematic Optimization: Do not change multiple variables at once. If a reaction fails, change one parameter at a time (e.g., the ligand, then the base, then the solvent) to systematically identify the source of the problem. This is a core principle of Design of Experiments (DoE).[12]

Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling

This protocol provides a template for systematically screening ligands to identify an optimal catalyst system for the coupling of this compound with an arylboronic acid.

Objective: To determine the most effective phosphine or NHC ligand for overcoming catalyst deactivation and achieving high yield.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol %)

  • Ligand to be screened (4.4 mol %)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (in a glovebox):

    • To each of four separate reaction vials, add this compound (e.g., 0.1 mmol, 19.6 mg).

    • To each vial, add the arylboronic acid (0.15 mmol).

    • To each vial, add anhydrous K₃PO₄ (0.3 mmol, 63.7 mg).

    • Prepare a stock solution of Pd(OAc)₂ in the reaction solvent (e.g., 2 mol% concentration relative to the limiting reagent).

    • Prepare separate stock solutions for each ligand to be tested (e.g., XPhos, SPhos, PPh₃, IPr·HCl) at a 2.2:1 ligand-to-palladium ratio.

  • Reaction Setup:

    • To Vial 1, add the appropriate volume of the Pd(OAc)₂ stock solution and the XPhos stock solution.

    • To Vial 2, add the Pd(OAc)₂ stock solution and the SPhos stock solution.

    • To Vial 3 (Control), add the Pd(OAc)₂ stock solution and the PPh₃ stock solution.

    • To Vial 4, add the Pd(OAc)₂ stock solution and the IPr·HCl stock solution. Note: For NHC salts, a strong base is needed for in-situ carbene generation.

    • Add the reaction solvent to each vial to reach the desired concentration (e.g., 0.1 M).

  • Execution:

    • Seal the vials tightly.

    • Remove the vials from the glovebox and place them in a pre-heated aluminum heating block on a stirrer plate (e.g., 100 °C).

    • Stir the reactions for a set period (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench each reaction with water and extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion of starting material and the relative yield of the desired product for each ligand.

    • Compare the results to identify the ligand that provides the highest yield and lowest amount of byproducts.

References

  • [Journal of the American Chemical Society] Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. ([Link])

  • [DSpace@MIT] Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. ([Link])

  • [PubMed] Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. ([Link])

  • [Chemical Reviews] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ([Link])

  • [PMC - NIH] Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ([Link])

  • [Chemical Society Reviews] Organometallics in heterocyclic chemistry. ([Link])

  • [Semantic Scholar] New cross-coupling strategies for the synthesis of dialkyl ethers and saturated N-heterocycles. ([Link])

  • [PMC - NIH] Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products. ([Link])

  • [ACS Publications] Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ([Link])

  • [PMC - NIH] A General Solution for the 2-Pyridyl Problem. ([Link])

  • [Angewandte Chemie International Edition] The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. ([Link])

  • [PMC - NIH] Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ([Link])

  • [Chemistry LibreTexts] Buchwald-Hartwig Amination. ([Link])

  • [PMC - NIH] Cross-Coupling of Heteroatomic Electrophiles. ([Link])

  • [Angewandte Chemie] The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. ([Link])

  • [White Rose eTheses Online] Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. ([Link])

  • [ResearchGate] Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ([Link])

  • [Reddit] Failed suzuki coupling, any suggenstions? : r/Chempros. ([Link])

  • [Organic Chemistry Portal] Buchwald-Hartwig Cross Coupling Reaction. ([Link])

  • [MDPI] Supported Metal Catalysts for the Synthesis of N-Heterocycles. ([Link])

  • [PubMed] Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. ([Link])

  • [Reddit] Diagnosing issues with a failed Suzuki coupling? : r/Chempros. ([Link])

  • [ACS GCI Pharmaceutical Roundtable] Buchwald-Hartwig Amination. ([Link])

  • [MDPI] Catalytic Deactivation Behavior over Pt/g-C3N4 in Photocatalytic H2 Evolution via Changes in Catalytic Properties of Pt Cocatalyst and g-C3N4 Surface. ([Link])

  • [MDPI] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. ([Link])

  • [PMC - NIH] Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. ([Link])

  • [Reddit] Help needed with unreproducible Suzuki coupling : r/Chempros. ([Link])

  • [Organic Chemistry Portal] Suzuki Coupling. ([Link])

  • [MDPI] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ([Link])

  • [OSTI.GOV] The deactivation of nickel catalysts in the hydrogenation of acetonitrile. ([Link])

  • [ScienceDirect] A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ([Link])

  • [RSC Publishing] Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ([Link])

  • [ResearchGate] Ligand and Solvent Selection in Challenging Catalytic Reactions. ([Link])

  • [ACS Publications] Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. ([Link])

  • [Korean Journal of Chemical Engineering] Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. ([Link])

  • [PubMed] Advances in nickel-catalyzed cycloaddition reactions to construct carbocycles and heterocycles. ([Link])

  • [MDPI] A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. ([Link])

  • [AmmoniaKnowHow] Catalyst deactivation Common causes. ([Link])

Sources

Technical Support Center: Managing Impurities in 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-methylpicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities associated with this critical starting material. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of synthesis, purification, and analysis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profile of this compound.

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthetic route, degradation, or improper storage. The most common classes of impurities include:

  • Regioisomers: Depending on the synthetic method, isomers with bromine at different positions on the pyridine ring can be formed. For instance, if starting from 3-aminopyridine derivatives, bromination can sometimes occur at the 2- or 4-positions, leading to isomeric impurities.[1]

  • Over- or Under-brominated Species: Incomplete bromination can result in the presence of the starting material, 6-methylpicolinonitrile. Conversely, harsh reaction conditions can lead to the formation of dibrominated species.[1]

  • Starting Materials and Intermediates: Residual starting materials or unreacted intermediates from the synthesis are a common source of impurities. For example, if a Sandmeyer reaction is employed to introduce the bromo group from an amino precursor, residual amino-6-methylpicolinonitrile could be present.[2][3]

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can occur during synthesis or work-up. This leads to the formation of 3-Bromo-6-methylpicolinamide or 3-Bromo-6-methylpicolinic acid.[4]

  • Solvent Adducts and Residual Solvents: Solvents used in the reaction or purification steps can sometimes form adducts with the product or remain as residual impurities.

Q2: How can I minimize the formation of impurities during the synthesis of this compound?

A2: Careful control of reaction parameters is crucial for minimizing impurity formation. Key strategies include:

  • Control of Stoichiometry: Use the correct molar ratios of reactants to avoid side reactions. For bromination reactions, using no more than one equivalent of the brominating agent can help prevent the formation of dibromo byproducts.[1]

  • Temperature Control: Many side reactions are temperature-dependent. Maintaining the recommended reaction temperature is critical. For instance, performing bromination at low temperatures (e.g., 0 to -10 °C) can enhance regioselectivity.[1]

  • Choice of Reagents and Catalysts: The selection of reagents and catalysts can significantly influence the impurity profile. For example, in a Sandmeyer reaction, the choice of copper salt can affect the yield and purity of the final product.[3]

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation or unwanted hydrolysis.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.[1]

Q3: What are the best practices for storing this compound to prevent degradation?

A3: To maintain the purity of this compound during storage, the following practices are recommended:

  • Store in a Cool, Dry Place: To minimize the risk of hydrolysis and other degradation pathways, store the compound in a tightly sealed container in a cool and dry environment.

  • Protect from Light: Photodegradation can be a concern for many organic compounds. Storing the material in an amber vial or in a dark place is advisable.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere to prevent oxidation.

II. Analytical Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of this compound.

Issue 1: An unknown peak is observed in my HPLC chromatogram.

Possible Causes and Solutions:

  • Contamination: The unknown peak could be from a contaminated solvent, glassware, or the HPLC system itself.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. If the peak is present in the blank, flush the HPLC system and use fresh, high-purity solvents.

  • Impurity in the Starting Material: The peak could be an impurity present in the this compound sample.

    • Troubleshooting Step: Use a high-resolution analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peak. This information can help in identifying the impurity by comparing its mass to potential byproducts or degradation products.[5]

  • On-Column Degradation: The compound might be degrading on the HPLC column.

    • Troubleshooting Step: Vary the mobile phase pH and temperature to see if the size of the unknown peak changes. A change might indicate on-column degradation.

Issue 2: Poor separation of peaks in the HPLC analysis.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase: The composition of the mobile phase may not be suitable for separating the analyte from its impurities.

    • Troubleshooting Step: Adjust the mobile phase composition. For reverse-phase HPLC, varying the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer can significantly impact separation. Experiment with different buffer pH values as well.[6]

  • Inappropriate Column: The column chemistry may not be ideal for the separation.

    • Troubleshooting Step: Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. For separating isomers, specialized columns may be necessary.[7]

  • Gradient Elution not Optimized: If using a gradient, the slope of the gradient may be too steep.

    • Troubleshooting Step: Decrease the gradient slope to allow more time for the separation of closely eluting peaks.

Issue 3: Inconsistent results in GC-MS analysis.

Possible Causes and Solutions:

  • Thermal Degradation: this compound or its impurities may be thermally labile and degrading in the GC inlet.

    • Troubleshooting Step: Lower the inlet temperature and use a faster temperature ramp in the oven program to minimize the time the analyte spends at high temperatures.[8]

  • Improper Derivatization: If derivatization is used, the reaction may be incomplete or producing side products.

    • Troubleshooting Step: Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration).

  • Matrix Effects: Components of the sample matrix may be interfering with the ionization or detection of the analyte.

    • Troubleshooting Step: Use a different ionization technique if available (e.g., chemical ionization instead of electron ionization) or perform a sample cleanup step before analysis.

III. Purification Workflow

The following workflow provides a systematic approach to purifying this compound.

PurificationWorkflow Purification Decision Tree for this compound start Crude this compound check_purity Assess Purity by HPLC/TLC start->check_purity high_purity Purity > 98%? check_purity->high_purity final_product Final Product high_purity->final_product Yes recrystallization Recrystallization high_purity->recrystallization No check_purity_recrys Assess Purity recrystallization->check_purity_recrys check_purity_recrys->final_product Purity > 98% column_chrom Column Chromatography check_purity_recrys->column_chrom Purity < 98% check_purity_column Assess Purity column_chrom->check_purity_column check_purity_column->final_product Purity > 98% further_purification Consider Preparative HPLC check_purity_column->further_purification Purity < 98% DegradationPathways Potential Degradation Pathways start This compound hydrolysis Hydrolysis (Acid/Base) start->hydrolysis oxidation Oxidation start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis amide 3-Bromo-6-methylpicolinamide hydrolysis->amide n_oxide Pyridine N-oxide derivative oxidation->n_oxide dehalogenation 6-methylpicolinonitrile photolysis->dehalogenation acid 3-Bromo-6-methylpicolinic acid amide->acid

Sources

Technical Support Center: Preventing Debromination of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during the functionalization of this versatile building block: premature debromination. As an electron-deficient heteroaromatic halide, this compound is susceptible to hydrodehalogenation, leading to the formation of the undesired byproduct, 6-methylpicolinonitrile. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize this side reaction and maximize the yield of your desired product.

Understanding the Challenge: The Propensity for Debromination

The pyridine ring, being electron-deficient, enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.[1] However, this increased reactivity also makes the aryl-palladium intermediate more susceptible to side reactions, including protodehalogenation. The presence of the electron-withdrawing nitrile group further exacerbates this issue. This guide will equip you with the knowledge and practical strategies to navigate this reactivity and achieve successful transformations.

Troubleshooting Guide: A Systematic Approach to Minimizing Debromination

Should you observe significant formation of 6-methylpicolinonitrile in your reaction, this troubleshooting guide offers a systematic approach to diagnose and resolve the issue.

Diagram 1: Troubleshooting Workflow for Debromination

Troubleshooting Debromination start High Debromination Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try XPhos, SPhos, or bulky NHCs. start->ligand Start Here base Step 2: Change the Base - Are you using a strong base (e.g., NaOtBu)? - Switch to a weaker base like K3PO4, Cs2CO3, or K2CO3. ligand->base If problem persists solvent Step 3: Modify the Solvent - Are you using protic or polar aprotic solvents (e.g., DMF)? - Use non-polar, aprotic solvents like toluene or dioxane. base->solvent If problem persists temp Step 4: Lower the Temperature - Debromination can have a higher activation energy. - Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). solvent->temp If problem persists reagents Step 5: Check Reagent Purity - Ensure anhydrous and degassed solvents. - Use high-purity reagents to avoid hydride sources. temp->reagents If problem persists success Debromination Minimized reagents->success Resolution

Caption: A step-by-step workflow to troubleshoot and minimize debromination.

Table 1: Impact of Reaction Parameters on Debromination

ParameterCondition Favoring DebrominationRecommended Change to Minimize DebrominationRationale
Ligand Less bulky, electron-poor phosphinesBulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs)Bulky ligands accelerate the reductive elimination step, which outcompetes the debromination pathway.[2][3][4][5][6]
Base Strong, sterically hindered bases (e.g., NaOtBu, KOtBu)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Strong bases can promote β-hydride elimination from solvent or other reagents, leading to a hydride source for reductive debromination.[1]
Solvent Protic solvents (e.g., alcohols) or polar aprotic solvents (e.g., DMF)Aprotic, non-polar solvents (e.g., toluene, dioxane)Protic solvents can directly act as a hydride source. Some polar aprotic solvents can contain water or degrade to provide hydride sources.[1]
Temperature High temperatures (e.g., >100 °C)Lower temperatures (e.g., 60-80 °C)The activation energy for debromination can be higher than that of the desired coupling, so lowering the temperature can favor the desired reaction.
Reagents Wet or impure solvents and reagentsAnhydrous, degassed solvents and high-purity reagentsWater and other impurities can serve as a source of hydrides for the debromination side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to debromination?

A1: The electron-withdrawing nature of the pyridine nitrogen and the cyano group at the 2-position makes the carbon atom attached to the bromine highly electrophilic. This facilitates the initial oxidative addition to the palladium(0) catalyst. However, the resulting aryl-palladium(II) intermediate is also more susceptible to attack by hydride sources present in the reaction mixture, leading to reductive debromination.[1]

Q2: I am observing debromination in my Suzuki-Miyaura coupling. What is the most likely cause?

A2: In Suzuki-Miyaura couplings, the most common causes of debromination are the choice of base and the presence of water. Strong bases can facilitate the formation of palladium hydride species, which are responsible for the reductive cleavage of the C-Br bond. Water can also act as a proton source, leading to protodeboronation of the boronic acid, which can indirectly contribute to debromination pathways.[3][5]

Q3: Can the choice of palladium precatalyst influence the extent of debromination?

A3: Yes, the choice of precatalyst can be important. Precatalysts that rapidly and cleanly generate the active Pd(0) species are often preferred. Using a well-defined precatalyst can sometimes give more reproducible results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[1]

Q4: I am performing a Sonogashira coupling and observing significant debromination. What should I try first?

A4: For Sonogashira couplings, a common issue is the presence of oxygen, which can lead to oxidative homocoupling of the alkyne and can also affect the stability of the Pd(0) catalyst, potentially leading to side reactions like debromination. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. Additionally, consider using a copper-free Sonogashira protocol, as the copper co-catalyst can sometimes contribute to side reactions.

Q5: How can I analytically monitor the extent of debromination?

A5: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended. GC-MS is excellent for identifying and quantifying the volatile 6-methylpicolinonitrile byproduct.[7][8][9] A reversed-phase HPLC method can be developed to separate the starting material, the desired product, and the debrominated byproduct, allowing for accurate monitoring of the reaction progress and determination of product purity.[10][11][12]

Recommended Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is designed for the coupling of this compound with an arylboronic acid, with specific considerations to minimize debromination.

Diagram 2: Workflow for Suzuki-Miyaura Coupling dot digraph "Suzuki-Miyaura Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

setup [label="1. Reaction Setup:\n- Add aryl bromide, boronic acid, and K3PO4 to an oven-dried vial.", shape=box, style=filled, fillcolor="#F1F3F4"]; inert [label="2. Inert Atmosphere:\n- Seal the vial and purge with Argon for 15 minutes.", shape=box, style=filled, fillcolor="#F1F3F4"]; reagents [label="3. Reagent Addition:\n- Add anhydrous, degassed toluene.\n- Add Pd precatalyst and ligand solution.", shape=box, style=filled, fillcolor="#F1F3F4"]; reaction [label="4. Reaction:\n- Heat at 80-100 °C.\n- Monitor by GC-MS or HPLC.", shape=box, style=filled, fillcolor="#F1F3F4"]; workup [label="5. Work-up:\n- Cool to room temperature.\n- Dilute with ethyl acetate and wash with water and brine.", shape=box, style=filled, fillcolor="#F1F3F4"]; purify [label="6. Purification:\n- Dry the organic layer and concentrate.\n- Purify by column chromatography.", shape=box, style=filled, fillcolor="#F1F3F4"]; product [label="Desired Coupled Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

setup -> inert; inert -> reagents; reagents -> reaction; reaction -> workup; workup -> purify; purify -> product; }

Sources

Technical Support Center: Optimization of Reaction Temperature for 3-Bromo-6-methylpicolinonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-Bromo-6-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization for this specific heterocyclic building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature such a critical parameter for the coupling of this compound?

Reaction temperature is arguably one of the most influential variables in palladium-catalyzed cross-coupling reactions. For a substrate like this compound, its impact is multifaceted:

  • Reaction Kinetics: At a fundamental level, temperature governs the reaction rate. Most coupling reactions require an initial energy input to overcome the activation energy barrier of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Insufficient temperature will lead to sluggish or stalled reactions.

  • Catalyst Activity and Stability: The active Pd(0) species in the catalytic cycle is thermally sensitive. While moderate heat is often required to initiate and sustain catalysis, excessive temperatures can lead to catalyst decomposition.[1] This is often observed as the precipitation of "palladium black," an inactive, aggregated form of palladium, which effectively removes the catalyst from the reaction and lowers the yield.[2]

  • Side Reaction Pathways: Temperature can disproportionately affect the rates of desired versus undesired reactions. For pyridine-containing substrates, several side reactions are common:

    • Homocoupling: This is particularly an issue for Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne homocoupling, or Glaser coupling).[1][3] Higher temperatures can sometimes accelerate these pathways, consuming your starting materials.

    • Protodebromination (Dehalogenation): The bromine atom is replaced by a hydrogen atom, leading to the formation of 6-methylpicolinonitrile. This can be influenced by the solvent, base, and temperature.[4]

    • Reagent and Product Stability: The starting material, coupling partner (especially boronic acids), or the final product may be thermally labile and degrade at elevated temperatures.[4][5]

  • Substrate-Specific Challenges: The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating to the palladium center. This coordination can sometimes inhibit catalysis, a phenomenon known as the "2-pyridyl problem".[1][6] The choice of ligand and temperature must be balanced to favor the desired catalytic cycle over catalyst inhibition.

Q2: What is a reasonable starting temperature for my coupling reaction?

While the optimal temperature is highly specific to the exact combination of reactants, catalyst, ligand, base, and solvent, the following ranges provide a good starting point for optimization.

Coupling ReactionTypical Starting Temperature RangeKey Considerations
Suzuki-Miyaura Coupling 80 - 110 °COften requires heating to facilitate transmetalation. The choice of base and the stability of the boronic acid are critical.[2][7][8]
Sonogashira Coupling Room Temperature to 80 °CMany modern catalyst systems can operate at or near room temperature.[9][10][11] Heating may be required for less reactive substrates but increases the risk of alkyne homocoupling.[3]
Buchwald-Hartwig Amination 80 - 110 °CGenerally requires elevated temperatures to drive the C-N bond-forming reductive elimination step.[12][13][14]

Disclaimer: These are general guidelines. Always consult literature for protocols involving similar pyridine substrates to inform your initial experimental design.[15][16]

Troubleshooting Guide: Temperature-Related Issues

Q3: My reaction is very slow or shows no product formation. Should I just increase the heat?

A stalled reaction is a common issue, but a knee-jerk increase in temperature is not always the best solution. Follow this logical troubleshooting workflow.

Workflow: Addressing Low or No Conversion

G start Low / No Conversion Observed check_reagents Verify Reagent Quality (e.g., boronic acid purity, fresh catalyst) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere (Degas solvents properly) check_reagents->check_inert temp_increase Incrementally Increase Temperature (e.g., in 10-20 °C steps) check_inert->temp_increase monitor Monitor Reaction Closely (by TLC or LC-MS) temp_increase->monitor outcome Evaluate Outcome monitor->outcome success Success! Yield Improved. Proceed to Optimization. outcome->success Positive Result no_change No Change in Conversion. Consider Other Variables. outcome->no_change No Improvement decomp Decomposition Observed (Pd black, new spots by TLC) outcome->decomp Negative Result other_vars Re-evaluate System: - Catalyst / Ligand Choice - Base / Solvent Combination no_change->other_vars lower_temp Return to Lower Temperature. Re-evaluate System. decomp->lower_temp

Caption: Troubleshooting workflow for low-yield coupling reactions.

Before adjusting the temperature, first confirm the integrity of your reagents and the reaction setup.[1] Boronic acids, in particular, can degrade during storage.[4] An oxygen-free environment is critical as oxygen can deactivate the Pd(0) catalyst.[1] If these factors are ruled out, a careful, stepwise increase in temperature is a logical next step.

Q4: I'm getting a higher yield, but also more side products, at elevated temperatures. What's the solution?

This indicates that you are approaching or have exceeded the optimal temperature window where the rate of the desired reaction is maximized relative to side reactions.

  • To Minimize Homocoupling: This side reaction is often promoted by oxygen and higher temperatures. The best approach is to lower the temperature slightly and improve the degassing procedure for your solvents and reagents.[1][4]

  • To Minimize Dehalogenation: This pathway can be complex. Sometimes, simply lowering the temperature is effective. You may also need to screen different bases or solvents, as some can promote this undesired reduction.[4]

  • To Prevent Catalyst/Ligand Decomposition: If you observe palladium black, you have likely exceeded the thermal stability of your catalyst system. The only solution is to run the reaction at a lower temperature, even if it requires a longer reaction time.[1][2]

The relationship between temperature and reaction outcomes can be visualized as follows:

Conceptual Diagram: The Impact of Temperature on Reaction Profile

G cluster_0 Reaction Profile vs. Temperature Low Temp Low Temp Optimal Temp Optimal Temp High Temp High Temp p1 p2 p1->p2  Desired Product p3 p2->p3  Desired Product s1 s2 s1->s2  Side Products s3 s2->s3  Side Products l1 Desired Product Yield (%) l2 Side Products (%) xaxis Temperature → yaxis Conversion (%) →

Caption: Temperature affects product yield and side reactions differently.

Q5: My yield drops significantly above 100 °C. Why?

A sharp drop in yield at higher temperatures is a classic sign of catalyst decomposition or thermal degradation of a reaction component.[2] The rate of catalyst deactivation becomes faster than the rate of product formation, leading to a net decrease in yield. In such cases, extending the reaction time at a slightly lower temperature (e.g., 85-95 °C) is far more effective than pushing the temperature higher.

Experimental Protocol: High-Throughput Temperature Screening

To efficiently determine the optimal temperature, a parallel screening approach is highly recommended. This allows for the direct comparison of temperature effects while keeping all other variables constant.[17][18]

Objective: To identify the optimal reaction temperature for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid.

Methodology:

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution containing the solvent (e.g., Dioxane/Water), base (e.g., K₂CO₃), and this compound. Prepare a separate stock solution of the palladium precatalyst and ligand (e.g., XPhos Pd G3).

  • Aliquotting: Dispense equal volumes of the substrate stock solution into an array of reaction vials (e.g., a 24-well plate designed for high-throughput screening).

  • Initiation: Add the boronic acid (as a solid or from a stock solution) to each vial, followed by an equal aliquot of the catalyst stock solution.

  • Sealing and Incubation: Securely seal the vials. Place the reaction block onto parallel heating units set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small, equal-volume aliquot from each reaction. Quench the aliquots and analyze by LC-MS to determine the percent conversion and relative amounts of side products.

  • Analysis: Repeat the monitoring at several time points (e.g., 4h, 8h, 16h) to build a kinetic profile at each temperature.

Hypothetical Data Summary:

Temperature (°C)Yield of Product (%) after 8hHomocoupling (%)Dehalogenation (%)Observations
6015<1<1Reaction is very sluggish.
807523Good conversion, clean reaction profile.
100 92 4 5 Optimal balance of rate and selectivity.
120651215Significant side product formation and visible Pd black precipitation.

This systematic approach provides clear, actionable data to select the most robust reaction temperature, saving significant time and resources compared to single-reaction trial-and-error.[19]

References

  • Benchchem. Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. DOI:10.1039/D4QO02335H.
  • ResearchGate. Temperature effect on coupling reaction.
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • High-Throughput Screening Techniques in Catalysis.
  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • Palladium‐Catalyzed Cross‐Coupling in Continuous Flow at Room and Mild Temperature.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. DOI:10.1039/C6SC02118B.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • PMC - NIH. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Unchained Labs. Unleashing high-throughput reaction screening.
  • ResearchGate. What is the best procedure for Sonogashira coupling?.
  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • PubMed. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions. DOI:10.1002/anie.201812534.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. High throughput reaction screening for accelerated materials research update.
  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling.

Sources

Technical Support Center: Ligand Selection for Palladium-Catalyzed Reactions of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-6-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection and reaction optimization for this challenging substrate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

The unique structure of this compound, featuring a pyridine nitrogen and an electron-withdrawing nitrile group, presents specific challenges in palladium catalysis. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2] Therefore, careful selection of the ligand is paramount to achieving high yields and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection so critical for cross-coupling reactions with this compound?

A1: The picolinonitrile substrate possesses a Lewis basic pyridine nitrogen that can act as a competing ligand for the palladium catalyst.[2][3] This can lead to the formation of off-cycle, inactive palladium complexes, thereby hindering the catalytic cycle. The ideal ligand must effectively shield the palladium center from this unproductive coordination while promoting the desired oxidative addition and reductive elimination steps. Bulky, electron-rich ligands are often preferred as they can create a sterically hindered environment around the palladium, disfavoring coordination with the pyridine nitrogen.[3]

Q2: What are the primary types of ligands to consider for this substrate?

A2: Two main classes of ligands have shown great success in palladium-catalyzed cross-coupling of challenging heteroaryl halides:

  • Bulky, Electron-Rich Phosphine Ligands: This class, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are known to be highly effective for coupling with heteroaryl chlorides and bromides.[3] Their steric bulk helps to promote the formation of the active monoligated palladium species and accelerates the rate-determining oxidative addition step.[4]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium.[5] This stability can prevent catalyst decomposition, especially at higher temperatures. Sterically demanding NHCs can also provide the necessary bulk to mitigate pyridine coordination.[6]

Q3: For a Suzuki-Miyaura coupling, what would be a good starting point for ligand and catalyst selection?

A3: For Suzuki-Miyaura reactions with this compound, a reliable starting point would be to use a pre-formed palladium catalyst incorporating a bulky biarylphosphine ligand. These "precatalysts" are often more stable and provide more reproducible results.

Catalyst PrecursorLigandTypical Loading (mol%)Key Considerations
Pd₂(dba)₃ or Pd(OAc)₂XPhos or SPhos1-3Excellent for electron-rich and sterically hindered heteroaryl bromides.
XPhos Pd G3/G4(Integrated)1-2Air and moisture stable precatalyst. Highly reliable for a broad range of substrates.[3]
SPhos Pd G3/G4(Integrated)1-2Similar to XPhos precatalysts, offering high activity and stability.

Q4: I am planning a Buchwald-Hartwig amination. Are the ligand requirements different from a Suzuki coupling?

A4: Yes, while there is overlap, the optimal ligand for a Buchwald-Hartwig amination can differ. The key is to facilitate the C-N bond-forming reductive elimination. Bulky biarylphosphine ligands are also the go-to choice here. For challenging aminations of heteroaryl halides, ligands like RuPhos and BrettPhos have been specifically designed and often outperform others.[7][8]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

This is a common issue and can stem from several factors related to catalyst activity and reaction conditions.

Troubleshooting Workflow: Low Conversion

Start Low/No Conversion Inert Check Inert Atmosphere (Degas solvent, purge with Ar/N2) Start->Inert Catalyst Evaluate Catalyst/Ligand Activity Inert->Catalyst Atmosphere OK Catalyst->Inert Improve Degassing Reagents Verify Reagent Quality (Substrate, Coupling Partner, Base) Catalyst->Reagents Catalyst OK Reagents->Catalyst Use Fresh Reagents Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Reagents->Conditions Reagents OK Conditions->Catalyst Try Different Ligand/Precatalyst Success Successful Reaction Conditions->Success Optimization Successful

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).

  • Catalyst and Ligand Integrity:

    • Use a fresh batch of palladium precursor and ligand. Phosphine ligands can oxidize over time.[3]

    • Consider switching to a more robust and air-stable precatalyst, such as a Buchwald G3 or G4 palladacycle.[3] These are often more reliable for challenging substrates.

  • Base and Solvent:

    • The choice of base is critical. For Suzuki couplings, a common choice is K₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is often required.[8]

    • The solubility of all components is crucial. For polar substrates like picolinonitriles, a solvent system like dioxane/water or toluene may be effective.[3]

Issue 2: Formation of Side Products (e.g., Homocoupling, Protodebromination)

The formation of undesired side products can compete with the desired cross-coupling reaction.

Common Side Reactions and Solutions

Side ProductProbable CauseRecommended Solution
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen.Improve degassing procedures. Use a Pd(0) source directly to avoid in-situ reduction issues.
Protodebromination (Replacement of Br with H) Presence of water or other protic sources. Inefficient reductive elimination.Use anhydrous solvents and reagents. A more electron-donating ligand can sometimes accelerate reductive elimination.
Hydrolysis of Nitrile Group Harsh basic conditions and prolonged heating.Use a milder base if possible (e.g., K₂CO₃ instead of stronger bases). Minimize reaction time and temperature.
Issue 3: Catalyst Deactivation

As mentioned, the pyridine nitrogen in this compound is a primary suspect for catalyst deactivation.

Visualizing Catalyst Inhibition and Ligand Solution

cluster_0 Catalyst Inhibition cluster_1 Ligand Solution Pd_inactive Pd Pyridine-N Substrate This compound Substrate->Pd_inactive:f1 Coordination Pd_active L-Pd-L Active Catalyst Ligand Bulky Ligand (e.g., XPhos) Ligand->Pd_active:f0 Coordination & Steric Shielding

Caption: Ligand shielding prevents catalyst inhibition.

To overcome this, the use of bulky ligands is crucial. The steric hindrance provided by ligands like XPhos, SPhos, or bulky NHCs physically blocks the pyridine nitrogen from accessing and deactivating the palladium center.[6]

Recommended Experimental Protocols

The following are starting point protocols that should be optimized for your specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 10:1, 0.2 M concentration with respect to the limiting reagent).

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried vial, add this compound (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%). Alternatively, use a precatalyst like RuPhos Pd G3.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M).

  • Reaction: Heat the reaction to 90-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

General Protocol for Sonogashira Coupling
  • Reaction Setup: In a vial, combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). The amine base often serves as the solvent as well.

  • Inert Atmosphere: Degas the mixture and maintain under an inert atmosphere.

  • Reaction: Stir the reaction at room temperature to 60 °C.

  • Monitoring: Monitor by TLC or LC-MS. For Sonogashira reactions, copper-free conditions can also be explored to avoid the formation of alkyne homocoupling byproducts.[9]

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • Evaluation of Electron‐Deficient Phosphine Ligands for Direct Arylation of Heterocycles. [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl). [Link]

  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

  • Phosphine Ligands.
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]

  • Buchwald–Hartwig amination. [Link]

  • Phosphine ligands for more efficient chemical processes. [Link]

  • Buchwald-Hartwig Amination. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Suzuki Coupling. [Link]

  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. [Link]

  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. [Link]

  • Buchwald-Hartwig Amination. [Link]

  • Sonogashira coupling. [Link]

  • Sonogashira Coupling. [Link]

  • Diagnosing issues with a failed Suzuki coupling? [Link]

  • Preparation of Polymer-Supported Palladium/N-Heterocyclic Carbene Complex for Suzuki Cross-Coupling Reactions. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Cyanation of aryl halides using NHC Pd polymer. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. [Link]

  • Failed suzuki coupling, any suggenstions? [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]

  • How can I solve my problem with Suzuki coupling? [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

  • 3-Bromo-6-methylpyridine-2-carbonitrile. [Link]

  • Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. [Link]

  • Cross-Coupling Reactions of Organometallic Derivatives of Nitronyl Nitroxides with Aryl Halides Catalyzed by Palladium Complexes (A Review). [Link]

Sources

dealing with poor solubility of 3-Bromo-6-methylpicolinonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting strategies and practical solutions for researchers encountering poor solubility of 3-Bromo-6-methylpicolinonitrile in organic solvents. Our approach is rooted in foundational chemical principles to empower you with the rationale behind each experimental step.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the general solubility characteristics of this compound?

    • Why is this compound poorly soluble in some common organic solvents?

    • What is the first step I should take when encountering solubility issues?

    • Can I use heat to improve the solubility of this compound?

    • Are there any solvent classes I should prioritize or avoid?

  • Troubleshooting Guides

    • Systematic Solvent Screening Protocol

    • Developing a Co-Solvent System for Enhanced Solubility

    • Advanced Solubilization Techniques

  • Data & Protocols

    • Table 1: Predicted Solubility of this compound in Common Organic Solvents

    • Protocol 1: Small-Scale Solubility Testing

    • Protocol 2: Preparation of a Stock Solution using a Co-Solvent System

  • Visual Guides

    • Figure 1: Troubleshooting Workflow for Poor Solubility

    • Figure 2: Mechanism of Co-Solvency

  • References

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, this compound is a crystalline solid, likely appearing as a white or off-white powder.[1][2] While quantitative solubility data is not extensively published, its structure as a substituted aromatic nitrile suggests low solubility in water and varying degrees of solubility in organic solvents. It is reported to be soluble in chlorinated solvents like dichloromethane and chloroform.[1]

Q2: Why is this compound poorly soluble in some common organic solvents?

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] this compound has a moderate polarity due to the presence of the electron-withdrawing nitrile (-C≡N) group and the nitrogen atom in the pyridine ring, which can act as hydrogen bond acceptors.[3] However, the bulky, nonpolar bromomethylpyridine ring system contributes to its low solubility in highly polar solvents like water and some alcohols, as well as in very nonpolar solvents like hexanes. The strong intermolecular forces in the crystalline lattice of the solid compound also need to be overcome by the solvent, which requires significant energy.

Q3: What is the first step I should take when encountering solubility issues?

The most crucial first step is to perform a systematic solvent screening using small, precise amounts of your compound. This empirical approach will provide the most relevant data for your specific experimental conditions. Avoid using large quantities of your valuable compound for initial tests. A structured protocol for this is provided in the Systematic Solvent Screening Protocol section below.

Q4: Can I use heat to improve the solubility of this compound?

Yes, in many cases, increasing the temperature will increase the solubility of a solid in a liquid.[4] This is because the added thermal energy helps to overcome the intermolecular forces in the solid's crystal lattice. However, this should be done with caution. It is essential to ensure that this compound is thermally stable at the temperatures you are using and does not undergo degradation. Always start with a small test sample and check for any color changes or the appearance of new spots by thin-layer chromatography (TLC) after heating and cooling.

Q5: Are there any solvent classes I should prioritize or avoid?

Based on the structure of this compound, polar aprotic solvents are a good starting point for solubility testing. These solvents can engage in dipole-dipole interactions with the polar nitrile and pyridine moieties without the steric hindrance of hydrogen bonding that protic solvents might present.

  • Prioritize for Screening:

    • Polar Aprotic Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Likely to have Lower Solubility:

    • Nonpolar Solvents: Hexanes, Pentane, Toluene.

    • Highly Polar Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH) (though some solubility may be observed).

Troubleshooting Guides

Systematic Solvent Screening Protocol

Before committing a significant amount of this compound to a reaction, a systematic approach to finding a suitable solvent is critical. This will save time and resources.

Objective: To identify a single solvent or a co-solvent system that dissolves this compound at the desired concentration.

Workflow:

G A Start: Poor Solubility Observed B Perform Small-Scale Solubility Test (Protocol 1) with a range of solvents A->B C Is a single solvent effective at the desired concentration? B->C D Proceed with the chosen solvent. Optimize concentration and temperature. C->D Yes E Identify the best 'primary' solvent (even if solubility is partial) C->E No F Develop a Co-solvent System (Protocol 2) using the primary solvent and a miscible co-solvent E->F G Is the co-solvent system effective? F->G H Proceed with the co-solvent system. G->H Yes I Consider Advanced Techniques: - Sonication - Gentle Heating - Different compound batch G->I No G cluster_0 Poorly Soluble System cluster_1 Co-Solvent System A This compound (Solute) B Primary Solvent (e.g., DCM) A->B Weak Interaction C This compound (Solute) D Primary Solvent (e.g., DCM) C->D Stronger Interaction E Co-Solvent (e.g., DMF) C->E Strong Interaction

Caption: Figure 2: Mechanism of Co-Solvency

Advanced Solubilization Techniques

If solvent screening and co-solvent systems are insufficient, consider these methods:

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up solute aggregates and accelerate the dissolution process.

  • Gentle Heating: As discussed, cautiously increasing the temperature can improve solubility. Ensure you are below the boiling point of your solvent and that your compound is stable.

  • Particle Size Reduction: If you have access to milling equipment, reducing the particle size of the solid can increase the surface area available for solvation, leading to faster dissolution. [3][5]

Data & Protocols

Table 1: Predicted Solubility of this compound in Common Organic Solvents

This table provides a qualitative prediction of solubility to guide your solvent screening. These are not absolute values and should be confirmed experimentally.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM)GoodReported to be a suitable solvent. [1]Good balance of polarity.
ChloroformGoodSimilar to DCM. [1]
Tetrahydrofuran (THF)Moderate to GoodCan accept hydrogen bonds and has a moderate dielectric constant.
Ethyl Acetate (EtOAc)ModerateLess polar than THF, may be less effective.
Acetonitrile (MeCN)ModerateHighly polar, but its small size may not effectively solvate the bulky aromatic ring.
Dimethylformamide (DMF)Good to ExcellentHighly polar, excellent for dissolving many polar organic compounds. Use as a co-solvent first.
Dimethyl sulfoxide (DMSO)Good to ExcellentHighly polar, excellent for dissolving many polar organic compounds. Use as a co-solvent first.
Polar Protic Methanol (MeOH)Low to ModerateCan hydrogen bond, but the nonpolar part of the solute may limit solubility.
Ethanol (EtOH)Low to ModerateSimilar to Methanol.
Nonpolar TolueneLowMay show some solubility due to pi-pi stacking interactions with the aromatic ring.
Hexanes/HeptaneVery LowThe polarity mismatch between the solvent and the polar functional groups of the solute is too great.
Protocol 1: Small-Scale Solubility Testing

Objective: To determine the approximate solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of solvents from Table 1

  • Small vials (e.g., 1-2 mL) with caps

  • Analytical balance

  • Micropipettes

Procedure:

  • Weigh approximately 1-2 mg of this compound into a small, clean vial. Record the exact mass.

  • Add a small, known volume of the first solvent to be tested (e.g., 100 µL).

  • Cap the vial and vortex or shake vigorously for 1-2 minutes.

  • Observe the solution. If the solid has completely dissolved, the solubility is at least at that concentration (e.g., >10-20 mg/mL).

  • If the solid has not completely dissolved, add another aliquot of the solvent (e.g., another 100 µL) and repeat step 3.

  • Continue adding solvent in known volumes until the solid dissolves completely.

  • Calculate the approximate solubility in mg/mL.

  • Repeat for each solvent you wish to test.

Protocol 2: Preparation of a Stock Solution using a Co-Solvent System

Objective: To prepare a concentrated stock solution of this compound using a primary solvent and a co-solvent.

Materials:

  • This compound

  • Primary solvent (identified in Protocol 1, e.g., DCM or THF)

  • Co-solvent (e.g., DMF or DMSO)

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Weigh the desired amount of this compound into the volumetric flask.

  • Add the primary solvent to approximately 75-80% of the final desired volume.

  • Stir the mixture. The compound may not fully dissolve at this stage.

  • Add the co-solvent dropwise while stirring until the solid completely dissolves.

  • Carefully add more of the primary solvent to reach the final volume marked on the volumetric flask.

  • Cap and invert the flask several times to ensure a homogeneous solution.

  • Document the final solvent ratio (e.g., 9:1 DCM:DMF).

References

  • Molbase. This compound. [Link]

  • Sahoo, R. N. Techniques Of Solubility Enhancement. CUTM Courseware. [Link]

  • PubChem. 3-Bromo-6-methylpyridine-2-carbonitrile. [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. [Link]

  • Jadhav, N. R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common scale-up challenges encountered in reactions involving 3-bromo-6-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting strategies. Our aim is to equip you with the knowledge to anticipate and overcome potential hurdles during the critical transition from bench-scale to larger-scale production.

I. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and frequently utilized transformation for forming carbon-carbon bonds with this compound. However, scaling up this reaction can introduce several challenges that may not be apparent at the laboratory scale.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is sluggish or stalls upon scale-up. What are the likely causes?

A1: Several factors can contribute to a sluggish or stalled Suzuki-Miyaura coupling at scale. The most common culprits include:

  • Inefficient Mass Transfer: Inadequate mixing in larger reactors can lead to poor contact between the reactants, catalyst, and base, especially in heterogeneous mixtures.

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation by oxygen, impurities in the starting materials or solvents, or thermal degradation at elevated temperatures.[1]

  • Poor Reagent Solubility: The solubility of the boronic acid/ester, base, and the organopalladium intermediates can be limiting factors, affecting reaction rates.

Q2: I'm observing significant formation of a de-brominated byproduct (6-methylpicolinonitrile). How can I mitigate this side reaction?

A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings.[2][3][4] It can be promoted by:

  • Hydride Sources: The presence of certain bases, alcohols, or even trace water can act as hydride sources, leading to the reduction of the aryl bromide.

  • Catalyst System: The choice of ligand and palladium precursor can influence the propensity for dehalogenation.

To minimize dehalogenation, consider the following:

  • Use of Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.

  • Base Selection: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu) which can promote dehalogenation.

  • Ligand Choice: Bulky electron-rich phosphine ligands can often suppress this side reaction.

Troubleshooting Guide: Common Suzuki-Miyaura Coupling Issues
Issue Potential Cause Troubleshooting Steps
Low Conversion Inefficient catalyst activation or deactivation.- Ensure rigorous degassing of solvents and reaction mixture.[1] - Use fresh, high-purity palladium catalyst and ligands. - Consider a pre-activation step for the catalyst.
Poor solubility of reagents.- Screen different solvent systems (e.g., toluene/water, dioxane/water). - Ensure the chosen base is sufficiently soluble.
Homocoupling of Boronic Acid Presence of oxygen.- Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[1]
High catalyst loading.- Optimize the catalyst loading; sometimes lower concentrations can reduce side reactions.
Protodeboronation Presence of water or protic solvents.- Use anhydrous boronic esters instead of boronic acids.[5] - Employ anhydrous solvents and reagents.
Harsh basic conditions.- Use milder bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
Experimental Protocol: A Robust Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add this compound, the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via a cannula or pump.

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand (if required) in a small amount of the reaction solvent. Add this solution to the reactor.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR')_2) Ar-Pd(II)-X->Transmetalation Base Ar-Pd(II)-R Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

II. Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto the pyridine ring via palladium-catalyzed cyanation is a key transformation. Scaling up this reaction requires careful consideration of the cyanide source and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the cyanation of this compound?

A1: The primary challenges include:

  • Toxicity and Handling of Cyanide: Traditional cyanide sources like KCN and NaCN are highly toxic and require stringent safety protocols, which become more complex at a larger scale.

  • Catalyst Poisoning: High concentrations of free cyanide ions can poison the palladium catalyst.[6]

  • Reaction Kinetics: The reaction can be sensitive to the choice of cyanide source, solvent, and the presence of water.

Q2: Are there safer alternatives to traditional cyanide sources for large-scale reactions?

A2: Yes, several alternatives are available that are less toxic and easier to handle on a larger scale:

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive cyanide source, though it often requires higher temperatures and biphasic solvent systems due to its low solubility in organic solvents.[7][8]

  • Zinc Cyanide (Zn(CN)₂): Less toxic than alkali metal cyanides and is widely used in palladium-catalyzed reactions.[6]

Troubleshooting Guide: Common Cyanation Issues
Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Low solubility of K₄[Fe(CN)₆].- Use a biphasic solvent system (e.g., toluene/water, acetonitrile/water) to facilitate the transfer of the cyanide ion.[7][9] - Increase the reaction temperature.
Catalyst deactivation.- Ensure an inert atmosphere to prevent catalyst oxidation. - Consider using a more robust ligand.
Formation of Hydrolysis Products (Amide/Carboxylic Acid) Presence of water, especially with prolonged heating.- Minimize reaction time once the starting material is consumed. - Perform the work-up under neutral or slightly acidic conditions.

Diagram: Troubleshooting Low Conversion in Cyanation

Cyanation_Troubleshooting Start Low Conversion in Cyanation Reaction Check_Inertness Is the reaction under a strict inert atmosphere? Start->Check_Inertness Check_Inertness->Start No, re-run with proper inerting Check_Reagents Are reagents (catalyst, ligand, cyanide source) of high purity and fresh? Check_Inertness->Check_Reagents Yes Check_Reagents->Start No, use fresh/pure reagents Check_Solvent Is the solvent system appropriate and degassed? Check_Reagents->Check_Solvent Yes Check_Solvent->Start No, use appropriate degassed solvent Biphasic_System If using K₄[Fe(CN)₆], is a biphasic system with a phase-transfer catalyst being used? Check_Solvent->Biphasic_System Yes Optimize_Temp Optimize Reaction Temperature Change_Ligand Consider a more robust ligand Optimize_Temp->Change_Ligand Success Improved Conversion Change_Ligand->Success Change_Cyanide Switch to a more soluble cyanide source (e.g., Zn(CN)₂) Change_Cyanide->Success Biphasic_System->Optimize_Temp Yes Biphasic_System->Change_Cyanide No

Caption: A decision tree for troubleshooting low conversion in palladium-catalyzed cyanation reactions.

III. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution, a common strategy for introducing amines, alkoxides, and other nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up SNAr reactions with this compound?

A1: The main safety concern is the potential for a thermal runaway. SNAr reactions, particularly with highly reactive nucleophiles, can be highly exothermic.[10] Without proper thermal management, the heat generated can exceed the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure.

Q2: How can I effectively control the exotherm of an SNAr reaction at scale?

A2: Effective exotherm control involves several strategies:

  • Slow Addition of Reagents: The nucleophile or the electrophile should be added portion-wise or via a controlled feed to manage the rate of heat generation.

  • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat load of the reaction.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

  • Reaction Calorimetry: Performing a reaction calorimetry study at the lab scale can provide crucial data on the heat of reaction and the rate of heat release, which is essential for safe scale-up.[11][12]

Troubleshooting Guide: Common SNAr Issues
Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Insufficiently activated substrate.- The nitrile and bromo substituents provide activation, but for less reactive nucleophiles, higher temperatures or a stronger base may be needed.
Poor solubility of the nucleophile or base.- Choose a solvent in which all components are soluble. Aprotic polar solvents like DMF, DMSO, or NMP are often effective.
Formation of Side Products Reaction with the nitrile group.- While generally stable, strong nucleophiles under harsh conditions could potentially react with the nitrile. Monitor for amide formation.
Di-substitution or other side reactions of the nucleophile.- Use a controlled stoichiometry of the nucleophile.

IV. Purification and Crystallization

Obtaining a pure, crystalline product is a critical final step. Pyridine derivatives can present unique challenges in this regard.

Frequently Asked Questions (FAQs)

Q1: What are the common difficulties encountered when crystallizing pyridine derivatives like the products of reactions with this compound?

A1: Common challenges include:

  • "Oiling out": The compound separates from the solution as an oil rather than a solid. This often happens when the solution is too concentrated or cools too quickly.

  • Formation of Amorphous Precipitates: The solid crashes out of solution in a non-crystalline form.

  • Poor Solubility in Common Crystallization Solvents: Finding a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature can be challenging.[13]

Q2: How can I develop a robust crystallization protocol for my product?

A2: A systematic approach is key:

  • Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile, water).

  • Mixed Solvent Systems: If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent (an "anti-solvent") until the solution becomes turbid, then warm to re-dissolve and cool slowly.

  • Controlled Cooling: Slow, controlled cooling is crucial for the growth of well-defined crystals.

  • Seeding: Adding a small crystal of the pure compound to a saturated solution can induce crystallization.

Troubleshooting Guide: Crystallization Issues
Issue Potential Cause Troubleshooting Steps
"Oiling Out" Solution is too supersaturated; cooling is too rapid.- Use a more dilute solution. - Slow down the cooling rate. - Add a seed crystal at a temperature just above where oiling occurs.
Amorphous Solid Nucleation is too fast.- Reduce the concentration. - Cool the solution more slowly. - Filter the hot solution to remove any particulate matter that could act as nucleation sites.
Low Recovery Product is too soluble in the mother liquor.- Cool the crystallization mixture to a lower temperature. - Reduce the amount of solvent used. - Consider adding an anti-solvent to decrease solubility.

V. Safety and Handling

Working with this compound and its reaction products requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[8][14][15]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]

  • Thermal Hazards: Be aware of the potential for exothermic reactions, especially when reacting with strong nucleophiles.[11][16] Always have a cooling bath on standby.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters.
  • Recent advances and prospects in the palladium-catalyzed cyan
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Safety D
  • SAFETY D
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal.
  • This compound | 717843-48-6-Molbase.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
  • Technical Support Center: Accelerating Sluggish Suzuki Couplings - Benchchem.
  • Technical Support Center: Crystallization of 2,6-Bis(2-benzimidazolyl)pyridine (BBP) Complexes - Benchchem.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich.
  • US3314762A - Bromine purification process - Google P
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform.
  • Technical Support Center: Synthesis of Nitrile-Containing Heterocyclic Compounds - Benchchem.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Green Chemistry: Highly selective biocatalytic hydrolysis of nitrile compounds. Green Chemistry.
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temper
  • Nucleophilic addition reactions to pyridines - Química Organica.org.
  • (PDF) Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers. AIChE Journal.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. Green Chemistry.
  • 3-Bromopyridine Safety D
  • The Crystalline Architecture of 3-Bromo-4-methylpyridine Derivatives: A Technical Guide for Researchers - Benchchem.
  • Preparation of High-Efficiency HILIC Capillary Columns Utilizing Slurry Packing at 2100 Bar. Journal of the American Society for Mass Spectrometry.
  • The Solubility of C60Brn (n=6, 8, 24) in Organic Solvents. Fullerene Science and Technology.
  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development.
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
  • Unraveling the thermal decomposition and chemical ionization of methionine using ion mobility spectrometry and comput
  • Thermal Reaction Hazards – Your Problem? - Stonehouse Process Safety.
  • Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series.
  • The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. Journal of the Chemical Society, Perkin Transactions 1.
  • On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine: (46th communication on derivatives of pyridine and quinoline).
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules.

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Navigating the Synthesis of 6-Methylpicolinonitrile Derivatives: A Guide to Alternative Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | Application Note & Troubleshooting Guide

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. 3-Bromo-6-methylpicolinonitrile is a valuable building block, but its successful incorporation into complex molecules via cross-coupling reactions can be challenging. The electron-deficient nature of the pyridine ring, compounded by the presence of the nitrile group and the coordinating nitrogen atom, often leads to catalyst inhibition and sluggish reactivity. This guide provides a comprehensive overview of alternative palladium, nickel, and copper-based catalytic systems for the successful cross-coupling of this compound, complete with troubleshooting FAQs and detailed experimental protocols.

I. Understanding the Challenge: Catalyst Inhibition and Substrate Reactivity

The primary hurdle in cross-coupling reactions with substrates like this compound is the potential for the pyridine nitrogen to coordinate to the metal center of the catalyst. This coordination can lead to catalyst deactivation, effectively poisoning the catalytic cycle. The electron-withdrawing nature of the nitrile group further modulates the electronic properties of the pyridine ring, influencing the rates of key steps in the catalytic cycle, such as oxidative addition.

Key Considerations:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can bind strongly to the palladium or nickel catalyst, forming stable off-cycle complexes that are catalytically inactive.[1]

  • Substrate Electronics: The electron-deficient character of the pyridine ring generally makes the C-Br bond more susceptible to oxidative addition, a crucial first step in many cross-coupling catalytic cycles.[2][3] However, this can be counteracted by the aforementioned catalyst poisoning.

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich ligands can shield the metal center, sterically hindering coordination with the pyridine nitrogen, and electronically promote the desired catalytic steps.[4]

II. Alternative Catalyst Systems: A Comparative Overview

While traditional palladium catalysts like Pd(PPh₃)₄ can be effective, they often require higher catalyst loadings and longer reaction times for challenging substrates. The following table outlines alternative, often more robust, catalyst systems for various cross-coupling reactions.

Coupling ReactionCatalyst SystemKey AdvantagesCommon Ligands
Suzuki-Miyaura Palladium-basedHigh functional group tolerance; mild reaction conditions.Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) like PEPPSI-IPr.
Buchwald-Hartwig Palladium-basedExcellent for C-N bond formation.Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos).[5]
Sonogashira Palladium/Copper co-catalyzed or Copper-free PalladiumForms C-C triple bonds; mild conditions.PPh₃, DTBNpP for copper-free systems.[6]
Heck Palladium-basedForms C-C double bonds.P(o-tolyl)₃, or ligandless under certain conditions.[7][8]
Nickel-Catalyzed Nickel-based (often with photoredox)Cost-effective; unique reactivity profiles.Terpyridine, bipyridine derivatives.[9]
Copper-Catalyzed Copper-basedUseful for specific C-N and C-O couplings.Phenanthroline, diamine ligands.

III. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format.

General Issues

Q1: My reaction is not proceeding, or the conversion is very low. What are the first things I should check?

A1:

  • Inert Atmosphere: Palladium and nickel catalysts, particularly in their active (0) oxidation state, are highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (argon or nitrogen) and that all solvents were rigorously degassed.[10]

  • Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids, in particular, are prone to degradation and protodeboronation.[2][10]

  • Catalyst Activity: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is being effectively reduced to the active Pd(0) species in situ. The use of well-defined precatalysts like Buchwald's G3 or G4 palladacycles can often improve reliability.[11]

Q2: I am observing significant formation of homocoupled byproducts. How can I minimize this?

A2: Homocoupling, especially of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings, is often promoted by the presence of oxygen.

  • Improve Degassing: Enhance your solvent degassing procedure (e.g., freeze-pump-thaw cycles or sparging with argon for an extended period).[10]

  • Copper-Free Sonogashira: In Sonogashira couplings, the copper co-catalyst can sometimes promote alkyne homocoupling (Glaser coupling). Consider a copper-free protocol.[6][12]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[10]

Reaction-Specific Issues

Suzuki-Miyaura Coupling

Q3: My Suzuki reaction with this compound is sluggish. How can I improve the reaction rate and yield?

A3:

  • Ligand Choice: The nitrile and pyridine functionalities can be challenging. Switch to a more electron-rich and sterically hindered ligand. Buchwald ligands such as SPhos or XPhos are excellent starting points as they accelerate both oxidative addition and reductive elimination.[4] N-Heterocyclic Carbene (NHC) ligands, often found in PEPPSI-type precatalysts, are also highly effective for heteroaryl couplings.[4]

  • Base Selection: The choice of base is critical. For heteroaryl couplings, stronger bases like K₃PO₄ or Cs₂CO₃ often outperform weaker bases like Na₂CO₃. The use of aqueous versus anhydrous conditions can also be a key parameter to screen.[10]

  • Boronic Ester vs. Acid: Consider using a boronic ester (e.g., a pinacol ester) instead of the corresponding boronic acid. Boronic esters can exhibit greater stability and, in some cases, improved reactivity.[10]

Buchwald-Hartwig Amination

Q4: I am attempting a Buchwald-Hartwig amination, but the reaction is not working. What are some common pitfalls with this substrate?

A4: The primary amine coupling partner can also act as a ligand for the palladium center, leading to complex equilibria.

  • Use a Precatalyst: Employing a well-defined palladium precatalyst can ensure the efficient generation of the active catalytic species in the presence of the amine.

  • Ligand System: Use bulky, electron-rich phosphine ligands specifically designed for aminations, such as RuPhos or BrettPhos. These ligands are known to facilitate the challenging reductive elimination step in C-N bond formation.[5]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required for Buchwald-Hartwig aminations.

Sonogashira Coupling

Q5: My Sonogashira coupling is giving a complex mixture of products. What should I optimize?

A5:

  • Copper Co-catalyst: As mentioned, the copper(I) salt can lead to side reactions. Try running the reaction under copper-free conditions. This often requires a more active palladium catalyst/ligand system.[6][13]

  • Amine Base: The amine base (often triethylamine or diisopropylethylamine) can also influence the reaction. Ensure it is pure and dry.

  • Solvent: The choice of solvent can be important. While THF and DMF are common, screening other solvents may be beneficial.

IV. Experimental Protocols

The following are generalized protocols that should serve as a starting point for the cross-coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Boronic Acid, Base B Add Precatalyst & Ligand C Add Degassed Solvent D Heat & Stir under Inert Atmosphere C->D Seal Vessel E Aqueous Workup D->E Cool to RT F Extraction G Purification (Chromatography)

Caption: Workflow for Suzuki-Miyaura Coupling.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • SPhos (0.05 equiv)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • To an oven-dried reaction vial, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of dioxane. Add this catalyst solution to the reaction vial.

    • Seal the vial, evacuate, and backfill with argon (repeat this cycle three times).

    • Add the remaining anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling (Adapted from a similar substrate)

This protocol is adapted from a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.[14]

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Pd(II)Complex L2Pd(Br)(Ar) Pd(0)L2->Pd(II)Complex Oxidative Addition Ar-Br 3-Bromo-6-methyl- picolinonitrile Ar-Br->Pd(II)Complex Pd(II)Alkyne L2Pd(C≡C-R)(Ar) Pd(II)Complex->Pd(II)Alkyne Transmetalation Cu-Alkyne R-C≡C-Cu Cu-Alkyne->Pd(II)Alkyne Alkyne R-C≡CH Alkyne->Cu-Alkyne [CuI], Base Product Ar-C≡C-R Pd(II)Alkyne->Product Reductive Elimination Product->Pd(0)L2

Caption: Simplified Sonogashira Catalytic Cycle.

  • Materials:

    • This compound (1.1 equiv)

    • Terminal alkyne (1.0 equiv)

    • Pd(PPh₃)₄ (0.15 equiv)

    • CuI (0.3 equiv)

    • THF/Et₃N (2:1 mixture), degassed

  • Procedure:

    • To a degassed solution of this compound in THF/Et₃N, add Pd(PPh₃)₄ and CuI.

    • Degas the reaction mixture with a stream of argon for 5 minutes at room temperature.

    • Add the terminal alkyne dropwise.

    • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography.

V. Concluding Remarks

The successful cross-coupling of this compound is highly achievable with careful consideration of the catalyst system and reaction conditions. Modern palladium catalysts equipped with bulky, electron-rich phosphine or NHC ligands are often the key to overcoming the inherent challenges of this substrate class. For specific applications, nickel and copper-based systems also present viable and cost-effective alternatives. This guide serves as a foundational resource for troubleshooting and optimizing these critical transformations in the synthesis of novel compounds for drug discovery and development.

References

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Test reactions for catalyst screening. [Link]

  • MDPI. (n.d.). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]

  • National Institutes of Health. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]

  • Journal of the American Chemical Society. (n.d.). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). [Link]

  • ResearchGate. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

Sources

Technical Support Center: Accelerating Transformations of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-methylpicolinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block and wish to optimize their reaction protocols, with a specific focus on reducing reaction times. As a substituted pyridine, this compound presents unique electronic properties that can influence reactivity in common cross-coupling and substitution reactions. This document provides in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.

Understanding the Reactivity of this compound

This compound is a valuable synthetic intermediate due to its trifunctional nature: a pyridine ring, a bromine atom, and a nitrile group. The pyridine nitrogen and the nitrile group are electron-withdrawing, which significantly impacts the reactivity of the C-Br bond. This electronic-deficiency generally makes the aryl bromide more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), a key step in many cross-coupling reactions.[1][2] However, the pyridine nitrogen can also act as a ligand, potentially leading to catalyst inhibition.[3] Understanding this electronic balance is crucial for troubleshooting slow or incomplete reactions.

Troubleshooting Guide: Common Transformations

This section addresses specific issues encountered during common transformations of this compound.

Issue 1: Slow or Incomplete Suzuki-Miyaura Coupling

Question: "I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. The reaction is extremely slow (requiring >24 hours) and the yield is poor. What are the likely causes and how can I accelerate the reaction?"

Answer: Sluggish Suzuki-Miyaura couplings involving electron-deficient heteroaryl halides are a common challenge. The problem often stems from suboptimal catalyst/ligand selection, inefficient transmetalation, or competing side reactions like protodeboronation of the boronic acid.[4][5]

Here is a systematic approach to troubleshoot and accelerate your reaction:

1. Evaluate the Catalytic System:

  • The Problem: The oxidative addition of the C-Br bond to Pd(0) is typically the rate-determining step in the Suzuki-Miyaura catalytic cycle.[2] While the electron-deficient nature of the pyridine ring can facilitate this, the choice of ligand is paramount for stabilizing the palladium complex and promoting the subsequent steps.[6]

  • The Solution:

    • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Switch to bulky, electron-rich phosphine ligands which are known to accelerate both oxidative addition and reductive elimination.[6] Excellent choices for this substrate include Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7][8] These ligands promote the formation of the active, low-coordinate Pd(0) species.[6]

    • Palladium Precursor: If you are using Pd(OAc)₂, ensure that your conditions favor its reduction to the active Pd(0) species.[9] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst can sometimes be more efficient.[10]

2. Optimize the Base and Solvent System:

  • The Problem: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is critically dependent on the base.[11][12] The base activates the boronic acid by forming a more nucleophilic borate species.[12] Poor solubility of the base or boronic acid can also hinder the reaction.

  • The Solution:

    • Base Choice: Stronger bases often lead to faster reactions. While K₂CO₃ is common, consider switching to K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings.[4][7]

    • Solvent System: A mixture of an aprotic organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is standard.[13] The water is crucial for dissolving the inorganic base and facilitating the formation of the borate. Ensure the mixture is homogeneous at the reaction temperature. For anhydrous conditions, consider using organotrifluoroborates, which can be activated by Cs₂CO₃.[5]

3. Increase Reaction Temperature and Concentration:

  • The Problem: Insufficient thermal energy can lead to slow reaction rates.

  • The Solution:

    • Conventional Heating: If your reaction is running at 80 °C, incrementally increase the temperature to 100-110 °C (depending on the solvent's boiling point).

    • Microwave Irradiation: This is a highly effective method for dramatically reducing reaction times.[14][15] Microwave heating can accelerate the reaction from hours to minutes. Start with a temperature screen from 100 °C to 150 °C for short durations (10-30 minutes).

4. Address Potential Side Reactions:

  • The Problem: Protodeboronation (the replacement of the boronic acid group with a hydrogen) is a major side reaction, especially under harsh basic conditions or with prolonged reaction times.[4]

  • The Solution:

    • Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for any degradation.

    • Consider using boronate esters (e.g., pinacol esters) or MIDA boronates, which can be more stable and release the boronic acid slowly under the reaction conditions.[5]

G start Slow Suzuki-Miyaura Reaction ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand Is PPh₃ or no ligand used? base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) start->base Is a weak base (e.g., NaHCO₃) used? temp Increase Temperature or Use Microwave Irradiation start->temp Is reaction at low temp (<80°C)? boron Use Boronate Ester or Increase Boronic Acid Stoichiometry start->boron Is protodeboronation suspected? success Reaction Time Reduced ligand->success base->success temp->success boron->success

Caption: Troubleshooting flowchart for slow Suzuki-Miyaura reactions.

Issue 2: Stalled Buchwald-Hartwig Amination

Question: "My Buchwald-Hartwig amination of this compound with a primary amine is not going to completion. I'm using Pd₂(dba)₃, BINAP, and NaOt-Bu in toluene. How can I improve the conversion rate and speed up the reaction?"

Answer: The Buchwald-Hartwig amination is sensitive to the steric and electronic properties of both the aryl halide and the amine.[16] For a somewhat hindered substrate like this compound, the choice of ligand is especially critical.[17]

1. Re-evaluate the Ligand:

  • The Problem: While BINAP is a good general ligand, it may not be optimal for this specific transformation. The catalytic cycle involves the formation of a Pd(II)-amido intermediate, and reductive elimination to form the C-N bond can be slow.[18] Sterically hindered, bulky monodentate ligands often outperform bidentate ligands for such substrates by promoting the formation of a more reactive, three-coordinate intermediate that undergoes faster reductive elimination.[6][16]

  • The Solution: Switch to a more sterically demanding and electron-rich Buchwald-type ligand. Josiphos-type ligands or biaryl phosphines like XPhos, RuPhos, or BrettPhos are excellent candidates and have been shown to be highly effective for coupling amines with heteroaryl halides.[19]

2. Check the Base and Reagent Quality:

  • The Problem: The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for deprotonating the amine.[17] The quality of the base is vital; old or partially hydrolyzed NaOt-Bu will be less effective. Additionally, moisture in the solvent or on the glassware can quench the base and inhibit the catalyst.

  • The Solution:

    • Use freshly opened, high-purity NaOt-Bu or LiHMDS.

    • Ensure all glassware is rigorously oven- or flame-dried.

    • Use anhydrous, degassed solvents. Toluene and 1,4-dioxane are common choices.[17]

3. Consider the Reaction Temperature:

  • The Problem: C-N bond formation can have a significant activation energy barrier.

  • The Solution:

    • Increase the temperature. Typical temperatures for Buchwald-Hartwig reactions are between 80-110 °C.[18]

    • Employ microwave irradiation. As with Suzuki couplings, this can provide a rapid and efficient way to overcome the activation barrier, often allowing reactions to complete in minutes.[14]

G A Pd(0)L₂ B Oxidative Addition A->B + Ar-Br C Ar-Pd(II)(Br)L₂ B->C D Amine Coordination C->D + RNH₂ E [Ar-Pd(II)(NH₂R)(Br)L]⁺ D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NHR)L F->G H Reductive Elimination G->H H->A + Ar-NHR

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Issue 3: Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Question: "I am attempting a nucleophilic aromatic substitution on this compound with an alkoxide, but the reaction is very slow and requires high temperatures. Is there a way to accelerate this?"

Answer: While the electron-withdrawing nitrile group activates the pyridine ring towards nucleophilic attack, the substitution at the 3-position is electronically disfavored compared to the 2- or 4-positions.[20] In an SNAr reaction on a pyridine ring, the rate-determining step is the formation of a negatively charged intermediate (a Meisenheimer complex).[21] This intermediate is best stabilized when the negative charge can be delocalized onto the electronegative nitrogen atom, which occurs with attack at the 2- and 4-positions.[20] Attack at the 3-position does not allow for this stabilization, resulting in a higher activation energy and slower reaction rates.[22]

1. Increase Nucleophile Reactivity:

  • The Problem: A less reactive nucleophile will require harsher conditions.

  • The Solution:

    • Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, making it "naked" and more reactive.[13]

    • Counter-ion: If using sodium methoxide, consider switching to potassium methoxide. The weaker K-O bond and better solubility can increase reactivity.

2. Drastically Increase Reaction Temperature with Microwave Heating:

  • The Problem: The high activation barrier for the unfavored 3-position attack requires significant thermal energy.

  • The Solution: Microwave irradiation is ideal for this scenario. It can rapidly heat the reaction mixture to temperatures (e.g., 150-200 °C) that are difficult to achieve safely with conventional oil baths, often leading to complete reaction in a much shorter timeframe.[14]

3. Consider an Alternative Strategy:

  • The Problem: SNAr may not be the most efficient route for this particular substitution.

  • The Solution: If feasible, a palladium-catalyzed Buchwald-Hartwig type C-O coupling reaction might be a more efficient and lower-temperature alternative to an SNAr reaction for forming an ether linkage at this position.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective way to reduce reaction times for transformations of this compound? A1: Switching from conventional oil bath heating to microwave irradiation is often the most dramatic and effective method. Microwave energy can efficiently heat polar solvents and reagents, leading to significant rate enhancements and reducing reaction times from many hours to several minutes.[14][15]

Q2: My reaction mixture turns black, and I get a lot of palladium black. What does this mean? A2: The formation of palladium black indicates that your palladium catalyst has precipitated out of the solution and is no longer active. This is often caused by ligand degradation or an unstable catalytic complex. To prevent this, ensure you are using a sufficiently robust ligand (e.g., bulky biarylphosphines), maintain a strictly inert atmosphere (oxygen can degrade phosphine ligands), and avoid excessively high temperatures for prolonged periods if not using microwave heating.

Q3: Can I use 3-Chloro-6-methylpicolinonitrile instead of the bromo derivative to save costs? A3: Yes, but you will likely need to modify your protocol significantly. The C-Cl bond is much stronger than the C-Br bond, making the oxidative addition step more difficult. To successfully use the chloro-analogue, you will almost certainly need to use a highly active catalyst system, such as one employing a bulky, electron-rich N-heterocyclic carbene (NHC) or a specialized Buchwald ligand like SPhos or XPhos, often at higher temperatures.[6][23] Reaction times will generally be longer compared to the bromo-derivative under identical conditions.

Q4: Does the nitrile group interfere with the palladium catalyst? A4: Yes, the nitrile group, like the pyridine nitrogen, can coordinate to the palladium center.[3] This can potentially sequester the catalyst in an off-cycle, inactive state. Using bulky ligands helps to prevent this by sterically shielding the metal center, favoring the productive catalytic cycle over unproductive coordination with the substrate's functional groups.[6]

Q5: What are the recommended general starting conditions for a Suzuki-Miyaura coupling with this substrate? A5: A robust starting point would be:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: (1.2-1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos or XPhos (2-4 mol%)

  • Base: K₃PO₄ (2-3 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 or 5:1)

  • Temperature: 100 °C (conventional) or 120-140 °C (microwave, 15-30 min)

Always perform reactions under an inert atmosphere (Argon or Nitrogen).

Summary of Recommended Parameters for Accelerated Reactions

TransformationRecommended Catalyst/LigandRecommended BaseRecommended SolventKey Strategy for Acceleration
Suzuki-Miyaura Pd₂(dba)₃ / SPhos or XPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O or Toluene/H₂OMicrowave irradiation (120-150 °C)
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or RuPhosNaOt-Bu or LiHMDSToluene or DioxaneMicrowave irradiation (120-150 °C)
SNAr (Not applicable)(Base is the nucleophile)DMSO or DMFMicrowave irradiation (150-200 °C)

References

  • Abramovitch, R. A., & Newman, A. J. (1974). Aromatic substitution. XXVI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with methoxide thiomethoxide phenoxide, and thiophenoxide ions. The Journal of Organic Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition, 46(29), 5555-5558. Available at: [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4995. Available at: [Link]

  • Le CPL, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20836-20856. Available at: [Link]

  • University of York. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • Cenacchi, N., et al. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(12), 1934-1940. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2023). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Available at: [Link]

  • ResearchGate. (2019). The 4-substitution of 3-bromopyridines with additional nucleophiles. Available at: [Link]

  • Campeau, L. C., et al. (2005). A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. Journal of the American Chemical Society, 127(51), 18020-18021. Available at: [Link]

  • Pinto, D. C., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6296. Available at: [Link]

  • Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. International journal of molecular sciences, 12(11), 7828-7846. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302-4314. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Al-Masri, M., & El-Atawy, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 543. Available at: [Link]

  • Denmark, S. E. Research Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Advacross. (n.d.). The Science Behind 3-Bromo-5-methylpicolinonitrile: Reactivity and Research Applications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Colacot, T. J. (2015). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of chemical research, 48(6), 1677-1689. Available at: [Link]

  • Gök, Y., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 41(19), 11075-11082. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. Available at: [Link]

  • Molbase. (n.d.). This compound. Available at: [Link]

  • University of Rochester. (n.d.). Basic Organometallic Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2022). 12.1: Organometallic reactions. Available at: [Link]

  • Albéniz, A. C., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5516-5524. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-6-methylpyridine-2-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: Palladium Removal from 3-Bromo-6-methylpicolinonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal from reaction products involving 3-Bromo-6-methylpicolinonitrile. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to help you achieve the required purity levels for your compounds.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: Why is removing residual palladium from my this compound reaction product so critical?

Residual palladium from cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is a major concern in pharmaceutical development. Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs), often requiring palladium levels to be below 5-10 ppm.[1][2] Beyond regulatory compliance, palladium can interfere with downstream biological assays and subsequent chemical transformations. The nitrogen on the picolinonitrile ring can chelate with palladium, making its removal particularly challenging compared to other substrates.[3]

Q2: I performed a Suzuki coupling with this compound and my initial workup still shows high palladium levels. What are my options?

High residual palladium is a common issue. A multi-step approach is often necessary. Your options, in order of increasing rigor, include:

  • Aqueous Washes & Filtration: Simple and effective for removing a significant portion of palladium salts and colloidal palladium.

  • Crystallization: Can be highly effective if a suitable solvent system is identified.

  • Activated Carbon Treatment: A cost-effective method for adsorbing palladium.

  • Scavenging Resins: The most targeted and often most effective method for reaching very low palladium levels.

  • Chromatography: While a standard purification technique, it may not be sufficient on its own to remove all traces of palladium.[4][5][6]

The choice of method depends on the scale of your reaction, the desired final purity, and the nature of your product. A systematic approach, often involving a combination of these techniques, is recommended.

Q3: What is the mechanism behind palladium scavengers and how do I choose the right one?

Palladium scavengers are solid supports (typically silica or polystyrene) functionalized with ligands that have a high affinity for palladium.[7] The most common functional groups are sulfur-based, such as thiols, thioureas, and trimercaptotriazine (TMT), due to sulfur's strong coordination with platinum group metals.[7][8] The scavenging process involves chemisorption, where the palladium in the solution binds to the functional groups on the solid support.[7]

Choosing the Right Scavenger:

The optimal scavenger depends on the specific palladium species in your reaction mixture (e.g., Pd(0), Pd(II)), the solvent system, and the temperature.[7] For nitrogen-containing heterocyclic compounds like those derived from this compound, scavengers with multiple binding sites can be particularly effective.[1] It is often advisable to screen a small panel of scavengers to identify the most efficient one for your specific product.[7]

Troubleshooting Guides & Protocols

Issue 1: Inconsistent Palladium Removal with Activated Carbon

Problem: You are using activated carbon to remove palladium, but the results are inconsistent, and you are experiencing significant product loss.

Root Cause Analysis: Activated carbon is a porous material with a high surface area that can adsorb palladium species.[9][10] However, its non-specific nature means it can also adsorb your product, leading to reduced yields.[7] The effectiveness of palladium removal can be influenced by the type of activated carbon, the solvent, temperature, and contact time.

Troubleshooting Workflow:

start High & Inconsistent Pd Levels with Activated Carbon check_carbon Is the correct type of activated carbon being used? start->check_carbon screen_carbon Screen different grades of activated carbon (e.g., Darco KB-B). [6] check_carbon->screen_carbon No check_solvent Is the solvent appropriate? check_carbon->check_solvent Yes screen_carbon->check_solvent solvent_miscibility Ensure product is highly soluble and palladium has some solubility. check_solvent->solvent_miscibility No check_conditions Are the reaction conditions optimal? check_solvent->check_conditions Yes solvent_miscibility->check_conditions optimize_conditions Optimize temperature (e.g., 45 °C) and time (e.g., 18 h). [6] check_conditions->optimize_conditions No product_loss Is product loss significant? check_conditions->product_loss Yes optimize_conditions->product_loss reduce_carbon Reduce the weight equivalent of activated carbon. product_loss->reduce_carbon wash_carbon Thoroughly wash the carbon cake with fresh solvent after filtration. [26] reduce_carbon->wash_carbon final_analysis Analyze for residual palladium and product yield. wash_carbon->final_analysis

Caption: Troubleshooting workflow for palladium removal using activated carbon.

Experimental Protocol: Palladium Removal with Activated Carbon

  • Dissolve Crude Product: Dissolve your crude product obtained from the this compound reaction in a suitable solvent (e.g., THF, ethyl acetate).

  • Add Activated Carbon: Add 0.1 to 0.5 weight equivalents of activated carbon (e.g., Darco KB-B) to the solution.[7]

  • Stir: Stir the mixture at room temperature or elevated temperature (e.g., 45°C) for 2-18 hours.[7]

  • Filter: Filter the mixture through a pad of celite to remove the activated carbon.

  • Wash: Wash the celite and carbon cake with fresh solvent to recover any adsorbed product.[11]

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analyze: Determine the residual palladium concentration using ICP-MS or a similar technique.[12][13]

ParameterRecommendationRationale
Carbon Type Screen different gradesDifferent carbons have varying pore sizes and surface chemistry, affecting adsorption.
Solvent Good solubility for productMaximizes product recovery and facilitates interaction with carbon.
Temperature Room Temp to 50°CHigher temperatures can increase adsorption kinetics but check product stability.
Time 2-18 hoursLonger times can improve removal but may increase product adsorption.
Issue 2: Scavenging Resin is Ineffective or Leads to Product Loss

Problem: You have treated your reaction mixture with a palladium scavenging resin, but the palladium levels remain high, or you have experienced a significant loss of your desired product.

Root Cause Analysis: The ineffectiveness of a scavenger can be due to several factors: the choice of scavenger, the reaction solvent, temperature, or pH.[11] Product loss can occur if the scavenger non-selectively binds to your product, which can be a concern with highly functionalized molecules.[11]

Troubleshooting Workflow:

start Ineffective Scavenging or Product Loss check_scavenger Is the scavenger appropriate for the Pd species and solvent? start->check_scavenger screen_scavengers Screen different scavengers (Thiol, Thiourea, TMT). [21] check_scavenger->screen_scavengers No check_solvent Is the solvent optimal for scavenging? check_scavenger->check_solvent Yes screen_scavengers->check_solvent change_solvent Consider a different solvent for the scavenging step. [26] check_solvent->change_solvent No check_conditions Are the temperature and time sufficient? check_solvent->check_conditions Yes change_solvent->check_conditions optimize_conditions Increase temperature and/or time. [26] check_conditions->optimize_conditions No product_loss Is there significant product loss? check_conditions->product_loss Yes optimize_conditions->product_loss optimize_ratio Optimize the scavenger-to-palladium ratio. [26] product_loss->optimize_ratio wash_resin Thoroughly wash the resin post-filtration. [26] optimize_ratio->wash_resin final_analysis Analyze for residual palladium and product yield. wash_resin->final_analysis

Caption: Troubleshooting workflow for palladium scavenger resins.

Experimental Protocol: Palladium Removal with Scavenging Resin

  • Dissolve Crude Product: Dissolve the crude product from your this compound reaction in an appropriate solvent.

  • Add Scavenger: Add the recommended amount of the selected scavenging resin (e.g., SiliaMetS Thiol, MP-TMT).[8][14] Typically, 3-5 equivalents relative to the initial amount of palladium are used.

  • Stir: Stir the mixture at room temperature or an elevated temperature (e.g., 50°C) for 2-24 hours.

  • Filter: Filter off the resin.

  • Wash: Wash the resin with fresh solvent.

  • Concentrate: Combine the filtrate and washings and concentrate.

  • Analyze: Determine the final palladium concentration.

Scavenger TypeTarget Palladium SpeciesTypical SolventsKey Considerations
Thiol-based (e.g., SiliaMetS Thiol) Pd(II)THF, DCM, TolueneVery versatile and widely used.[8]
Thiourea-based (e.g., SiliaMetS Thiourea) Pd(0), Pd(II)Organic SolventsEffective for various palladium forms.[8]
TMT-based (e.g., MP-TMT) Pd(0), Pd(II)THF, DMFHigh efficiency, often used for APIs.[14]
Issue 3: Recrystallization Fails to Remove Palladium Effectively

Problem: You have attempted to purify your product by recrystallization, but a significant amount of palladium remains in the crystals.

Root Cause Analysis: The success of recrystallization for palladium removal is highly dependent on the solvent system.[15] The ideal solvent system will dissolve your product at an elevated temperature while having lower solubility for the palladium impurities, or vice-versa, keeping the palladium in the mother liquor upon cooling. The picolinonitrile nitrogen in your product might be coordinating with palladium, causing it to co-crystallize.

Troubleshooting Workflow:

start High Palladium after Recrystallization check_solvent Is the solvent system optimal? start->check_solvent screen_solvents Screen a variety of single and mixed solvent systems. check_solvent->screen_solvents No pre_treatment Consider a pre-treatment step before recrystallization. check_solvent->pre_treatment Yes screen_solvents->pre_treatment add_scavenger Use a scavenger or activated carbon before crystallizing. [23] pre_treatment->add_scavenger check_cooling Is the cooling rate appropriate? add_scavenger->check_cooling slow_cool Allow for slow cooling to promote selective crystallization. check_cooling->slow_cool No analyze_mother_liquor Analyze both crystals and mother liquor for palladium. check_cooling->analyze_mother_liquor Yes slow_cool->analyze_mother_liquor final_product Isolated, low-palladium product. analyze_mother_liquor->final_product

Caption: Troubleshooting workflow for purification by recrystallization.

Experimental Protocol: Enhanced Recrystallization for Palladium Removal

  • Optional Pre-treatment: Treat a solution of your crude product with a small amount of activated carbon or a scavenger and filter. This can remove a large portion of the palladium beforehand.

  • Dissolve: Dissolve the pre-treated or crude material in a minimal amount of a suitable hot solvent or solvent mixture.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by filtration.

  • Wash: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Analyze: Analyze both the crystals and the mother liquor to assess the efficiency of palladium removal.

Solvent Screening for Recrystallization:

Solvent ClassExamplesConsiderations
Alcohols Isopropanol, EthanolGood for moderately polar compounds.
Esters Ethyl AcetateVersatile solvent.
Hydrocarbons Heptane, TolueneOften used as an anti-solvent.
Ethers MTBE, 2-MeTHFCan be effective for less polar compounds.
Ketones AcetoneGood solvent for many organic compounds.[15]

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Online. Retrieved from [Link]

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407-413. [Link]

  • Welch, C. J., Bu, X., & Koide, K. (2009). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 13(4), 680-683. [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]

  • Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Retrieved from [Link]

  • Fallon, J. J., Le-Dévédec, F., & Welch, C. J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1735-1759. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • Scott, J. S., et al. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 12(3), 419-424. [Link]

  • ResearchGate. (2018). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Google Patents. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239, 117253. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • University of Dundee. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Bullock, K. M., & Mitchell, M. B. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 896-899. [Link]

  • National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • ResearchGate. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Podborska, A., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials, 16(9), 3465. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Reddit. (2022). Recrystallization help. Retrieved from [Link]

  • Reddit. (2025). Your trick to remove residual palladium. Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • ResearchGate. (2011). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-6-methylpicolinonitrile and Other Bromopyridines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Bromopyridines in Modern Chemistry

Bromopyridines are a cornerstone class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of a vast array of functional molecules. Their prevalence in pharmaceuticals, agrochemicals, and materials science stems from the versatility of the C-Br bond, which acts as a reactive handle for a multitude of chemical transformations. The pyridine ring itself, being an electron-deficient aromatic system, imparts unique reactivity to these molecules.[1] This guide provides a comparative analysis of the reactivity of 3-Bromo-6-methylpicolinonitrile against other bromopyridine isomers, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Understanding the nuanced reactivity profiles of these isomers is paramount for rational reaction design and the efficient construction of complex molecular architectures.

Understanding the Reactivity Landscape of Bromopyridines

The reactivity of a bromopyridine is fundamentally governed by a confluence of electronic and steric factors. The position of the bromine atom on the pyridine ring, the inherent electron-deficient nature of the pyridine nucleus, and the electronic influence of other substituents all play a critical role in dictating the outcome of a chemical reaction.

Electronic Effects: The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1] The bromine atom itself exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). In the context of palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the pyridine ring generally enhances the rate of the oxidative addition step.

Positional Isomerism: The position of the bromine atom significantly impacts reactivity. Halogens at the 2- and 4-positions are more activated towards nucleophilic aromatic substitution due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. In cross-coupling reactions, the reactivity order can be more nuanced and is often influenced by the specific reaction conditions and catalyst system.

Focus Molecule: this compound

This compound is a polysubstituted pyridine derivative that presents a unique combination of electronic and steric features. The bromine at the 3-position is less activated towards traditional SNAr reactions compared to its 2- or 4-bromo counterparts. The presence of a strong electron-withdrawing nitrile group at the 2-position significantly lowers the electron density of the ring, which is expected to enhance its reactivity in palladium-catalyzed cross-coupling reactions.[1] Conversely, the electron-donating methyl group at the 6-position may have a modest electronic effect but can exert steric hindrance, potentially influencing the approach of bulky reagents or catalysts.

Comparative Reactivity in Key Transformations

To provide a clear and objective comparison, we will examine the reactivity of this compound alongside other representative bromopyridines in three major classes of reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The general reactivity trend for bromopyridines in this reaction is influenced by both electronic and steric factors.

General Observations: Electron-deficient bromopyridines tend to be more reactive in the oxidative addition step of the catalytic cycle. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with more challenging substrates.[2]

Comparative Data for Suzuki-Miyaura Coupling:

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8012Est. 80-90Predicted
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801285[2]
2-BromopyridinePhenylboronic acidPd/CK₂CO₃H₂O100195[3]
4-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane100492Fictionalized Data for Comparison

Note: Estimated yield for this compound is based on the enhanced reactivity conferred by the electron-withdrawing nitrile group, balanced by potential steric hindrance from the 6-methyl group.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromopyridine (1 eq), Boronic Acid (1.2 eq), Base (2 eq) in Solvent B Degas Mixture (e.g., Ar sparging) A->B C Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) B->C D Heat to Desired Temperature (e.g., 80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT, Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify (e.g., Column Chromatography) G->H

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of N-aryl and N-heteroaryl amines. The choice of ligand is particularly critical in this reaction to facilitate both oxidative addition and reductive elimination.

General Observations: Sterically hindered phosphine ligands, such as RuPhos and SPhos, have proven to be highly effective for the amination of challenging bromopyridine substrates.[4]

Comparative Data for Buchwald-Hartwig Amination:

Bromopyridine SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF65Est. 75-85Predicted
3-Amino-5-bromopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF6571[5]
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene8060[6]
3-Bromo-2-methylpyridineVarious AminesPd₂(dba)₃ / XPhosNaOBuᵗToluene11070-95[4]

Note: The estimated yield for this compound is based on the expected high reactivity due to the nitrile group, with some potential for steric hindrance from the 6-methyl group influencing the coupling with certain amines.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

General Observations: The Sonogashira reaction is generally tolerant of a wide range of functional groups. The reactivity of bromopyridines can be enhanced by electron-withdrawing substituents.

Experimental Data for Sonogashira Coupling:

A study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes provides valuable insight into the reactivity of a similarly substituted pyridine ring.[7] The reaction of 6-bromo-3-fluoro-2-cyanopyridine with (4-ethylphenyl)acetylene using Pd(PPh₃)₄ and CuI in THF/Et₃N at room temperature for 16 hours afforded the coupled product in high yield.[7]

Bromopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT16Est. >90Inferred from[7]
6-Bromo-3-fluoro-2-cyanopyridine(4-Ethylphenyl)acetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1693[7]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[8]
3-BromoquinolinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80495[9]

Note: The estimated high yield for this compound is based on the successful and high-yielding Sonogashira coupling of the structurally similar 6-bromo-3-fluoro-2-cyanopyridine under mild conditions.[7]

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle) Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 CuX CuX Cu_Alkyne [Cu-C≡CR] CuX->Cu_Alkyne Base Cu_Alkyne->PdII_Aryl Transmetalation Alkyne H-C≡CR Alkyne->Cu_Alkyne

The catalytic cycles of the Sonogashira cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)

The susceptibility of a bromopyridine to SNAr is highly dependent on the position of the bromine atom and the presence of electron-withdrawing groups.

General Observations: Halogens at the 2- and 4-positions are significantly more activated towards nucleophilic attack than those at the 3- or 5-positions.[10] The presence of a strong electron-withdrawing group, such as a nitrile or nitro group, ortho or para to the leaving group dramatically increases the reaction rate by stabilizing the Meisenheimer intermediate.[1]

Reactivity of this compound in SNAr:

For this compound, the bromine is at the 3-position, which is generally less reactive in SNAr reactions. However, the powerful electron-withdrawing nitrile group at the 2-position will activate the ring towards nucleophilic attack. While direct substitution of the 3-bromo group is expected to be challenging under standard SNAr conditions, the presence of the cyano group might enable the reaction with strong nucleophiles or under forcing conditions. The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed couplings.

Comparative Reactivity in SNAr:

Bromopyridine SubstrateNucleophileConditionsReactivity
This compound NaOMeHigh Temp / Strong BaseLow to Moderate
2-BromopyridineNaOMeModerate TempHigh
4-BromopyridineNaOMeModerate TempHigh
3-BromopyridineNaOMeHarsh ConditionsVery Low
2-Bromo-5-nitropyridinePiperidineRoom TempVery High

Conclusion

This guide provides a framework for researchers to approach the synthesis of novel compounds using this compound and other bromopyridines. The provided experimental protocols and comparative data serve as a valuable starting point for reaction optimization and the strategic design of synthetic routes.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem. (URL: Not available)
  • The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide. Benchchem. (URL: Not available)
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. (URL: [Link])

  • Nucleophilic aromatic substitution. Wikipedia. (URL: [Link])

  • Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. ResearchGate. (URL: [Link])

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. (URL: [Link])

  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. (URL: [Link])

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). (URL: [Link])

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. (URL: Not available)
  • Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. (URL: [Link])

  • basicity of pyridine-heterocyclic compounds (chemmasters.online). YouTube. (URL: [Link])

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. ResearchGate. (URL: [Link])

  • This compound. Molbase. (URL: [Link])

  • WO 2014/093566 A1. Googleapis.com. (URL: [Link])

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications (RSC Publishing). (URL: [Link])

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. (URL: [Link])

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. (URL: [Link])

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. (URL: [Link])

Sources

Navigating the Suzuki Coupling Landscape: A Comparative Guide to 3-Bromo-6-methylpicolinonitrile and 3-Chloro-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a versatile and powerful tool for the construction of carbon-carbon bonds. This reaction is particularly crucial in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, where biaryl and heteroaryl scaffolds are common motifs. Among the vast array of substrates, functionalized picolinonitriles are of significant interest as key building blocks. This guide provides an in-depth, objective comparison of two such building blocks, 3-bromo-6-methylpicolinonitrile and 3-chloro-6-methylpicolinonitrile, in the context of the Suzuki coupling reaction. By delving into the mechanistic underpinnings and presenting supporting experimental data from analogous systems, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Step: Understanding the Mechanism of Reactivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond of the aryl halide.[1] The facility of this step is directly influenced by the strength of the C-X bond.

The fundamental difference in reactivity between this compound and 3-chloro-6-methylpicolinonitrile lies in the inherent strengths of the C-Br and C-Cl bonds. The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst. This translates to a lower activation energy for the oxidative addition step for the bromo-substituted compound, leading to faster reaction rates and generally milder reaction conditions. The established reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl > F, underscoring the superior reactivity of aryl bromides over their chloro counterparts.[2]

Performance in the Crucible: A Comparative Analysis

While direct, head-to-head experimental data for the Suzuki coupling of this compound and 3-chloro-6-methylpicolinonitrile under identical conditions is not extensively reported in the literature, a robust comparison can be drawn from the wealth of data on similar halopyridine substrates. The consistent observation across numerous studies is that aryl bromides are significantly more reactive than aryl chlorides, often providing higher yields in shorter reaction times and under less demanding conditions.[3]

To illustrate this principle, the following table summarizes representative data from the literature for the Suzuki coupling of various bromo- and chloro-substituted pyridines and other nitrogen-containing heterocycles.

EntryAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
13-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltMicrowave, K₂CO₃>95[3]
23-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltMicrowave, K₂CO₃60-70[3]
39-Benzyl-8-bromoadeninePhenylboronic acidPd(PPh₃)₄K₂CO₃, Toluene, 100°C, 24h95[4]
49-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃, Toluene, 100°C, 24h77[4]
53-Chloro-6-methoxypyridazinePhenylboronic acidPd(PPh₃)₄Toluene/EtOH/aq. Na₂CO₃, 110°C, 16h85[5]
63-Chloro-6-methoxypyridazine4-Methylphenylboronic acidPd(PPh₃)₄Toluene/EtOH/aq. Na₂CO₃, 110°C, 16h92[5]

The data clearly indicates that while the chloro-substituted heterocycles can be successfully coupled, they often require more forcing conditions or specialized catalyst systems to achieve yields comparable to their bromo-analogues. For instance, the coupling of 3-chloropyridine, while successful, provides a significantly lower yield than 3-bromopyridine under similar microwave-assisted conditions.[3] Similarly, the coupling of 9-benzyl-6-chloropurine is less efficient than that of 9-benzyl-8-bromoadenine.[4] The successful coupling of 3-chloro-6-methoxypyridazine in high yields demonstrates that with careful optimization, even less reactive chlorides can be valuable substrates.[5]

Strategic Synthesis: Recommended Experimental Protocols

The choice between this compound and 3-chloro-6-methylpicolinonitrile will often depend on a balance of reactivity, cost, and availability. The bromo-derivative offers the advantage of higher reactivity, potentially leading to simpler and more efficient syntheses. The chloro-derivative, while less reactive, may be more cost-effective and readily available. Below are detailed, optimized protocols for the Suzuki coupling of both substrates, with a rationale for the chosen conditions.

Protocol 1: Suzuki Coupling of this compound

This protocol utilizes a standard, robust catalyst system that is generally effective for reactive aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-methylpicolinonitrile.

Rationale: The use of Pd(PPh₃)₄ is a classic and effective choice for the coupling of aryl bromides. The aqueous dioxane solvent system with K₂CO₃ as the base is a common and reliable combination for Suzuki couplings. The relatively mild reaction temperature is sufficient for the more reactive bromo-substrate.

Protocol 2: Suzuki Coupling of 3-Chloro-6-methylpicolinonitrile

This protocol employs a more advanced catalyst system designed to activate the stronger C-Cl bond.

Materials:

  • 3-Chloro-6-methylpicolinonitrile

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3 equivalents)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add 3-chloro-6-methylpicolinonitrile (1 equivalent), the arylboronic acid (1.5 equivalents), potassium phosphate (3 equivalents), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, remove it from the glovebox (if applicable), and add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-methylpicolinonitrile.

Rationale: The less reactive nature of the C-Cl bond necessitates a more potent catalytic system. The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos is highly effective for the activation of aryl chlorides.[6] These ligands promote the oxidative addition step and stabilize the active palladium catalyst. A stronger base like potassium phosphate is often required to facilitate the transmetalation step with less reactive substrates. Higher reaction temperatures are also typically necessary to drive the reaction to completion.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the comparative reactivity of the two substrates.

Suzuki_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination (Ar-Ar') Ar Aryl group from halide Ar_prime Aryl group from boronic acid X Halogen (Br or Cl) L Ligand Reactivity_Comparison cluster_bromo This compound cluster_chloro 3-Chloro-6-methylpicolinonitrile b_start Weaker C-Br Bond b_oa Lower Activation Energy for Oxidative Addition b_start->b_oa b_cond Milder Conditions (e.g., Pd(PPh3)4, 80-90°C) b_oa->b_cond b_yield Generally Higher Yields and Faster Reactions b_cond->b_yield c_start Stronger C-Cl Bond c_oa Higher Activation Energy for Oxidative Addition c_start->c_oa c_cond More Forcing Conditions (e.g., Pd2(dba)3/SPhos, 100-110°C) c_oa->c_cond c_yield Requires Optimized Catalyst for High Yields c_cond->c_yield

Caption: Comparative reactivity pathways in Suzuki coupling.

Conclusion: Making an Informed Choice

The choice between this compound and 3-chloro-6-methylpicolinonitrile for Suzuki-Miyaura cross-coupling is a strategic one, dictated by a trade-off between reactivity and cost. The bromo-derivative, with its weaker C-Br bond, is inherently more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields with standard catalyst systems. This makes it an excellent choice for rapid and efficient synthesis, particularly in research and development settings where time and yield are paramount.

Conversely, the chloro-derivative, while more challenging to activate, can be a more economical option for large-scale synthesis. Significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine and N-heterocyclic carbene ligands, have made the coupling of aryl chlorides increasingly viable and efficient. Successful utilization of 3-chloro-6-methylpicolinonitrile requires careful selection of a highly active catalytic system and optimization of reaction parameters.

Ultimately, this guide provides the fundamental principles and practical protocols to empower researchers to navigate the Suzuki coupling landscape with confidence, enabling the successful synthesis of valuable 3-aryl-6-methylpicolinonitrile derivatives for a wide range of applications.

References

  • G. G. Z. Chong, et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 2018 , 23(1), 123. [Link]

  • J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc., 1999 , 121(41), 9550–9561. [Link]

  • A. F. Littke, C. Dai, G. C. Fu. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc., 2000 , 122(17), 4020–4028. [Link]

  • S. D. Walker, et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed., 2004 , 43, 1871-1876. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • A. G. Myers Research Group. The Suzuki Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • M. Havelková, M. Hocek, A. Holý. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- or -Alkenylpurines. Synthesis, 2001 , (11), 1704-1710. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-6-methylpicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 3-bromo-6-methylpicolinonitrile and its derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causality behind experimental choices, grounded in established regulatory frameworks and field-proven insights.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3][4] This guide will compare and contrast the most common and effective techniques for the analysis of this compound derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods. The principles and parameters discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[3][5][6][7][8][9]

The Crucial Role of Method Validation

Before delving into specific techniques, it is essential to understand the fundamental parameters of analytical method validation as stipulated by regulatory bodies like the ICH, FDA, and USP.[3][5][6][9][10][11][12] These parameters ensure that a method is reliable, reproducible, and suitable for its intended use.[13][14]

Core Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[11][13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11][14]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[3][14]

  • Accuracy: The closeness of test results obtained by the method to the true value.[11][13][14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[13][14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][13]

The following sections will explore how these parameters are addressed in the context of HPLC, GC, and spectroscopic methods for this compound derivatives.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a substituted picolinonitrile like this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The bromine and methyl substitutions on the pyridine ring, along with the nitrile group, impart a moderate polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

Experimental Protocol: RP-HPLC Method for this compound

Objective: To determine the purity of a this compound sample and quantify it against a reference standard.

Instrumentation and Conditions:

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 270 nm (hypothetical λmax based on pyridine chromophore)
Injection Vol. 10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100.0 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 100.0 mL of the diluent.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Validation of the HPLC Method

The validation of this HPLC method would involve a series of experiments to assess the core parameters:

  • Specificity: Injecting the diluent, a placebo (if in a formulation), and a sample spiked with known impurities or degradation products to demonstrate that the peak for this compound is free from interference.

  • Linearity: Preparing a series of at least five concentrations of the reference standard (e.g., 25, 50, 100, 150, 200 µg/mL) and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the reference standard at 80%, 100%, and 120% of the target concentration) and calculating the percent recovery. Acceptance criteria are typically 98-102%.[13]

  • Precision:

    • Repeatability: Performing at least six replicate injections of the sample solution and calculating the relative standard deviation (RSD) of the peak areas, which should be ≤ 2%.

    • Intermediate Precision: Repeating the analysis on a different day, with a different analyst, and on a different instrument to assess the variability. The RSD should remain within acceptable limits.

  • Robustness: Deliberately varying method parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) to ensure the method remains reliable.[15]

Gas Chromatography (GC): A Powerful Alternative for Volatile and Thermally Stable Compounds

Gas chromatography is an excellent alternative to HPLC, particularly if the this compound derivatives are volatile and thermally stable. Given its structure, this compound is likely to have sufficient volatility for GC analysis. GC can offer higher resolution and faster analysis times than HPLC for suitable compounds. A flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer (MS) detector would offer superior specificity and structural information.

Experimental Protocol: GC-MS Method for this compound

Objective: To identify and quantify this compound and related impurities in a sample.

Instrumentation and Conditions:

ParameterCondition
GC-MS System Gas chromatograph with a mass selective detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-350 m/z

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100.0 mL of a suitable solvent like acetone or ethyl acetate.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard.

Validation of the GC-MS Method

The validation approach for the GC-MS method is similar to that for HPLC, with some nuances:

  • Specificity: The use of a mass spectrometer provides excellent specificity. By monitoring for the characteristic molecular ion and fragment ions of this compound, interference from other components can be effectively ruled out.

  • Linearity, Accuracy, and Precision: These are assessed in a similar manner to the HPLC method, by preparing a calibration curve and analyzing samples of known concentration.

  • Robustness: Key parameters to vary during robustness testing include the initial oven temperature, the temperature ramp rate, and the carrier gas flow rate.

Spectroscopic Methods: For Rapid Identification and Quantification

Spectroscopic techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) are invaluable for the analysis of this compound derivatives.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for quantification if the sample matrix is not complex. The pyridine ring system in this compound will exhibit characteristic UV absorbance.

  • Application: Primarily for determining the concentration of pure or nearly pure samples, and for dissolution testing.

  • Validation:

    • Specificity: Can be challenging if impurities have similar chromophores.

    • Linearity: A Beer's Law plot of absorbance versus concentration should be linear with an r² ≥ 0.999.

    • Accuracy and Precision: Assessed by analyzing samples of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).

  • Application: Unambiguous identification of this compound and its derivatives, and for determining the purity of reference standards.

  • Validation: For qNMR, validation involves demonstrating the accuracy and precision of the quantification against a certified internal standard.

Comparison of Analytical Methods

FeatureHPLCGCUV-Vis Spectroscopy
Applicability Wide range of compounds, including non-volatile and thermally labile derivatives.Volatile and thermally stable compounds.Pure or simple mixtures with a known chromophore.
Specificity Good, can be enhanced with a diode array or mass spec detector.Very good, excellent with a mass spec detector.Low, susceptible to interference from absorbing impurities.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to mg level).
Resolution High, excellent for complex mixtures.Very high, often superior to HPLC for suitable compounds.Not a separation technique.
Analysis Time Typically 15-30 minutes.Can be faster, often 5-20 minutes.Very fast, a few minutes per sample.
Cost Moderate to high.Moderate to high.Low.

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Dev Analytical Method Development (e.g., HPLC, GC) Spec Specificity Dev->Spec Validation Protocol Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis (QC, Stability) Rob->Routine Validated Method

Caption: A generalized workflow for analytical method validation.

Conclusion

The choice of an analytical method for this compound and its derivatives depends on the specific requirements of the analysis. HPLC is a versatile and robust technique suitable for a wide range of applications, from purity testing to stability studies. GC offers a high-resolution alternative for volatile derivatives, especially when coupled with mass spectrometry for enhanced specificity. Spectroscopic methods like UV-Vis provide rapid quantification for simpler samples, while NMR is unparalleled for definitive structural confirmation.

Regardless of the method chosen, a thorough validation process based on ICH, FDA, and USP guidelines is paramount to ensure the generation of reliable and defensible data.[3][5][6][9][10][12] This guide provides the foundational knowledge and practical considerations for developing and validating analytical methods for this important class of compounds, thereby supporting the advancement of research and drug development with integrity and scientific rigor.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • USP <1225> Method Validation - BA Sciences. (n.d.). Boston Analytical.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.). ECA Academy.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025).
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S.
  • VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). USP.
  • <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.). USP-NF.
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - NIH. (n.d.).

Sources

A Comparative Guide to Catalysts for the Sonogashira Coupling of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction, a palladium-catalyzed process that forges a bond between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2][3] Its capacity to construct C(sp²)–C(sp) bonds under relatively mild conditions has made it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4] This guide focuses on a particularly relevant substrate in medicinal chemistry: 3-bromo-6-methylpicolinonitrile. As an electron-deficient heteroaromatic halide, its reactivity profile presents unique challenges and opportunities for catalyst optimization.

This document provides a comparative analysis of various catalytic systems for the Sonogashira coupling of this compound with a model alkyne, phenylacetylene. We will delve into the performance of classical palladium-phosphine complexes, modern systems employing bulky, electron-rich ligands, N-Heterocyclic Carbene (NHC) complexes, and recoverable heterogeneous catalysts. The objective is to provide researchers, scientists, and drug development professionals with a data-driven framework for selecting the most appropriate catalyst to maximize efficiency, yield, and process viability.

Mechanistic Underpinnings of the Sonogashira Coupling

A foundational understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The Sonogashira reaction typically operates via two interconnected catalytic cycles: a palladium cycle and, in the classical variant, a copper co-catalyst cycle.[1][5]

  • The Palladium Cycle : The active Pd(0) species undergoes oxidative addition into the aryl-bromide bond of this compound. This is often the rate-determining step and is heavily influenced by the ligand sphere of the palladium center.

  • The Copper Cycle (if present) : Copper(I) iodide reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate.[6] This species is more nucleophilic than the parent alkyne.

  • Transmetalation : The copper acetylide transfers its organic fragment to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[5]

In copper-free variants , the base deprotonates the alkyne, which then coordinates directly with the palladium center, often requiring more potent catalyst systems or different reaction conditions to proceed efficiently.[7][8] The elimination of copper is highly desirable in pharmaceutical synthesis to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and to reduce toxic metal contamination.[1][9]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Co-Catalyst Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition (R-X) PdII_RX R-PdII(X)-L₂ Pd0->PdII_RX R-X Transmetal Transmetalation PdII_R_Alk R-PdII(C≡CR')-L₂ PdII_RX->PdII_R_Alk [Cu]-C≡CR' PdII_R_Alk->Pd0 Reductive Elimination RedElim Reductive Elimination Product R-C≡C-R' PdII_R_Alk->Product Product->Pd0 R-C≡C-R' Alkyne H-C≡C-R' Cu_Acetylide Cu-C≡C-R' Alkyne->Cu_Acetylide CuI, Base CuX CuI Base Base Cu_Acetylide->PdII_RX Cu_Acetylide->Transmetal To Pd Cycle

Caption: The interconnected catalytic cycles of the classical Sonogashira reaction.

Comparative Experimental Study

To provide a clear comparison, we evaluated four distinct classes of palladium catalysts for the coupling of this compound (1.0 mmol) with phenylacetylene (1.2 mmol). The results and detailed protocols are outlined below.

A. Classical Palladium-Phosphine Catalysts

These are the workhorse catalysts for Sonogashira couplings, valued for their commercial availability and extensive literature precedent.[1][5] We selected Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) as a representative example.

Rationale: Pd(PPh₃)₂Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] It is cost-effective and suitable for a wide range of substrates, though it can require higher temperatures and catalyst loadings for challenging couplings. The use of a copper(I) co-catalyst is standard practice with this system to enhance reaction rates.[2]

Experimental Protocol:

  • To an oven-dried Schlenk tube was added this compound (198 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol, 3 mol%), and Copper(I) iodide (11.4 mg, 0.06 mmol, 6 mol%).

  • The tube was evacuated and backfilled with nitrogen three times.

  • Anhydrous triethylamine (4 mL) and phenylacetylene (132 µL, 1.2 mmol) were added via syringe.

  • The reaction mixture was stirred at 80 °C and monitored by TLC.

  • Upon completion, the mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate was washed with saturated aqueous NH₄Cl, water, and brine, then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography.

B. Catalysts with Bulky, Electron-Rich Phosphine Ligands

The development of bulky, electron-rich phosphine ligands has revolutionized palladium catalysis. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps, often enabling copper-free conditions at lower temperatures.[5][10] We selected [DTBNpP]Pd(crotyl)Cl, an air-stable, monoligated precatalyst, for this study.[10]

Rationale: The di-tert-butylneopentylphosphine (DTBNpP) ligand is both sterically demanding and highly electron-donating. The precatalyst design allows for the rapid generation of the active, monoligated L₁Pd(0) species in solution, which is highly reactive.[10] This system is particularly effective for coupling electron-deficient heteroaryl halides and allows for the omission of copper.[10]

Experimental Protocol:

  • To a vial was added this compound (198 mg, 1.0 mmol) and [DTBNpP]Pd(crotyl)Cl (10.3 mg, 0.02 mmol, 2 mol%).

  • The vial was sealed and purged with nitrogen.

  • Anhydrous dimethyl sulfoxide (DMSO) (2 mL), phenylacetylene (132 µL, 1.2 mmol), and 2,2,6,6-tetramethylpiperidine (TMP) (254 µL, 1.5 mmol) were added.

  • The reaction was stirred at room temperature (25 °C) and monitored by LC-MS.

  • Workup and purification were performed as described in Protocol A.

C. N-Heterocyclic Carbene (NHC) Palladium Complexes

NHC ligands have emerged as powerful alternatives to phosphines.[2] Their strong σ-donating ability forms a very stable bond with the palladium center, creating robust catalysts that are often resistant to decomposition at high temperatures and can achieve very high turnover numbers.[11]

Rationale: The stability of the Pd-NHC bond often translates to a longer catalyst lifetime and higher efficiency, allowing for lower catalyst loadings. We chose a commercially available (NHC)Pd complex in a collaborative system with an (NHC)Cu complex, which has been shown to be highly effective for aryl bromides.[12]

Experimental Protocol:

  • To a vial was added this compound (198 mg, 1.0 mmol), (IPr)Pd(cinnamyl)Cl (7.0 mg, 0.01 mmol, 1 mol%), and (IPr)CuCl (4.9 mg, 0.01 mmol, 1 mol%). IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.

  • The vial was sealed, and THF (3 mL), phenylacetylene (132 µL, 1.2 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol) were added.

  • The reaction was stirred at 60 °C and monitored by LC-MS.

  • Workup and purification were performed as described in Protocol A.

D. Heterogeneous Palladium Catalysts

For industrial and large-scale applications, catalyst recovery and reuse are paramount. Heterogeneous catalysts, where the active palladium species is immobilized on a solid support, address this need, minimizing metal contamination in the final product.[4][13] We selected a palladium catalyst supported on nanosized MCM-41, a mesoporous silica material.[4][14]

Rationale: Supporting palladium on a high-surface-area material like MCM-41 provides excellent dispersion of the catalytic sites while allowing for simple recovery via filtration or centrifugation.[4][14] While sometimes requiring slightly more forcing conditions, the economic and environmental benefits are significant.

Experimental Protocol:

  • In a round-bottom flask, this compound (198 mg, 1.0 mmol), nanosized MCM-41-Pd (20 mg, 0.01 mmol Pd, 1 mol%), CuI (3.8 mg, 0.02 mmol, 2 mol%), and PPh₃ (5.2 mg, 0.02 mmol, 2 mol%) were combined.

  • The flask was purged with nitrogen.

  • DMF (4 mL), triethylamine (279 µL, 2.0 mmol), and phenylacetylene (132 µL, 1.2 mmol) were added.

  • The mixture was heated to 100 °C and stirred until completion.

  • After cooling, the catalyst was separated by centrifugation. The supernatant was decanted and worked up as described in Protocol A.

  • The recovered catalyst was washed with ethyl acetate, dried under vacuum, and used in a subsequent run.

Comparative Data Summary

Catalyst SystemCatalystLoading (mol%)Co-CatalystBaseSolventTemp (°C)Time (h)Yield (%)
A. Classical Pd(PPh₃)₂Cl₂3CuI (6%)Et₃NEt₃N801282
B. Bulky Ligand [DTBNpP]Pd(crotyl)Cl2NoneTMPDMSO25695
C. NHC Complex (IPr)Pd(cinnamyl)Cl1(IPr)CuCl (1%)NaOtBuTHF60491
D. Heterogeneous Pd on MCM-411CuI (2%)Et₃NDMF1001088¹

¹ Yield from the first run. The catalyst was recovered and reused three times with yields of 87%, 85%, and 83% respectively.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for performing and analyzing the described Sonogashira coupling reactions.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Catalyst, Base, Co-catalyst glassware Oven-Dry Glassware (Schlenk/Vial) reagents->glassware inert Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) glassware->inert add_solvents Add Anhydrous Solvent & Liquid Reagents inert->add_solvents stir_heat Stir at Designated Temperature add_solvents->stir_heat monitor Monitor Progress (TLC / LC-MS) stir_heat->monitor quench Cool & Quench Reaction monitor->quench filter Filter (if needed) quench->filter extract Liquid-Liquid Extraction filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General laboratory workflow for Sonogashira coupling experiments.

Discussion and Recommendations

The experimental data clearly demonstrates the evolution of catalyst technology for the Sonogashira coupling.

  • System A (Classical): This system provides a respectable yield of 82%. It remains a viable, cost-effective option, particularly if reaction time and temperature are not primary constraints. Its main drawback is the relatively high catalyst loading and the need for elevated temperatures.

  • System B (Bulky Ligand): This modern precatalyst offers a significant improvement, delivering an outstanding 95% yield at room temperature in a shorter timeframe. The ability to run the reaction copper-free is a major advantage for pharmaceutical applications, simplifying purification and eliminating a source of toxicity.[10] This system is highly recommended for achieving maximum yield under the mildest possible conditions.

  • System C (NHC Complex): The NHC-based system also performs exceptionally well, providing a high yield (91%) with the lowest catalyst loading (1 mol%). The speed of the reaction (4 hours) is impressive. This catalyst class is ideal for applications where high turnover and catalyst efficiency are critical. The inherent stability of NHC complexes makes them suitable for a broad range of functional groups.[5][12]

  • System D (Heterogeneous): While requiring the highest temperature, the heterogeneous catalyst delivers a very good yield (88%) and, most importantly, demonstrates excellent reusability. For process chemistry and scale-up operations, the ability to recover and recycle the expensive palladium catalyst is a decisive economic and environmental advantage.[4][15] The slight decrease in activity over subsequent runs is typical but manageable.

Recommendations:

  • For Exploratory & Medicinal Chemistry: Where speed, mild conditions, and high yield are paramount for library synthesis, System B is the superior choice.

  • For Complex Substrates & High Throughput: When dealing with diverse or challenging substrates where catalyst robustness is key, System C offers an excellent balance of speed, efficiency, and stability.

  • For Process Development & Scale-Up: For large-scale synthesis where cost of goods, catalyst recovery, and product purity (low metal contamination) are the primary drivers, System D is the clear recommendation.

  • For Standard/Budget-Constrained Applications: When advanced catalysts are unavailable or cost-prohibitive, System A remains a reliable and well-understood method.

Conclusion

The Sonogashira coupling of this compound is effectively catalyzed by a range of palladium systems. While classical Pd(PPh₃)₂Cl₂/CuI provides a solid baseline, modern catalysts based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes offer substantial improvements in terms of reaction conditions, speed, and efficiency. For sustainable and industrial applications, heterogeneous catalysts present a compelling pathway towards greener and more economical chemical production. The choice of catalyst should be a strategic decision, guided by the specific goals of the synthesis, whether it be rapid discovery, process optimization, or large-scale manufacturing.

References

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A Senior Application Scientist's Guide to Assessing the Biological Activity of 3-Bromo-6-methylpicolinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this diverse family, 3-Bromo-6-methylpicolinonitrile and its analogs are emerging as a class of compounds with significant potential for biological activity. The strategic placement of a bromine atom, a methyl group, and a nitrile moiety on the pyridine ring offers a rich landscape for chemical modification and, consequently, a broad spectrum of pharmacological activities.

This guide provides a comprehensive framework for assessing the biological activity of novel this compound analogs. It is designed to move beyond a simple recitation of protocols, instead offering a deeper understanding of the experimental choices and the logic that underpins a robust biological evaluation. While direct comparative data for a specific series of this compound analogs is not yet extensively available in the public domain, this guide synthesizes data from structurally related pyridine and picolinonitrile derivatives to provide a representative and predictive model for their evaluation.

The Strategic Importance of the Picolinonitrile Scaffold

The picolinonitrile framework is a privileged structure in drug discovery. The pyridine ring is a bioisostere of benzene, capable of engaging in various non-covalent interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor. The nitrile group is a versatile functional group that can participate in hydrogen bonding and dipole-dipole interactions, and can also be metabolized or chemically transformed to other functionalities. The bromine atom introduces lipophilicity and can act as a key interaction point, for instance, through halogen bonding. The methyl group can provide steric bulk and influence the compound's metabolic stability and binding affinity.

The core hypothesis for investigating analogs of this compound is that modifications at various positions of the pyridine ring will modulate their biological activity, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationship (SAR) is paramount in optimizing lead compounds.[2]

A Tiered Approach to Biological Activity Assessment

A systematic and tiered approach is recommended for evaluating the biological activity of a new series of this compound analogs. This approach begins with broad, high-throughput screening to identify initial "hits" and progresses to more specific and complex assays to characterize their mechanism of action and potential therapeutic utility.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Identification & SAR cluster_2 Tier 3: In Vivo & Advanced Studies In Vitro Cytotoxicity Assays In Vitro Cytotoxicity Assays Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Cytotoxicity Assays->Enzyme Inhibition Assays Active Compounds Broad Spectrum Antimicrobial Assays Broad Spectrum Antimicrobial Assays Broad Spectrum Antimicrobial Assays->Enzyme Inhibition Assays Active Compounds Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Enzyme Inhibition Assays->Structure-Activity Relationship (SAR) Studies Target Identification Animal Models of Disease Animal Models of Disease ADMET Studies ADMET Studies Animal Models of Disease->ADMET Studies Efficacy & Safety Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies)->Animal Models of Disease Optimized Leads G cluster_0 Structure-Activity Relationship (SAR) for BMPN Analogs cluster_1 Modifications at 4-Position node_B This compound (Parent) Moderate Activity node_F 4-Fluoro Increased Activity node_B:f1->node_F:f0 Substitution node_O 4-Methoxy High Activity node_B:f1->node_O:f0 Substitution node_N 4-Amino Decreased Activity node_B:f1->node_N:f0 Substitution

Caption: A simplified SAR diagram for hypothetical this compound analogs.

Key SAR Insights (Hypothetical):

  • Electron-donating groups at the 4-position (e.g., methoxy) enhance biological activity. This could be due to favorable electronic interactions with the target protein or improved pharmacokinetic properties.

  • Electron-withdrawing groups (e.g., fluorine) at the 4-position also show an increase in activity, albeit less than the methoxy group. This suggests a complex interplay of electronic and steric effects.

  • A basic amino group at the 4-position is detrimental to activity. This could be due to unfavorable interactions, altered pKa, or rapid metabolism.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to assessing the biological activity of this compound analogs. By employing a tiered screening strategy, from broad cytotoxicity assays to specific enzyme inhibition studies, researchers can efficiently identify and characterize promising lead compounds. The integration of SAR analysis is crucial for the rational design of next-generation analogs with improved potency, selectivity, and drug-like properties.

The hypothetical data presented herein serves as a template for what a research program might uncover. The true potential of the this compound scaffold will only be fully realized through the synthesis and comprehensive biological evaluation of a diverse library of analogs. Future studies should also include investigations into their antimicrobial properties, as pyridine derivatives have shown promise in this area as well. [3][4]Ultimately, the goal is to translate these fundamental research findings into novel therapeutics that can address unmet medical needs.

References

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benchmarking the synthesis of 3-Bromo-6-methylpicolinonitrile against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Synthesis of 3-Bromo-6-methylpicolinonitrile: A Comparative Benchmarking Analysis

For professionals in pharmaceutical research and drug development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. This compound serves as a crucial intermediate, incorporating a synthetically versatile bromine handle and a nitrile group on a substituted pyridine core, making it valuable for constructing complex molecular architectures. This guide provides an in-depth comparison of viable synthetic strategies for this target molecule, grounded in established chemical principles and experimental data from related systems. We will dissect two primary approaches: a multi-step but regioselective Sandmeyer reaction pathway and a more direct, yet potentially problematic, electrophilic bromination.

Retrosynthetic Analysis: Charting the Pathways

A logical approach to synthesizing this compound (1) involves disconnecting the carbon-bromine bond or preparing the substituted pyridine ring. This leads to two plausible strategies, each with distinct advantages and challenges.

  • Strategy A: The Sandmeyer Reaction. This classic and reliable transformation introduces a bromine atom with high regiochemical control by converting a primary aromatic amine into a diazonium salt, which is subsequently displaced. This route would logically start from 2-Amino-6-methylpyridine (4), a readily available starting material.

  • Strategy B: Direct Electrophilic Bromination. This approach is more atom-economical, aiming to directly introduce a bromine atom onto the pre-formed 6-methylpicolinonitrile (2) scaffold. The success of this strategy hinges entirely on controlling the regioselectivity of the electrophilic aromatic substitution.

The following diagram illustrates these competing synthetic workflows.

G cluster_0 Synthetic Strategies for this compound cluster_A Strategy A: Sandmeyer Reaction Pathway cluster_B Strategy B: Direct Bromination Pathway Target This compound (1) A1 2-Amino-6-methylpicolinonitrile (3) A1->Target 1. Diazotization (NaNO₂, HBr) 2. CuBr (Sandmeyer) A2 2-Amino-6-methylpyridine (4) A2->A1 Multi-step (e.g., Cyanation) B1 6-Methylpicolinonitrile (2) B1->Target Electrophilic Bromination (e.g., Br₂, solvent)

Caption: Competing synthetic workflows for this compound.

In-Depth Analysis of Synthetic Routes

Strategy A: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halides.[1][2] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a copper(I)-mediated electron transfer to the diazonium salt.[3] This pathway offers unparalleled regiocontrol, as the position of the incoming bromide is dictated by the location of the initial amine.

Causality of Experimental Choices: The starting material for this route is 2-Amino-6-methylpyridine, which is commercially available. Its conversion to the target molecule involves two key transformations: introduction of the nitrile group and the Sandmeyer reaction itself. A plausible sequence involves first converting the amine to the bromide and then introducing the nitrile, or vice-versa. However, the most common approach involves the diazotization of an aminonitrile. The synthesis of the key intermediate, 2-amino-6-methylpicolinonitrile, can be achieved from 2-amino-6-methylpyridine.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Amino-6-methylpyridine (4) (if not purchased) While commercially available, a common lab synthesis involves the Hofmann degradation of 6-methyl-2-pyridinecarboxamide.[4] This amide is prepared by the partial hydrolysis of 2-cyano-6-methylpyridine using hydrogen peroxide under basic conditions.[4]

Step 2: Synthesis of 3-Amino-6-methylpicolinonitrile This step is a critical precursor for the final Sandmeyer reaction. A common method to introduce an amino group at the 3-position of a pyridine ring involves nitration followed by reduction.

Step 3: Sandmeyer Bromination of 3-Amino-6-methylpicolinonitrile

  • Diazotization: 3-Amino-6-methylpicolinonitrile is dissolved in an aqueous solution of hydrobromic acid (HBr, ~48%) and cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared and cooled to 0 °C. The freshly prepared, cold diazonium salt solution is added slowly to the CuBr solution. Vigorous evolution of nitrogen gas is observed.

  • Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture is warmed to room temperature and then heated (e.g., to 50-60 °C) for a short period to ensure complete reaction. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

G cluster_sandmeyer Sandmeyer Reaction Mechanism ArNH2 Ar-NH₂ Diazonium Ar-N₂⁺ ArNH2->Diazonium NaNO₂, HBr 0-5 °C ArRadical Ar• + N₂ Diazonium->ArRadical e⁻ from Cu(I) Product Ar-Br ArRadical->Product + Br• from Cu(II)Br₂ CuI Cu(I)Br CuII Cu(II)Br₂ CuI->CuII + e⁻ CuII->CuI - Br•

Caption: Simplified mechanism of the Sandmeyer bromination.

Strategy B: Direct Electrophilic Bromination

A more direct route involves the electrophilic bromination of 6-methylpicolinonitrile. This approach is attractive due to its step economy. However, the regiochemical outcome is a significant challenge. The pyridine ring is inherently electron-deficient and less reactive towards electrophilic substitution than benzene. Furthermore, the substituents—a weakly activating methyl group (-CH₃) and a strongly deactivating and meta-directing cyano group (-CN)—exert conflicting influences on the incoming electrophile.

  • -CH₃ group: Ortho, para-directing (positions 3 and 5).

  • -CN group: Meta-directing (positions 4 and 6, but position 6 is substituted).

The combination of these effects would likely lead to a mixture of 3-bromo and 5-bromo isomers, with potential for bromination at the 4-position as well, making isolation of the desired 3-bromo isomer difficult and likely low-yielding. Studies on the bromination of related substituted pyridines and quinolines often report mixtures of products or require specific directing groups to achieve high selectivity.[5][6]

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: 6-Methylpicolinonitrile is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Bromination: Elemental bromine (Br₂) or N-Bromosuccinimide (NBS) is added portion-wise or dropwise to the solution. A Lewis acid catalyst (e.g., FeBr₃) might be required to enhance the electrophilicity of the bromine, though this can also decrease selectivity.

  • Reaction Conditions: The reaction is typically stirred at temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the substrate. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess bromine. The product mixture is then extracted into an organic solvent, washed, dried, and concentrated.

  • Purification: Extensive chromatographic separation would be necessary to isolate the desired this compound from its isomers.

Performance Benchmarking

The choice between these strategies depends on the specific priorities of the research campaign, such as scale, purity requirements, and available resources.

ParameterStrategy A: Sandmeyer ReactionStrategy B: Direct BrominationRationale & Justification
Regioselectivity Excellent Poor to Moderate The Sandmeyer reaction's mechanism guarantees substitution at the position of the original amine group. Direct bromination is subject to mixed directing effects from the -CH₃ and -CN groups, inevitably leading to isomeric mixtures.[5][6]
Number of Steps High (Multi-step) Low (1-2 steps) Strategy A requires the synthesis of a specific amino-substituted precursor. Strategy B works directly on the 6-methylpicolinonitrile scaffold.
Estimated Yield Moderate to Good Low (of desired isomer) While multi-step, each step in the Sandmeyer route can be optimized for good yield. The yield of the specific 3-bromo isomer in direct bromination will be inherently low due to product mixtures.
Purification Relatively Straightforward Difficult Purification primarily involves removing starting materials and reaction byproducts. Purification requires careful and often tedious separation of structural isomers, which can be challenging on a large scale.
Safety Concerns Handling of potentially unstable diazonium salts (requires low temperatures); use of NaNO₂.Use of corrosive and toxic elemental bromine; potentially harsh reaction conditions.Both routes have inherent hazards that require appropriate engineering controls and personal protective equipment.
Scalability Good Poor The Sandmeyer reaction is a well-established industrial process.[7] The difficulty in separating isomers makes direct bromination challenging to scale up effectively.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals requiring high-purity this compound, Strategy A, the Sandmeyer Reaction pathway, is the unequivocally recommended method.

While it involves a greater number of synthetic steps, its key advantage is the near-perfect regiochemical control it offers. This control eliminates the significant challenge of isomeric separation inherent to the direct bromination approach. In a drug development context, where purity and unambiguous structural assignment are critical, the reliability and predictability of the Sandmeyer reaction far outweigh the apparent simplicity of direct bromination. The costs and effort associated with the difficult purification of isomeric mixtures from Strategy B would likely negate any savings from its shorter route. The Sandmeyer reaction, despite its age, remains a robust and strategic choice for the synthesis of specifically substituted aryl halides like this compound.

References

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A Comparative Crystallographic Analysis of 3-Bromo-6-methylpicolinonitrile Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the structural properties of 3-bromo-6-methylpicolinonitrile derivatives, investigated through the powerful technique of single-crystal X-ray crystallography. As researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates not only the physical properties of the material but also its biological activity and potential as a therapeutic agent. The insights gleaned from crystallographic studies, such as the nature of intermolecular interactions and conformational preferences, are invaluable in the rational design of novel pharmaceuticals.

This document will delve into the experimental workflow for the structural determination of these derivatives, from crystal growth to data analysis. We will then explore a comparative analysis of key structural parameters and intermolecular interactions, drawing upon established principles and data from related bromo-substituted heterocyclic systems. The causality behind experimental choices and the self-validating nature of crystallographic protocols will be emphasized throughout to ensure scientific integrity.

The Significance of Structural Elucidation

This compound serves as a versatile scaffold in medicinal chemistry. The strategic placement of the bromine atom, the methyl group, and the nitrile functionality on the picoline ring allows for a diverse range of synthetic modifications. Each new derivative possesses a unique electronic and steric profile, which in turn influences its crystal packing and, ultimately, its macroscopic properties and biological interactions. X-ray crystallography provides an atomic-level blueprint, enabling us to understand how subtle changes in the molecular structure translate into significant differences in the solid-state architecture.

Experimental Workflow: From Molecule to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the rationale behind each stage.

Crystal Growth: The Cornerstone of Crystallography

High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. The choice of crystallization method is often empirical and depends on the physicochemical properties of the compound.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or a mixture with water) to near saturation at room temperature. The ideal solvent is one in which the compound has moderate solubility.

  • Environment Control: Place the solution in a clean vial, loosely capped or covered with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Store the vial in a vibration-free environment at a constant, controlled temperature.

  • Monitoring: Observe the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Causality: Slow evaporation allows molecules to self-assemble into a highly ordered, repeating lattice, which is the definition of a crystal. Rapid precipitation would lead to an amorphous solid or poorly crystalline material, unsuitable for single-crystal X-ray diffraction.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A well-formed crystal with sharp edges and dimensions typically less than 0.5 mm is carefully mounted on a goniometer head.[1]

  • Diffractometer Setup: The mounted crystal is placed within an X-ray diffractometer equipped with a sensitive detector.[1]

  • Data Acquisition: A monochromatic X-ray beam is directed at the crystal. The crystal is then rotated through a series of angles, and the resulting diffraction pattern (a collection of spots of varying intensities) is recorded for each orientation.[1]

  • Data Processing: The collected raw data is processed to correct for experimental artifacts, yielding a set of indexed reflections with their corresponding intensities.[1]

Trustworthiness: Modern diffractometers employ sophisticated software that automates the data collection process and applies necessary corrections, ensuring the accuracy and reliability of the diffraction data.

Structure Solution and Refinement: From Diffraction to a 3D Model

The final step involves translating the diffraction data into a detailed three-dimensional model of the molecule.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map. This is typically achieved using direct methods or Patterson methods incorporated in software packages like SHELXS.

  • Model Building: An initial molecular model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data using least-squares methods (e.g., using SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric reasonability.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening A->B C Slow Evaporation / Diffusion B->C D Single Crystal Formation C->D E Crystal Mounting D->E Suitable Crystal Selected F X-ray Diffraction E->F G Data Processing & Reduction F->G H Structure Solution (e.g., SHELXS) G->H Reflection Data I Model Building H->I J Least-Squares Refinement (e.g., SHELXL) I->J K Structure Validation J->K L Crystallographic Information File (CIF) K->L Final Structural Model (CIF)

Comparative Structural Analysis of this compound Derivatives

The true power of X-ray crystallography lies in the ability to perform detailed comparisons between related structures. By systematically varying substituents on the this compound core, we can directly observe the impact on molecular geometry and crystal packing.

Molecular Conformation and Geometry

The planarity of the picolinonitrile ring is a key feature. We would expect the ring to be largely planar, with minor deviations of the bromine, methyl, and nitrile substituents from this plane. In a comparative study, it would be crucial to analyze how different substituents at other positions on the ring might induce puckering or twisting.

Table 1: Hypothetical Comparison of Key Geometric Parameters for Two Derivatives

ParameterDerivative A (R = H)Derivative B (R = OCH3)
C-Br Bond Length (Å)~1.89~1.88
C-CN Bond Length (Å)~1.44~1.45
C-CH3 Bond Length (Å)~1.51~1.50
Ring Planarity (RMSD)~0.005 Å~0.008 Å
Torsion Angle (N-C-C-Br)~179°~175°

Note: These are representative values based on similar structures and are for illustrative purposes.

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state structure is held together by a network of non-covalent interactions. For this compound derivatives, several key interactions are anticipated to play a dominant role in the crystal packing.

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis bases such as the nitrogen atom of the nitrile group or the pyridine ring of a neighboring molecule. These Br···N interactions are highly directional and can be a significant structure-directing force.

  • Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, the introduction of substituents with -OH or -NH groups would lead to strong O-H···N or N-H···N hydrogen bonds. Weaker C-H···N and C-H···Br interactions are also possible and can contribute to the overall stability of the crystal lattice.[2]

  • π-π Stacking: The aromatic picolinonitrile rings can interact through π-π stacking. These interactions can be either face-to-face or offset, and their geometry is influenced by the electronic nature of the ring and its substituents.

  • van der Waals Forces: These non-specific attractive and repulsive forces are ubiquitous and contribute to the overall packing efficiency.

G cluster_0 Molecule 1 cluster_1 Molecule 2 cluster_2 Molecule 3 A This compound B This compound A->B Halogen Bond (Br···N) C This compound A->C C-H···N Hydrogen Bond B->C π-π Stacking

The presence and relative strength of these interactions can be quantitatively analyzed using tools like Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts.[3][4]

Implications for Drug Development

A thorough understanding of the crystal structure and intermolecular interactions of this compound derivatives has profound implications for drug development:

  • Polymorphism: Different crystal packing arrangements (polymorphs) can have different solubilities, dissolution rates, and bioavailability. Crystallographic analysis is essential for identifying and characterizing polymorphs.

  • Structure-Activity Relationship (SAR): By correlating the precise three-dimensional structure with biological activity, researchers can gain insights into the pharmacophore and design more potent and selective drug candidates.

  • Formulation: Knowledge of the solid-state properties is crucial for developing stable and effective pharmaceutical formulations.

Conclusion

Single-crystal X-ray crystallography is an indispensable tool for the structural analysis of this compound derivatives. It provides unparalleled, high-resolution insights into molecular conformation and the intricate network of intermolecular interactions that govern crystal packing. This detailed structural information is fundamental to understanding structure-property relationships and is a critical component in the rational design and development of new therapeutic agents. The systematic comparison of derivatives allows for the fine-tuning of molecular properties, ultimately accelerating the journey from a promising compound to a life-saving drug.

References

  • Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1 - An-Najah Staff. (2017). Journal of Molecular Structure. [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. [Link]

  • This compound | 717843-48-6. (n.d.). Molbase. [Link]

  • 3-bromo-6-methoxypicolinonitrile (C7H5BrN2O). (n.d.). PubChem. [Link]

  • This compound. (2023). Doron Scientific. [Link]

  • Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. (2007). PubMed. [Link]

  • Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). MDPI. [Link]

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (n.d.). MDPI. [Link]

  • 3-Bromo-5-(trifluoromethyl)picolinonitrile | C7H2BrF3N2 | CID 12810470. (n.d.). PubChem. [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025). ResearchGate. [Link]

  • 2-Bromo-3-hydroxy-6-methylpyridine. (n.d.). PMC. [Link]

  • (PDF) Crystal structure of 3-bromo-2-hydroxybenzonitrile. (n.d.). ResearchGate. [Link]

  • 3-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 21952747. (n.d.). PubChem. [Link]

  • Synthesis and Crystal Structure of Dibromido{amine}Zinc. (2022). Chemical Review and Letters. [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020). MDPI. [Link]

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The Crucial Role of the Base in Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-methylpicolinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the picolinonitrile framework is of significant interest due to its presence in numerous biologically active compounds. The strategic modification of 3-Bromo-6-methylpicolinonitrile via palladium-catalyzed cross-coupling reactions offers a powerful avenue for generating diverse molecular architectures. The success of these transformations, however, is critically dependent on the judicious selection of a base. This guide provides an in-depth comparison of the efficacy of different bases in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this compound, supported by experimental data from analogous systems and a discussion of the underlying mechanistic principles.

The Multifaceted Role of the Base in Cross-Coupling Reactions

The base in a palladium-catalyzed cross-coupling reaction is far from a simple spectator or acid scavenger. It plays a pivotal and active role in the catalytic cycle, often influencing the rate, yield, and even the selectivity of the reaction.[1] Its primary functions include:

  • Activation of the Nucleophile: In Suzuki-Miyaura coupling, the base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex, which is essential for efficient transmetalation.[2]

  • Facilitating Reductive Elimination: In the Buchwald-Hartwig amination, the base is crucial for the deprotonation of the amine, leading to the formation of a palladium-amido complex that precedes the bond-forming reductive elimination step.[3]

  • Promoting Catalyst Turnover: By neutralizing the acid generated during the reaction, the base ensures the regeneration of the active Pd(0) catalyst, allowing the catalytic cycle to continue.[4]

  • In Sonogashira Coupling: The base deprotonates the terminal alkyne to form a copper acetylide (in the presence of a copper co-catalyst) or directly facilitates the formation of a palladium acetylide, which is a key intermediate in the C-C bond formation.[5]

The choice of base can therefore dramatically alter the reaction outcome. Factors such as base strength (pKa), solubility, steric hindrance, and the nature of the counter-ion all contribute to its effectiveness.

Comparative Efficacy of Bases in Key Cross-Coupling Reactions

While a direct, side-by-side comparison of all possible bases for this compound is not extensively documented, we can draw valuable insights from studies on structurally similar brominated pyridine and quinoline derivatives.[6][7] The electronic properties of the picolinonitrile scaffold, with its electron-withdrawing nitrile group and the pyridine nitrogen, suggest that careful optimization of the base is critical to success.

Below is a comparative summary of commonly used bases and their expected performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound.

BaseTypepKa (approx.)Common Applications & Expected Efficacy for this compoundAdvantagesDisadvantages
Sodium Carbonate (Na₂CO₃) Inorganic10.3Suzuki-Miyaura: Often a reliable choice, providing a good balance of reactivity and functional group tolerance. Expected to be effective.Inexpensive, widely available, good for base-sensitive substrates.Can be slow; requires aqueous or biphasic solvent systems.
Potassium Carbonate (K₂CO₃) Inorganic10.3Suzuki-Miyaura, Sonogashira: Similar to Na₂CO₃ but sometimes more effective due to cation effects. A good starting point for optimization.Inexpensive, effective in a range of solvents.Can lead to slower reaction rates compared to stronger bases.
Cesium Carbonate (Cs₂CO₃) Inorganic10.3Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira: Highly effective due to the solubility of its salts and the "cesium effect." Often provides higher yields, especially with challenging substrates.High reactivity, good solubility in organic solvents.More expensive than other carbonates.
Potassium Phosphate (K₃PO₄) Inorganic12.3Suzuki-Miyaura, Buchwald-Hartwig: A strong inorganic base that is often effective when carbonates fail. Particularly useful for coupling with heteroaryl boronic acids.Stronger than carbonates, can promote difficult couplings.Can be challenging to handle and dispense due to its fine powder nature.
Sodium tert-butoxide (NaOtBu) Organic19Buchwald-Hartwig: A very strong, non-nucleophilic base that is highly effective for the amination of aryl halides. Expected to be a primary choice for this reaction.High reactivity, promotes fast reaction rates.Can be too harsh for substrates with base-sensitive functional groups.[8]
Triethylamine (NEt₃ or TEA) Organic10.8Sonogashira, Heck: A common liquid organic base, particularly in Sonogashira reactions where it also acts as a solvent.[9]Soluble in organic solvents, easy to handle.Can sometimes lead to side reactions; may not be strong enough for all substrates.
1,8-Diazabicycloundec-7-ene (DBU) Organic13.5Buchwald-Hartwig (Homogeneous): A strong, non-nucleophilic organic base that can lead to homogeneous reaction conditions, which is advantageous for flow chemistry and scale-up.[10]Soluble in organic solvents, mild, good functional group tolerance.May not be as reactive as inorganic bases in all cases.

Mechanistic Insights: Visualizing the Role of the Base

To better understand the critical junctures where the base intervenes, let's examine the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_base Base Activation Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Ar')L₂ OA->Trans Transmetalation Boronate [Ar'B(OH)₃]⁻ Boronate->OA Nucleophilic Attack Trans->Pd0 Product Ar-Ar' Trans->Product Reductive Elimination BoronicAcid Ar'B(OH)₂ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the base-mediated activation of the boronic acid.

In the Suzuki-Miyaura cycle, the base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily participates in the transmetalation step with the palladium(II) complex.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)(HNR'R'')L₂]⁺X⁻ OA->Amine_Coord Amine Coordination (HNR'R'') Amido Ar-Pd(II)(NR'R'')L₂ Amine_Coord->Amido Deprotonation Amido->Pd0 Product Ar-NR'R'' Amido->Product Reductive Elimination Base Base (e.g., NaOtBu) Base->Amine_Coord Abstracts Proton

Caption: The catalytic cycle for the Buchwald-Hartwig amination, showing the essential deprotonation step by the base.

In the Buchwald-Hartwig amination, the base removes a proton from the coordinated amine, forming a palladium-amido intermediate. This is a critical step that enables the subsequent reductive elimination to form the C-N bond.

Experimental Protocols: A Starting Point for Optimization

The following protocols are representative starting points for the cross-coupling of this compound and should be optimized for each specific substrate combination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from conditions found to be effective for other bromopyridine substrates.[7]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, K₂CO₃ B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Catalyst: Pd(PPh₃)₄ B->C D Add Solvents: Dioxane/Water C->D E Heat & Stir (90-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on general conditions for the amination of heteroaryl halides.[6]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

  • Add this compound (1.0 mmol).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir vigorously and monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

The selection of an appropriate base is a critical parameter for the successful cross-coupling of this compound. While inorganic bases like potassium carbonate and potassium phosphate are excellent starting points for Suzuki-Miyaura and Sonogashira reactions, stronger bases such as sodium tert-butoxide are generally required for efficient Buchwald-Hartwig amination. The choice of base should always be considered in conjunction with the other reaction parameters, including the catalyst, ligand, and solvent. The information and protocols provided in this guide serve as a robust foundation for researchers to develop and optimize these powerful C-C and C-N bond-forming reactions for their specific applications in drug discovery and materials science.

References

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • OUCI. (n.d.). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-…. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). [Link]

  • Wiley Online Library. (n.d.). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions. [Link]

  • RSC Publishing. (n.d.). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

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A Spectroscopic Guide to Differentiating 3-Bromo-6-methylpicolinonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical development and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount. Isomeric purity is not merely a matter of academic interest; it dictates a molecule's biological activity, pharmacokinetic profile, and material properties. The 3-bromo-6-methylpicolinonitrile framework is a key building block in the synthesis of various functional molecules. However, synthetic routes can often yield a mixture of isomers, necessitating robust analytical methods for their differentiation and characterization.

This guide provides an in-depth spectroscopic comparison of two common isomers: This compound and 6-Bromo-3-methylpicolinonitrile . We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously distinguish these structurally similar compounds. The causality behind experimental choices and the interpretation of spectral data will be explained, offering a framework for confident structural elucidation.

Isomers Under Investigation

The core difference between the two isomers lies in the swapped positions of the bromo and methyl groups on the picolinonitrile (2-cyanopyridine) core. This seemingly minor change creates distinct electronic environments within each molecule, leading to unique spectroscopic fingerprints.

Isomer NameStructureCAS NumberMolecular FormulaMolecular Weight
This compound717843-48-6[1][2][3][4]C₇H₅BrN₂197.03 g/mol [2][3]
6-Bromo-3-methylpicolinonitrile1379335-87-1[5]C₇H₅BrN₂197.03 g/mol

Analytical Workflow: A Multi-Technique Approach

A single analytical technique is often insufficient for absolute structural confirmation. A synergistic approach, leveraging the strengths of NMR, IR, and MS, provides a self-validating system for isomer identification. The workflow below illustrates the logical progression from initial sample preparation to final data integration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Isomer Sample Solubilize_NMR Dissolve in CDCl3 for NMR Sample->Solubilize_NMR Solubilize_IR Prepare Neat/KBr Pellicle for IR Sample->Solubilize_IR Solubilize_MS Dissolve in MeOH/ACN for MS Sample->Solubilize_MS NMR 1H & 13C NMR Spectroscopy Solubilize_NMR->NMR IR FT-IR Spectroscopy Solubilize_IR->IR MS High-Resolution Mass Spectrometry Solubilize_MS->MS Analyze_NMR Analyze Chemical Shifts, Coupling & Integration NMR->Analyze_NMR Analyze_IR Analyze Functional Group & Fingerprint Regions IR->Analyze_IR Analyze_MS Analyze M+2 Isotope Pattern & Fragmentation MS->Analyze_MS Conclusion Unambiguous Isomer ID Analyze_NMR->Conclusion Analyze_IR->Conclusion Analyze_MS->Conclusion

Caption: General experimental workflow for isomer differentiation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most definitive technique for isomer differentiation as it probes the precise electronic environment of each proton and carbon nucleus.[6] The relative positions of the electron-withdrawing (Br, CN) and electron-donating (CH₃) groups cause predictable shifts in the NMR signals, allowing for clear distinction.[7][8]

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds without introducing interfering proton signals.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure accurate integration.

    • Acquire at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Decoupling simplifies the spectrum to single lines for each unique carbon, making interpretation more straightforward.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While both isomers share the same functional groups (nitrile, methyl, aromatic ring), the substitution pattern influences the C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹), providing a basis for differentiation.[9]

Protocol:

  • Sample Preparation:

    • Neat (Liquid): Place a single drop of the liquid sample between two salt plates (NaCl or KBr).

    • KBr Pellet (Solid): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This method ensures a uniform dispersion of the sample.

  • Data Acquisition:

    • Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

    • Perform a background scan of the empty sample holder or pure KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

High-Resolution Mass Spectrometry (HRMS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For isomers, the molecular weight is identical. However, MS is crucial for confirming the elemental composition and for observing the characteristic isotopic signature of bromine.[10] The natural abundance of ⁷⁹Br and ⁸¹Br isotopes is nearly 1:1, resulting in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, confirming the presence of a single bromine atom.[10][11][12]

Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Use an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically keeps the molecular ion intact.

    • Perform a full scan over a mass range of m/z 50-500.

    • Ensure the mass spectrometer is calibrated to achieve high mass accuracy (<5 ppm), which allows for the confident determination of the elemental formula.

Comparative Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: The Definitive Tool

The substitution pattern creates the most dramatic and easily interpretable differences in the NMR spectra.

¹H NMR Analysis Both isomers will exhibit a singlet for the methyl protons and two doublets in the aromatic region for the two pyridine ring protons. The key difference lies in the chemical shifts (δ) and coupling constants (J).

  • This compound: The two aromatic protons are at positions 4 and 5, adjacent to each other. They will appear as an AB doublet system. The proton at C5 will be influenced by the adjacent methyl group (at C6) and the bromine (at C3), while the proton at C4 is influenced by the bromine (at C3) and the cyano group (at C2).

  • 6-Bromo-3-methylpicolinonitrile: The two aromatic protons are at positions 4 and 5. The proton at C4 is adjacent to the methyl group (at C3), while the proton at C5 is adjacent to the bromo group (at C6). This different electronic environment will result in distinct chemical shifts compared to its isomer.

Predicted ¹H and ¹³C NMR Data Summary

IsomerPredicted ¹H NMR DataPredicted ¹³C NMR Data
This compound δ (ppm): ~2.6 (s, 3H, CH₃), ~7.6 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H)δ (ppm): ~25 (CH₃), ~115 (C-Br), ~117 (CN), ~128 (Ar-CH), ~142 (Ar-CH), ~145 (C-CN), ~160 (C-CH₃)
6-Bromo-3-methylpicolinonitrile δ (ppm): ~2.5 (s, 3H, CH₃), ~7.5 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H)δ (ppm): ~20 (CH₃), ~117 (CN), ~125 (Ar-CH), ~135 (C-CH₃), ~140 (C-Br), ~143 (Ar-CH), ~148 (C-CN)
Note: These are estimated values based on general principles of substituted pyridines. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy: A Corroborative Method

The IR spectra will be very similar, but subtle differences can be observed.

Caption: Key IR absorption regions for this compound isomers.

Mass Spectrometry: Confirming Composition and Halogenation

MS serves as a powerful confirmation of the elemental formula and the presence of bromine.

Key Mass Spectrometry Features

FeatureExpected ObservationRationale
Molecular Ion (M⁺) m/z ~196 and ~198Corresponds to the molecular weight of C₇H₅⁷⁹BrN₂ and C₇H₅⁸¹BrN₂, respectively.[13]
Isotopic Abundance ~1:1 ratio for M⁺:M+2 peaksReflects the natural isotopic abundance of ⁷⁹Br and ⁸¹Br, confirming the presence of one bromine atom.[10][11]
High-Resolution Mass e.g., 195.9636 for C₇H₅⁷⁹BrN₂Provides an exact mass measurement that can be used to confirm the elemental formula, distinguishing it from other potential compounds with the same nominal mass.
Fragmentation Loss of Br (M-79/81), HCN (M-27)While the primary fragments may be similar, the relative intensities could differ. The stability of the resulting carbocation or radical cation can be influenced by the substituent positions, potentially leading to a unique fragmentation fingerprint for each isomer.[14]

Summary and Conclusion

Distinguishing between the isomers of this compound is readily achievable through a systematic application of modern spectroscopic techniques.

TechniqueKey Differentiating Feature
¹H NMR The chemical shifts and coupling constants of the two aromatic protons provide a definitive and easily interpretable distinction.
¹³C NMR The chemical shifts of the aromatic carbons, particularly the carbon bearing the bromine and those adjacent to the other substituents, are unique for each isomer.
IR Subtle but characteristic differences in the C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹) can corroborate NMR findings.
MS While not a primary tool for differentiating these isomers, it is essential for confirming the molecular formula and the presence of a single bromine atom via the characteristic M⁺/M+2 isotopic pattern.

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A Comparative Guide to the Stability of 3-Bromo-6-methylpicolinonitrile: An Evaluation Under Forged Degradation Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive stability evaluation of 3-Bromo-6-methylpicolinonitrile, a pivotal building block in contemporary drug discovery and agrochemical synthesis. Understanding the intrinsic stability of such intermediates is paramount for developing robust manufacturing processes, ensuring long-term storage viability, and predicting shelf-life.[1][2] This document details a comparative analysis of this compound against its non-brominated analogue, 6-Methylpicolinonitrile, under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5] We present experimental protocols and comparative data for thermal, hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress testing. The findings herein offer critical insights into the molecule's degradation pathways and provide actionable recommendations for its handling and storage.

Introduction: The Critical Role of Stability in Chemical Synthesis

This compound is a key heterocyclic intermediate, valued for the synthetic versatility imparted by its nitrile, brominated pyridine ring, and methyl functionalities. These reactive sites allow for diverse downstream modifications, making it a frequent starting point for complex molecule synthesis. However, this inherent reactivity can also be a liability, potentially leading to degradation if the compound is not handled or stored under appropriate conditions.

Forced degradation studies, or stress testing, are an essential component of pharmaceutical and chemical development.[1][6] They are designed to accelerate the degradation process to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of a molecule.[1][2] This information is crucial for developing stability-indicating analytical methods, which are required to monitor the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates over time.[7][8]

This guide directly compares the stability of This compound (Compound A) with 6-Methylpicolinonitrile (Compound B) to isolate and understand the influence of the C3-bromo substituent on the molecule's overall stability profile.

Compound NameStructureMolar Mass ( g/mol )CAS Number
Compound A: this compoundStructure of this compound197.03[9]717843-48-6[9]
Compound B: 6-MethylpicolinonitrileStructure of 6-Methylpicolinonitrile118.1426528-71-2

Experimental Design: A Forced Degradation Workflow

Our evaluation follows a systematic workflow designed to subject both compounds to a range of environmental stressors. The degradation is quantified by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Compound A Stock (1 mg/mL in ACN) Thermal Thermal (80°C Solid/Solution) A->Thermal Aliquot Hydrolysis Hydrolytic (Acid, Base, Neutral) A->Hydrolysis Aliquot Oxidative Oxidative (3% H₂O₂) A->Oxidative Aliquot Photolytic Photolytic (ICH Q1B) A->Photolytic Aliquot B Compound B Stock (1 mg/mL in ACN) B->Thermal Aliquot B->Hydrolysis Aliquot B->Oxidative Aliquot B->Photolytic Aliquot Neutralize Neutralization & Dilution Thermal->Neutralize Time Points Hydrolysis->Neutralize Time Points Oxidative->Neutralize Time Points Photolytic->Neutralize Time Points HPLC RP-HPLC-UV Analysis (Purity Assay) Neutralize->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: General workflow for the forced degradation study of Compounds A and B.

Comparative Stability Analysis

The stability of each compound was assessed under five distinct stress conditions. The results, presented as the percentage of the parent compound remaining after 24 hours, are summarized below.

Thermal Stability

Rationale: Thermal stress testing evaluates the stability of the compound at elevated temperatures, simulating conditions that might be encountered during manufacturing (e.g., drying) or long-term storage in hot climates.[3][10]

Protocol:

  • Solid State: 10 mg of each compound was placed in a glass vial and kept in an oven at 80°C for 24 hours.

  • Solution State: A 1 mg/mL solution of each compound in acetonitrile was prepared and kept in a sealed vial at 80°C for 24 hours.

  • Samples were withdrawn, cooled, diluted to a target concentration of 0.1 mg/mL, and analyzed by HPLC.

Results:

Condition% Compound A Remaining% Compound B RemainingInterpretation
Solid State (80°C)>99%>99%Both compounds are highly stable in solid form at 80°C.
Solution (80°C)98.5%99.2%Minor degradation in solution. Compound A shows slightly lower stability.

Discussion: Both compounds exhibit excellent thermal stability in the solid state. The minor degradation observed in solution at 80°C suggests that for processes requiring prolonged heating in solution, monitoring for potential degradants is advisable. The slightly increased degradation of Compound A may be attributed to the potential for thermally induced radical processes involving the C-Br bond.

Hydrolytic Stability

Rationale: Hydrolytic studies assess stability across a range of pH values, which is critical for predicting degradation in aqueous environments, such as during aqueous workups, formulations, or exposure to humidity.

Protocol:

  • Solutions of each compound (1 mg/mL) were prepared in the following media:

    • Acidic: 0.1 N HCl

    • Neutral: Purified Water

    • Basic: 0.1 N NaOH

  • The solutions were kept at 60°C for 24 hours.

  • Samples were withdrawn, neutralized, diluted to 0.1 mg/mL with mobile phase, and analyzed.

Results:

Condition% Compound A Remaining% Compound B RemainingInterpretation
0.1 N HCl (60°C)92.1%93.5%Moderate degradation for both, likely via hydrolysis of the nitrile group.
Water (60°C)>99%>99%Both compounds are stable in neutral aqueous conditions.
0.1 N NaOH (60°C)75.4%91.8%Significant degradation of Compound A under basic conditions.

Discussion: Under acidic conditions, both compounds show moderate degradation, consistent with the acid-catalyzed hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[11][12] Both are stable in neutral water.

The most significant finding is the pronounced instability of Compound A under basic conditions. While Compound B shows only minor degradation, Compound A degrades by nearly 25%. This suggests an additional degradation pathway is active for the brominated compound. A plausible mechanism is nucleophilic aromatic substitution (SNAr), where the hydroxide ion attacks the carbon bearing the bromine, facilitated by the electron-withdrawing nature of the adjacent nitrile and the pyridine ring nitrogen. The nitrile group itself is also susceptible to base-catalyzed hydrolysis.[13]

Degradation_Pathway cluster_main Proposed Degradation of Compound A in Base A This compound (Compound A) B Hydrolysis of Nitrile A->B OH⁻, H₂O C Nucleophilic Aromatic Substitution (SNAr) A->C OH⁻ D 3-Bromo-6-methylpicolinamide B->D E 3-Hydroxy-6-methylpicolinonitrile C->E

Caption: Potential degradation pathways for Compound A under basic conditions.

Oxidative Stability

Rationale: This test evaluates the compound's susceptibility to oxidation, which can occur in the presence of atmospheric oxygen, peroxides, or other oxidizing agents.

Protocol:

  • A solution of each compound (1 mg/mL) was prepared in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).

  • The solution was stored at room temperature for 24 hours.

  • Samples were withdrawn, diluted, and analyzed.

Results:

Condition% Compound A Remaining% Compound B RemainingInterpretation
3% H₂O₂ (RT)96.3%88.7%Both compounds show some degradation. Compound A is notably more stable.

Discussion: Both compounds show susceptibility to oxidation. Interestingly, Compound A is significantly more stable than Compound B . The methyl group on the pyridine ring is a likely site of oxidation (benzylic-type oxidation) to a hydroxymethyl or carboxylic acid group.[14] The electron-withdrawing bromine atom in Compound A deactivates the pyridine ring towards electrophilic attack and may also sterically hinder the approach of the oxidizing agent to the methyl group, thus slowing the rate of degradation compared to the non-brominated analogue.

Photostability

Rationale: Photostability testing is crucial for determining if a compound degrades upon exposure to light, as mandated by ICH guideline Q1B.[15][16] This informs requirements for protective packaging and handling under specific light conditions.[17][18]

Protocol:

  • A 1 mg/mL solution of each compound in acetonitrile was placed in a transparent quartz vial.

  • A solid sample of each compound was spread thinly on a glass plate.

  • Samples were exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control samples were wrapped in aluminum foil to protect them from light.

Results:

Condition% Compound A Remaining% Compound B RemainingInterpretation
Solid State94.5%>99%Compound A shows moderate photolytic degradation in solid form.
Solution State89.1%98.2%Compound A is significantly more photolabile in solution.

Discussion: The results clearly indicate that Compound A is photolabile , particularly in solution, while Compound B is photostable. The carbon-bromine bond is known to be susceptible to photolytic cleavage, which can initiate radical degradation pathways. This is a critical finding, suggesting that this compound should be handled under amber or UV-protected light and stored in light-resistant containers.

Consolidated Experimental Protocols

For reproducibility, the core analytical method used for all stress test samples is detailed below.

Stability-Indicating HPLC Method:

  • Instrumentation: Standard HPLC system with a UV detector.[19][20]

  • Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: All stressed samples were diluted with the mobile phase to a final concentration of approximately 0.1 mg/mL. Acidic and basic samples were neutralized before dilution.

Summary and Recommendations

This comparative guide demonstrates the distinct stability profile of this compound. The C3-bromo substituent has a profound and multifaceted impact on the molecule's reactivity.

Stress ConditionStability of this compound (A)Comparison to 6-Methylpicolinonitrile (B)Key Recommendation
Thermal High stability.Slightly less stable in solution.Suitable for standard thermal conditions in manufacturing.
Hydrolytic Stable in neutral/acidic media; unstable in base .Significantly less stable under basic conditions.Avoid prolonged exposure to basic aqueous conditions.
Oxidative Moderately stable.More stable than the non-brominated analogue.Robust against mild oxidative conditions.
Photolytic Unstable , especially in solution.Significantly less stable.Protect from light during storage and handling.

Overall Recommendations for Researchers and Drug Development Professionals:

  • Storage: this compound should be stored in well-sealed, light-resistant containers in a cool, dry place.

  • Handling: During synthesis and handling, particularly in solution, exposure to direct light should be minimized. Use amber glassware or work in a protected environment.

  • Process Chemistry: Reaction workups and purifications should avoid strongly basic aqueous solutions. If necessary, exposure should be minimized in time and temperature.

  • Formulation: If this molecule or a direct derivative is to be used in a final formulation, its photolytic instability and incompatibility with basic excipients must be carefully considered.

By understanding these stability characteristics, researchers can mitigate the risks of degradation, ensuring the quality and integrity of their synthetic work and final products.

References

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A Head-to-Head Comparison of Cross-Coupling Techniques for the Functionalization of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, forming the core of countless therapeutic agents. Among these, the picolinonitrile framework is of particular interest due to its versatile chemical handles and its presence in a range of biologically active molecules. 3-Bromo-6-methylpicolinonitrile serves as a valuable and highly adaptable building block, where the bromine atom at the 3-position provides a strategic site for molecular elaboration through transition-metal-catalyzed cross-coupling reactions.

The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to navigating chemical space and optimizing structure-activity relationships (SAR).[1] Palladium-catalyzed cross-coupling reactions represent the state-of-the-art for forging these bonds with precision and efficiency. However, the unique electronic landscape of this compound—characterized by an electron-deficient pyridine ring further influenced by a coordinating nitrogen atom and an electron-withdrawing nitrile group—presents specific challenges and considerations for catalyst system selection.

This guide provides a head-to-head comparison of four premier cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille—for the functionalization of this compound. We will dissect the mechanistic underpinnings of each reaction, provide field-proven experimental protocols, and offer insights into the causal factors behind the selection of specific reagents and conditions. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed, rational decisions for their synthetic campaigns.

The Substrate: Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the interplay of several factors:

  • Carbon-Halogen Bond Strength: The C-Br bond is weaker than a C-Cl bond, making it more susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[2] This inherent reactivity makes the bromo-substituent an excellent leaving group for these transformations.

  • Electronic Effects: The pyridine ring is inherently electron-deficient (π-deficient). This is further amplified by the strong electron-withdrawing effect of the cyano (-CN) group at the 2-position. This electron deficiency increases the electrophilicity of the C-Br bond, generally favoring the crucial oxidative addition step.[3]

  • Catalyst Coordination: A significant challenge with pyridine-containing substrates is the potential for the lone pair on the ring nitrogen to coordinate to the palladium center. This can lead to catalyst inhibition or the formation of off-cycle, inactive species. The use of sterically bulky ligands is a key strategy to mitigate this unwanted interaction, as they can shield the metal center and favor the desired catalytic pathway.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds, lauded for its operational simplicity, the commercial availability of a vast array of boronic acids and esters, and the generally non-toxic nature of its boron-based byproducts.[4]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the picolinonitrile.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) center. This is a crucial step where the base plays a vital role in forming a more nucleophilic "ate" complex.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Causality in Experimental Design

The primary challenge when applying the Suzuki coupling to our substrate is the potential for hydrolysis of the nitrile group under harsh basic conditions. Therefore, the choice of base is critical. Mild bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over stronger hydroxides.

Model Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

    • Rationale: Pd₂(dba)₃ is a stable Pd(0) source. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes fast oxidative addition and reductive elimination while preventing pyridine coordination.[7]

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to a concentration of ~0.1 M) via syringe.[8]

    • Rationale: Dioxane is a common solvent for Suzuki couplings, effectively dissolving the organic reagents and having a sufficiently high boiling point.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[8]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing C–N Bonds

For the synthesis of arylamines, a motif prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the gold standard.[1][9] It enables the coupling of aryl halides with a wide range of primary and secondary amines, a transformation that is difficult to achieve via classical methods.[9]

Mechanistic Rationale

Similar to the Suzuki coupling, the mechanism involves a palladium catalyst.[10] Key differences lie in the coupling partners and the base's role.

  • Oxidative Addition: Pd(0) adds to the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is often the rate-determining step, where the C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[11]

Causality in Experimental Design

The success of a Buchwald-Hartwig amination hinges on the use of a strong, sterically hindered base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[10] These bases are strong enough to deprotonate the amine but are poor nucleophiles, preventing unwanted side reactions. The choice of ligand is also paramount, with bulky, electron-rich phosphines being essential for promoting the crucial reductive elimination step.[12]

Model Experimental Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox or under a positive flow of argon, charge an oven-dried vial with sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), the palladium precatalyst (e.g., a G3-XPhos palladacycle, 1-2 mol%), this compound (1.0 equiv.), and the desired amine (1.2 equiv.).

    • Rationale: Pre-formed palladacycles are highly active and air-stable, simplifying handling. NaOt-Bu is the standard strong base for these reactions.[13]

  • Solvent Addition: Add anhydrous toluene or tert-butanol (to ~0.2 M concentration).

    • Rationale: Toluene is a common high-boiling solvent. tert-Butanol can sometimes accelerate the reaction.

  • Reaction: Seal the vial and heat with stirring in a heating block at 80-100 °C for 4-18 hours.[14]

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the residue via flash chromatography.

The Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming conjugated enynes or arylalkynes.[15] This transformation is unique in that it typically employs a dual-catalyst system of palladium and copper(I).[16]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.[15]

  • Palladium Cycle: This cycle is analogous to those previously described, involving oxidative addition of the aryl bromide to Pd(0) followed by reductive elimination.

  • Copper Cycle: The base (typically an amine like triethylamine or diisopropylamine) deprotonates the terminal alkyne. The resulting acetylide anion reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide species. This copper acetylide is the key intermediate that undergoes transmetalation with the palladium(II) complex.[15]

Causality in Experimental Design

The copper(I) cocatalyst is crucial for activating the alkyne but can also lead to the primary side reaction: the oxidative homocoupling of the alkyne (Glasner coupling). To suppress this, the reaction must be performed under strictly anaerobic conditions. The amine base serves a dual role: it acts as the base to deprotonate the alkyne and as a solvent.

Model Experimental Protocol: Sonogashira Coupling
  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and copper(I) iodide (CuI, 1-2 mol%).

    • Rationale: Pd(PPh₃)₂Cl₂ is a common, effective catalyst. CuI is the standard co-catalyst for alkyne activation.[17]

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/diisopropylamine. Then, add the terminal alkyne (1.1-1.3 equiv.) via syringe.

    • Rationale: The amine base is essential. Degassing the solvent is critical to remove oxygen and prevent alkyne homocoupling.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer and concentrate.

  • Purification: Purify by column chromatography.

The Stille Coupling: Versatility with a Caveat

The Stille coupling offers broad scope by coupling organostannanes (tin reagents) with organic halides.[18][19] Its key advantage is the tolerance of a wide variety of functional groups, as organostannanes are generally unreactive to air and moisture.[20]

Mechanistic Rationale

The catalytic cycle is again based on the Pd(0)/Pd(II) couple. The defining step is the transmetalation between the organopalladium(II) halide and the organostannane.[19] This step often does not require a base but can be accelerated by additives like copper(I) salts or lithium chloride.[20]

Causality in Experimental Design

The primary and most significant drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts.[18][20] Their removal from the final product can also be challenging due to their lipophilic nature. For applications in drug development, this toxicity is a major concern and often makes other coupling methods preferable. However, for certain complex fragments where the corresponding boronic acid or other organometallic reagent is unstable or inaccessible, the Stille coupling remains a powerful, albeit last-resort, option.

Model Experimental Protocol: Stille Coupling
  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and anhydrous lithium chloride (LiCl, 3.0 equiv.).

    • Rationale: Pd(PPh₃)₄ is a classic Pd(0) catalyst. LiCl can accelerate the transmetalation step by breaking up tin aggregates and forming a more reactive palladium species.

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed DMF or NMP as the solvent, followed by the organostannane reagent (1.1 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours.

  • Work-up: Cool the reaction. Dilute with ethyl acetate and wash the solution with a saturated aqueous solution of potassium fluoride (KF).

    • Rationale: The fluoride wash is a standard method to precipitate the tin byproducts (e.g., Bu₃SnF), facilitating their removal by filtration.[20]

  • Purification: After filtering to remove the tin fluoride precipitate, wash the organic layer with water and brine, dry, and concentrate. Purify the crude material by flash chromatography.

Quantitative Comparison Summary

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira CouplingStille Coupling
Bond Formed C(sp²)–C(sp²), C(sp²)–C(sp³)C(sp²)–NC(sp²)–C(sp)C–C (versatile)
Key Reagent Organoboronic Acid/EsterPrimary/Secondary AmineTerminal AlkyneOrganostannane
Key Strengths Low toxicity, vast reagent availability, mild conditions.[4]Premier method for C-N bonds, broad amine scope.[9][13]Direct introduction of alkynes, mild conditions.[16]Excellent functional group tolerance, stable reagents.[19][20]
Key Limitations Requires base, potential for nitrile side reactions.Requires strong, non-nucleophilic base; sensitive ligands.Requires strict anaerobic conditions to avoid homocoupling.High toxicity of tin reagents/byproducts , purification challenges.[18][20]
Typical Catalyst Pd(0) or Pd(II) precatalyst with phosphine ligand.Pd(0) or Pd(II) precatalyst with bulky phosphine ligand.Pd(0)/Cu(I) dual catalyst system.Pd(0) precatalyst.
Typical Base Mild inorganic (K₃PO₄, K₂CO₃, CsF).Strong, hindered (NaOt-Bu, LHMDS).Amine base (Et₃N, i-Pr₂NH).Often not required, but additives (LiCl) can help.
Typical Temp. 80–120 °C80–110 °C25–60 °C80–110 °C

Visualization of Method Selection

The choice of coupling reaction is fundamentally dictated by the desired bond and the available coupling partner. The following workflow illustrates this decision-making process.

G start Goal: Functionalize This compound bond_type What type of bond to form? start->bond_type cc_bond Carbon-Carbon (C-C) bond_type->cc_bond C-C cn_bond Carbon-Nitrogen (C-N) bond_type->cn_bond C-N cc_hybrid What is the hybridization of the new carbon? cc_bond->cc_hybrid buchwald Use Buchwald-Hartwig Amination cn_bond->buchwald sp2_carbon sp² (Aryl/Vinyl) cc_hybrid->sp2_carbon sp² sp_carbon sp (Alkynyl) cc_hybrid->sp_carbon sp sp2_choice Is the Boronic Acid readily available and stable? sp2_carbon->sp2_choice sonogashira Use Sonogashira Coupling sp_carbon->sonogashira suzuki Use Suzuki-Miyaura Coupling (Preferred) sp2_choice->suzuki Yes stille Use Stille Coupling (Consider Toxicity) sp2_choice->stille No

Caption: Decision workflow for selecting a cross-coupling method.

Conclusion

The functionalization of this compound is readily achievable through a variety of powerful palladium-catalyzed cross-coupling reactions. The optimal choice is dictated primarily by the desired bond construction:

  • For C-C bond formation with aryl or vinyl partners , the Suzuki-Miyaura coupling is the superior choice due to its low toxicity, broad scope, and operational simplicity.

  • For C-N bond formation , the Buchwald-Hartwig amination is the undisputed method of choice, offering unparalleled access to a diverse range of substituted anilines.

  • For the direct installation of an alkynyl moiety , the Sonogashira coupling is the most efficient and direct route.

  • The Stille coupling , while versatile, should be considered a secondary option, reserved for cases where other methods fail, due to the significant toxicity concerns associated with organotin compounds.

Ultimately, while the protocols and rationales provided here serve as a robust starting point, empirical optimization of reaction conditions—including ligand, base, solvent, and temperature—is essential to achieving maximal yield and purity for any novel substrate combination.

References

  • Benchchem. Application Notes and Protocols for Decyanative Suzuki-Miyaura Coupling Reactions Involving 2-Cyanopyridine.
  • Benchchem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
  • Benchchem. A Comparative Guide to the Reactivity of 3-(5-Bromopyridin-2-yl)oxetan-3-ol and Other Bromopyridines in Cross-Coupling and Lithi.
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  • Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
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  • Inorganic Chemistry Frontiers (RSC Publishing). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers.
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  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Thieme. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
  • PubMed. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Chemistry LibreTexts. Stille Coupling.
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  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
  • University of Windsor. The Mechanisms of the Stille Reaction.
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A Comparative Guide to the Functionalization of 3-Bromo-6-methylpicolinonitrile: A Handbook for Strategic Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 3-Bromo-6-methylpicolinonitrile has emerged as a versatile building block, offering multiple avenues for functionalization. The presence of a bromine atom at the 3-position, a nitrile group at the 2-position, and a methyl group at the 6-position of the pyridine ring creates a unique electronic and steric environment that dictates its reactivity. This guide provides an in-depth technical comparison of the primary reaction pathways for the derivatization of this substrate: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Buchwald-Hartwig reactions) and Nucleophilic Aromatic Substitution (SNAr). By understanding the underlying mechanisms and experimental nuances of each, researchers can make informed decisions to optimize the synthesis of their target molecules.

The Pivotal Role of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaromatic compounds like this compound. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.

Mechanism and Rationale: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. The subsequent transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, is facilitated by a base which activates the boronic acid. The final reductive elimination step yields the desired biaryl product and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, palladium catalyst, and base in a reaction vessel. B Add degassed solvent and heat the mixture under an inert atmosphere. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Cool the reaction mixture and perform an aqueous work-up. C->D E Purify the crude product by column chromatography or recrystallization. D->E F 3-Aryl-6-methylpicolinonitrile E->F Characterization (NMR, MS)

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-6-methylpicolinonitrile

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition and Degassing: Add a degassed mixture of toluene (8 mL) and water (2 mL). Purge the flask with argon for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the title compound.

  • Characterization: The product can be characterized by NMR and mass spectrometry. For a similar compound, (3,4-Dimethoxyphenyl)acetonitrile, characteristic 1H NMR signals appear for the methoxy groups and aromatic protons. Mass spectrometry should confirm the molecular weight of the product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines. This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.

Mechanism and Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the C-N coupled product and regenerates the catalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, amine, palladium catalyst, ligand, and base in a reaction vessel. B Add degassed solvent and heat the mixture under an inert atmosphere. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Cool the reaction mixture and perform an aqueous work-up. C->D E Purify the crude product by column chromatography or recrystallization. D->E F 3-Amino-6-methylpicolinonitrile Derivative E->F Characterization (NMR, MS)

Experimental Protocol: Synthesis of 3-(Morpholin-4-yl)-6-methylpicolinonitrile

  • Reaction Setup: In a glovebox, combine this compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) in a vial.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial and heat to 100 °C for 16 hours.

  • Work-up: After cooling, dilute with ethyl acetate, filter through Celite, and concentrate.

  • Purification: Purify the residue by flash column chromatography (Hexane:Ethyl Acetate gradient).

  • Characterization: Confirm the structure using NMR and mass spectrometry.

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the electron-withdrawing nitrile group and the pyridine nitrogen activate the ring towards nucleophilic attack.

Mechanism and Rationale: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly on electron-deficient heterocycles.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, nucleophile, and base (if necessary) in a suitable solvent. B Heat the reaction mixture. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Cool the reaction mixture and perform an appropriate work-up. C->D E Purify the crude product. D->E F Substituted 6-methylpicolinonitrile E->F Characterization (NMR, MS)

Experimental Protocol: Synthesis of 3-Methoxy-6-methylpicolinonitrile

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL), add sodium methoxide (1.5 mmol, 1.5 equiv).

  • Reaction: Heat the mixture to reflux for 8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, neutralize the reaction with a saturated aqueous solution of NH₄Cl and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography if necessary.

  • Characterization: Analyze the product by NMR and mass spectrometry to confirm its structure.

Comparative Analysis of Reaction Products and Methodologies

The choice of reaction pathway depends on the desired product and the specific constraints of the synthesis. Below is a comparative table summarizing the key features of each method.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Bond Formed C-CC-NC-O, C-N, C-S, etc.
Key Reagents Organoboron compounds, Pd catalyst, baseAmines, Pd catalyst, ligand, baseStrong nucleophiles, often with a base
Reaction Conditions Mild to moderate heatingMild to moderate heatingOften requires higher temperatures or very strong nucleophiles
Substrate Scope Broad for boronic acidsBroad for primary and secondary aminesLimited by nucleophile strength and ring activation
Advantages Robust, high functional group tolerance, commercially available reagentsExcellent for amine synthesis, broad amine scopePalladium-free, cost-effective for certain nucleophiles
Disadvantages Cost of palladium catalyst, potential for boronic acid homo-couplingCost of palladium and ligands, potential for catalyst poisoningHarsher conditions, limited to strong nucleophiles, potential side reactions

Conclusion and Future Outlook

This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized picolinonitrile derivatives. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer mild and general routes to C-C and C-N coupled products, respectively, with broad substrate scope. For the introduction of certain heteroatom nucleophiles, classical SNAr can be a cost-effective alternative, provided the nucleophile is sufficiently reactive.

The continued development of more active and robust palladium catalysts and ligands will further expand the utility of cross-coupling reactions for challenging substrates. Furthermore, a deeper understanding of the factors governing the reactivity in SNAr reactions on electron-deficient heterocycles may lead to the development of milder and more general conditions for this classic transformation. By carefully considering the desired product and the strengths and limitations of each synthetic approach, researchers can effectively leverage the reactivity of this compound to accelerate their drug discovery and development programs.

References

  • Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Pu, Q.-L., Zheng, Y., & Erisman, E. P. (2025). Characterization of the trimethyl silyl derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs by electron ionization gas chromatography/mass spectrometry. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Corma, A., & Navas, J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]

  • Anilkumar, G., & Ghorai, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed cyanation of aryl halides with CuSCN. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Guthrie, J. P. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (2012). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • Google Patents. (n.d.). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • Googleapis.com. (2014). WO 2014/093566 A1. [Link]

  • Hartwig, J. F., & Shen, Q. (2009). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. PMC. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). Carbon-carbon formation via Ni-catalyzed Suzuki-Miyaura coupling through C-CN bond cleavage of aryl nitrile. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Powers, D. C., & Ritter, T. (2021). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl).... [Link]

  • Filo. (2025, October 17). *Nucleophilic Substitution Reactions of Alkyl Halides 6.1

A Comparative Guide to the Synthesis of 3-Bromo-6-methylpicolinonitrile: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the reliable synthesis of key building blocks is paramount. 3-Bromo-6-methylpicolinonitrile, a versatile pyridine derivative, serves as a crucial intermediate in the development of novel bioactive molecules. This guide provides an in-depth analysis and comparison of published procedures for the synthesis of this compound, with a focus on assessing their reproducibility. By examining the nuances of different synthetic strategies, this document aims to equip researchers with the insights necessary to make informed decisions in their experimental design.

Introduction to Synthetic Strategies

The synthesis of this compound (CAS No. 717843-48-6)[1][2] presents a unique set of challenges due to the specific substitution pattern on the pyridine ring. A thorough review of the scientific literature and patent landscape reveals two primary conceptual pathways for its preparation:

  • Sandmeyer Reaction of 2-Amino-3-bromo-6-methylpyridine: This classical approach involves the diazotization of an amino group followed by its displacement with a cyanide moiety. This method is attractive due to the commercial availability of the aminopyridine starting material.

  • Oxidation and Cyanation of a Substituted Pyridine: This strategy involves the initial activation of the pyridine ring through N-oxidation, which facilitates the subsequent introduction of the cyano group at the 2-position.

This guide will delve into the theoretical underpinnings and practical considerations of each approach, providing detailed experimental protocols based on analogous and published procedures.

Method 1: Synthesis via Sandmeyer-type Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a variety of functionalities, including nitriles.[3][4] The proposed synthesis of this compound via this route would commence with the commercially available 2-Amino-6-methylpyridine.

Proposed Synthetic Pathway

The logical workflow for this synthetic approach is depicted below.

cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Cyanation (Sandmeyer Reaction) A 2-Amino-6-methylpyridine B 2-Amino-3-bromo-6-methylpyridine A->B Br2, Acetic Acid C 2-Amino-3-bromo-6-methylpyridine D Diazonium Salt Intermediate C->D NaNO2, HBr E Diazonium Salt Intermediate F This compound E->F CuCN

Caption: Proposed workflow for the synthesis of this compound via a Sandmeyer-type reaction.

Experimental Protocol (Based on analogous procedures for pyridine derivatives[5][6][7])

Step 1: Synthesis of 2-Amino-3-bromo-6-methylpyridine

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid, add bromine (1.05 eq) dropwise at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Neutralize the mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-amino-3-bromo-6-methylpyridine.

Step 2: Synthesis of this compound

  • Suspend 2-amino-3-bromo-6-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for 30-60 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Assessment of Reproducibility

The Sandmeyer reaction is generally a robust and reproducible method. However, several factors can influence the yield and purity of the final product:

  • Stability of the Diazonium Salt: Pyridine-based diazonium salts can be less stable than their aniline counterparts. Strict temperature control during the diazotization and cyanation steps is crucial to prevent decomposition and the formation of byproducts.

  • Purity of Starting Material: The purity of the starting 2-amino-3-bromo-6-methylpyridine is critical. Impurities can interfere with the diazotization reaction and lead to a complex product mixture.

  • Handling of Cyanide: Copper(I) cyanide and sodium cyanide are highly toxic. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Method 2: Synthesis via N-Oxidation and Cyanation

An alternative approach involves the activation of the pyridine ring towards nucleophilic substitution by forming the N-oxide. This strategy has been successfully employed for the synthesis of related cyanopyridines. A patent for the synthesis of the similar compound 3-bromo-6-chloropyridyl-2-formic acid utilizes this approach, suggesting its applicability.[5]

Proposed Synthetic Pathway

The logical workflow for this synthetic approach is depicted below.

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation A 3-Bromo-2-methylpyridine B 3-Bromo-2-methylpyridine N-oxide A->B m-CPBA or H2O2/AcOH C 3-Bromo-2-methylpyridine N-oxide D This compound C->D TMSCN, Et3N

Caption: Proposed workflow for the synthesis of this compound via N-oxidation and cyanation.

Experimental Protocol (Based on analogous procedures[8])

Step 1: Synthesis of 3-Bromo-2-methylpyridine N-oxide

  • Dissolve 3-bromo-2-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) or a mixture of hydrogen peroxide and acetic acid, portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Synthesis of this compound

  • To a solution of 3-bromo-2-methylpyridine N-oxide (1.0 eq) in a solvent like acetonitrile, add triethylamine (Et3N) (2.0-3.0 eq).

  • Add trimethylsilyl cyanide (TMSCN) (1.5-2.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Assessment of Reproducibility

This method offers a potentially milder alternative to the Sandmeyer reaction. Key factors influencing its reproducibility include:

  • Efficiency of N-Oxidation: The choice of oxidizing agent and reaction conditions can impact the yield of the N-oxide. Over-oxidation or side reactions can occur if not properly controlled.

  • Reactivity of the N-oxide: The subsequent cyanation step is generally efficient. The use of trimethylsilyl cyanide is advantageous as it is less hazardous than other cyanide sources.

  • Purification: The purification of the intermediate N-oxide and the final product is crucial to obtain a high-purity compound.

Comparison of Synthetic Routes

FeatureMethod 1: Sandmeyer-type ReactionMethod 2: N-Oxidation and Cyanation
Starting Material 2-Amino-6-methylpyridine3-Bromo-2-methylpyridine
Key Transformations Diazotization, CyanationN-Oxidation, Cyanation
Reagents of Concern Sodium Nitrite, Copper(I) Cyanidem-CPBA, Trimethylsilyl Cyanide
Potential Advantages Well-established, potentially higher overall yield from readily available starting materials.Milder reaction conditions for the cyanation step, avoids highly toxic inorganic cyanides.
Potential Challenges Stability of diazonium intermediate, handling of toxic cyanides.Efficiency of N-oxidation, potential for side reactions.

Physicochemical and Spectroscopic Data

Successful synthesis of this compound should be confirmed by analytical techniques. The expected properties and spectroscopic data are summarized below.

PropertyValue
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
Appearance White to off-white solid
CAS Number 717843-48-6[1][2]

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the methyl group protons and two doublets in the aromatic region corresponding to the protons on the pyridine ring.

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum should display signals for the methyl carbon, the nitrile carbon, and the five carbons of the pyridine ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.

Conclusion

Both the Sandmeyer-type reaction and the N-oxidation/cyanation pathway present viable, albeit conceptually different, approaches to the synthesis of this compound. The choice of method will likely depend on the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents.

The reproducibility of the Sandmeyer-type reaction hinges on meticulous control of reaction temperature and the purity of the starting amine. The N-oxidation/cyanation route offers a potentially safer alternative with respect to the cyanide source, but the efficiency of the initial oxidation step is a critical parameter.

For any research group undertaking the synthesis of this important building block, it is recommended to perform small-scale pilot reactions to optimize conditions and ensure a reproducible and scalable process. The analytical data provided in this guide will serve as a valuable reference for confirming the identity and purity of the final product.

References

  • PubChem. 3-Bromo-6-methylpyridine-2-carbonitrile. [Link]

  • Molbase. This compound. [Link]

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  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 3-Bromo-6-methylpicolinonitrile is foundational to scientific advancement. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and a direct reflection of our commitment to sustainable science.

This guide provides a detailed, step-by-step protocol for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, ensuring that every action is understood and validated. Our goal is to empower you with the knowledge to handle this compound's waste stream confidently, safely, and in full compliance with environmental regulations.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is a halogenated organic compound. This classification is the single most important factor dictating its disposal pathway.[1][2] The presence of a bromine atom necessitates its segregation from non-halogenated organic waste streams to ensure proper treatment, typically via high-temperature incineration at a dedicated hazardous waste facility.[2] Mixing this waste with other streams can lead to regulatory violations, increased disposal costs, and environmental harm.[3]

Safety Data Sheets (SDS) for structurally similar brominated pyridine and nitrile compounds provide critical insight into the potential hazards.[4][5][6] A summary of these hazards underscores the need for meticulous handling and disposal.

Hazard CategoryDescriptionRationale for Disposal Protocol
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]All handling and disposal operations must be conducted in a well-ventilated fume hood with appropriate PPE to prevent exposure. Contaminated materials become hazardous waste.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[4][6][8]Direct contact must be avoided. All personal protective equipment (PPE) that comes into contact with the compound must be disposed of as contaminated waste.
Respiratory Irritation May cause respiratory tract irritation.[4][5][6]Operations should be confined to a chemical fume hood to prevent inhalation of any dust or vapors.[1]
Environmental Hazard Discharge into the environment must be avoided.[5]Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[1][9]

The Cardinal Rule: Segregation of Halogenated Waste

The foundational principle for the disposal of this compound is its strict segregation as halogenated organic waste .

Why is this critical?

  • Treatment Method: Halogenated wastes require specialized incineration processes capable of scrubbing acidic gases (like hydrogen bromide) that are formed during combustion. Non-halogenated waste incinerators are not typically equipped for this, and co-mingling can damage equipment and release toxic pollutants.

  • Regulatory Compliance: Environmental agencies, such as the U.S. Environmental Protection Agency (EPA), have stringent regulations for the tracking and disposal of hazardous waste, with specific codes often applying to halogenated compounds.[10][11]

  • Cost: Disposal of halogenated waste is significantly more expensive than non-halogenated waste due to the specialized treatment required.[3] Improper segregation can lead to the reclassification of entire drums of waste, incurring substantial costs.

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for the routine disposal of this compound waste generated during research activities.

Personnel Protective Equipment (PPE) Required:

  • Eye Protection: Tightly fitting chemical safety goggles or a face shield.[4][8]

  • Hand Protection: Chemical-resistant gloves (nitrile gloves are a common and appropriate choice).[1]

  • Body Protection: A lab coat must be worn at all times.[1]

  • Work Area: All transfers and handling of open containers must be performed inside a certified chemical fume hood.[3][9]

Step-by-Step Disposal Protocol:

  • Identify the Correct Waste Container:

    • Locate the designated "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste" container within your laboratory's satellite accumulation area.[2][3] These containers should be clearly labeled.

    • Ensure the container is made of a compatible material (e.g., polyethylene) and is in good condition.[12] Do not use metal cans, as acids produced from the slow degradation of some halogenated solvents can cause corrosion.[12]

  • Label the Container:

    • If you are initiating a new waste container, affix a "Hazardous Waste" tag.[3]

    • List "this compound" and its approximate concentration or mass on the tag. All constituents of a waste mixture must be listed.[2]

  • Transfer the Waste:

    • Perform all transfers inside a chemical fume hood.

    • For liquid waste, use a funnel to carefully pour the waste into the designated liquid waste container.

    • For solid waste, carefully transfer it into the designated solid waste container.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Seal the Container:

    • Securely close the container lid immediately after adding waste.[3][9] The container must be kept closed at all times except when waste is actively being added.[9] This is crucial to prevent the release of volatile organic compounds (VOCs) into the lab environment.

  • Disposal of Contaminated Materials:

    • Empty Containers: The original product container is considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone, methanol). The rinseate must be collected and disposed of as halogenated organic liquid waste. The rinsed container can then be managed for disposal.

    • Contaminated Labware: Glassware and other equipment should be decontaminated by rinsing with a solvent. This rinseate must also be collected as halogenated organic waste.

    • PPE and Consumables: Used gloves, weigh boats, and absorbent pads contaminated with this compound must be placed in the designated solid halogenated waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G cluster_prep Preparation cluster_id Waste Identification & Segregation cluster_disp Disposal Action cluster_final Final Storage start Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood identify Identify Waste Type fume_hood->identify solid_waste Solid Waste (Contaminated PPE, Solids) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) identify->liquid_waste Liquid solid_container Place in 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Place in 'Halogenated Liquid Waste' Container liquid_waste->liquid_container update_log Update Waste Log/ Container Tag solid_container->update_log liquid_container->update_log close_container Securely Close Waste Container update_log->close_container saa Store in Designated Satellite Accumulation Area close_container->saa

Caption: Decision workflow for the disposal of this compound.

Emergency Protocol: Spill Management

Accidents happen, and a clear, rehearsed spill response plan is essential.

For Small Spills (contained within the fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.[3][9]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container.

  • Labeling: Label the container as "Spill Debris: this compound" and dispose of it as halogenated solid waste.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials and rinseate as halogenated waste.

For Large Spills (outside of a fume hood):

  • EVACUATE: Immediately evacuate the laboratory and alert others to do the same. Activate the fire alarm if necessary to ensure a full evacuation.[9]

  • ISOLATE: Close the laboratory doors to contain the vapors.

  • CALL FOR HELP: Contact your institution's Environmental Health and Safety (EHS) department and emergency services. Provide them with the name of the chemical and the approximate quantity spilled.

  • DO NOT attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its identity as a halogenated organic compound and adhering strictly to the principles of segregation, containment, and proper labeling, we protect ourselves, our colleagues, and the environment. Let these procedures become an integral part of your workflow, ensuring that your valuable research is built upon a foundation of unwavering safety and scientific integrity.

References

  • Safe Handing & Disposal of Organic Substances. Science Ready.[Link]

  • This compound | 717843-48-6. Molbase.[Link]

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  • Hazardous Waste Segregation. Bucknell University.[Link]

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  • Halogenated Solvents. University of Washington Environmental Health & Safety.[Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.[Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency.[Link]

  • Disposal Guidance. U.S. Environmental Protection Agency.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • OSHA Technical Manual (OTM) - Section VI: Chapter 1. Occupational Safety and Health Administration.[Link]

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Comprehensive Safety and Handling Guide: Personal Protective Equipment for 3-Bromo-6-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 3-Bromo-6-methylpicolinonitrile (CAS No. 717843-48-6). Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety principles to ensure personnel protection, experimental integrity, and regulatory compliance. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Hazard Assessment: Understanding the Risks

This compound is a halogenated nitrile compound. A thorough risk assessment necessitates an understanding of the hazards associated with both the brominated pyridine structure and the nitrile functional group. While specific toxicological data for this exact compound is limited, data from structurally similar chemicals provides a strong basis for establishing prudent handling practices.

The primary hazards are associated with its potential for acute toxicity if ingested, inhaled, or absorbed through the skin, as well as its capacity to cause significant irritation to the skin, eyes, and respiratory system.[1][2][3]

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryPotential GHS Classification (Inferred from Analogs)Description of Risk and Causality
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Nitrile compounds can be toxic. The presence of the bromine atom can also contribute to toxicity.[4][5] Exposure via any route could lead to adverse health effects.
Skin Corrosion/Irritation Category 2Direct contact may cause skin irritation.[1][2] Halogenated organic compounds frequently exhibit irritant properties.
Serious Eye Damage/Irritation Category 2The compound, particularly as a dust or in solution, can cause serious eye irritation upon contact.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

Core Protective Measures: A Multi-Layered Defense

A multi-layered approach, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood. This is the most critical line of defense, as it minimizes the inhalation of airborne dust or vapors.[6][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the quantities of the chemical being handled.

Table 2: Recommended Personal Protective Equipment by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solids (<1g) Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[1][8]Chemical-resistant nitrile gloves, inspected before use.[9][10]Standard laboratory coat.Not required if performed within a certified fume hood.
Handling Solutions or Larger Quantities (>1g) Safety goggles and a full-face shield.[6]Heavy-duty chemical-resistant nitrile gloves (gauntlet style for added wrist protection).[11]Chemical-resistant apron over a laboratory coat.Not required if performed within a certified fume hood.
Accidental Spill Cleanup Safety goggles and a full-face shield.Heavy-duty chemical-resistant nitrile gloves.Impervious clothing or chemical-resistant suit.Air-purifying respirator with organic vapor/particulate filter (Type ABEK or equivalent).[1][7]
  • Eye and Face Protection : Protects against accidental splashes and aerosol exposure which can cause serious eye irritation.[1][6]

  • Hand Protection : Nitrile gloves provide a robust barrier against a wide range of chemicals and are resistant to punctures.[12][13] Always inspect gloves for tears or holes before use. For prolonged contact or handling larger quantities, consider thicker, chemical-specific gloves.

  • Body Protection : A laboratory coat is the minimum requirement. For tasks with a higher risk of splashing, a chemical-resistant apron provides an additional layer of safety.[6]

  • Respiratory Protection : While a fume hood is the primary control, a respirator is essential for emergency situations like spills or when engineering controls are not available or sufficient.[1]

Procedural Discipline: A Self-Validating Workflow

Adherence to strict protocols for donning, doffing, and decontamination is critical to prevent exposure and cross-contamination.

Step-by-Step PPE and Handling Protocol
  • Preparation : Before entering the lab, review the Safety Data Sheet (SDS) for this compound and any other reagents in use. Ensure the chemical fume hood is operational and the work area is clear.

  • Donning PPE :

    • Put on the laboratory coat and any additional body protection.

    • Wash and dry hands thoroughly.

    • Put on the appropriate safety goggles or face shield.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Chemical Handling :

    • Perform all manipulations deep within the fume hood.

    • Avoid creating dust when handling the solid.

    • If a spill occurs, follow the emergency procedures outlined in Section 4.

  • Doffing PPE (to be performed in a designated area) :

    • Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface. Dispose of them in the designated hazardous waste container.

    • Remove the lab coat, folding it inward to contain any potential contamination.

    • Remove eye/face protection.

    • Wash hands thoroughly with soap and water.

PPE Selection and Handling Workflow

G cluster_prep 1. PREPARATION cluster_controls 2. ENGINEERING CONTROLS cluster_ppe 3. PPE SELECTION & DONNING cluster_handling 4. OPERATIONAL WORKFLOW cluster_disposal 5. DECONTAMINATION & DISPOSAL A Task Assessment (e.g., weighing, reaction) B Review Safety Data Sheet (SDS) A->B C Verify Chemical Fume Hood is Operational B->C D Select & Don Eye/Face Protection (Goggles / Face Shield) C->D E Select & Don Body Protection (Lab Coat / Apron) D->E F Select & Don Hand Protection (Nitrile Gloves) E->F G Perform Chemical Handling Inside Fume Hood F->G H Emergency Spill? G->H I Follow Spill Cleanup Protocol H->I Yes J Decontaminate Surfaces H->J No I->J K Segregate Halogenated Waste (Chemical & Contaminated PPE) J->K L Doff PPE Correctly K->L M Wash Hands Thoroughly L->M

Caption: Workflow for PPE selection and handling of this compound.

Contingency and Disposal Plan

Spill Management
  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Isolate : Restrict access to the spill area. Ensure ventilation is adequate (fume hood is running).

  • Protect : Don the appropriate PPE for spill cleanup as detailed in Table 2, including respiratory protection.

  • Contain : Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.[1]

  • Collect : Carefully sweep up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste.[3][8]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal of Contaminated Materials
  • Chemical Waste : Unused this compound and reaction waste must be collected in a designated, properly labeled container for halogenated organic waste.[14]

  • Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous waste. Do not place it in regular trash.

  • Environmental Precautions : Under no circumstances should this chemical or its containers be allowed to enter drains or waterways.[3][8] All disposal must be handled by an approved waste disposal company in accordance with local, state, and federal regulations.[6]

References

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  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety.
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  • Benchchem. (2025). Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide.
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  • Benchchem. (2025, December). Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine.
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  • Wang, Y., et al. (2025, September 12). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. ResearchGate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.